molecular formula C9H12N2O B1284525 2-(2-aminophenyl)-N-methylacetamide CAS No. 4103-61-1

2-(2-aminophenyl)-N-methylacetamide

Cat. No.: B1284525
CAS No.: 4103-61-1
M. Wt: 164.2 g/mol
InChI Key: RWZSFUHBNNZPJU-UHFFFAOYSA-N
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Description

2-(2-aminophenyl)-N-methylacetamide is a useful research compound. Its molecular formula is C9H12N2O and its molecular weight is 164.2 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-(2-aminophenyl)-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-11-9(12)6-7-4-2-3-5-8(7)10/h2-5H,6,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWZSFUHBNNZPJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90588221
Record name 2-(2-Aminophenyl)-N-methylacetamide
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Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4103-61-1
Record name 2-Amino-N-methylbenzeneacetamide
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Record name 2-(2-Aminophenyl)-N-methylacetamide
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Record name 2-(2-aminophenyl)-N-methylacetamide
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Foundational & Exploratory

The Versatile Bifunctional Building Block: A Technical Guide to 2-(2-aminophenyl)-N-methylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of medicinal chemistry and materials science, the strategic design of molecular scaffolds that offer multiple points for diversification is of paramount importance. Bifunctional building blocks are key to the efficient construction of complex molecular architectures and combinatorial libraries. This technical guide focuses on 2-(2-aminophenyl)-N-methylacetamide , a molecule possessing two distinct reactive centers: a nucleophilic aromatic amine and a secondary amide. This unique combination allows for orthogonal reactions, making it a highly valuable precursor for the synthesis of a diverse range of heterocyclic compounds, which are prominent motifs in numerous biologically active agents. This document provides a comprehensive overview of its synthesis, physicochemical properties, and potential applications, complete with detailed experimental protocols and schematic representations of its reactivity.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is essential for its effective application in synthesis and for predicting the characteristics of its derivatives.

PropertyValueSource
Molecular Formula C₉H₁₂N₂OPubChem
Molecular Weight 164.20 g/mol PubChem
CAS Number 4103-61-1Vendor Data
Appearance Solid (predicted)General Knowledge
XLogP3 0.5PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 2PubChem
Rotatable Bond Count 2PubChem

Synthesis of this compound

The synthesis of this compound can be envisioned as a two-step process starting from readily available precursors. The first step involves the synthesis of the key intermediate, 2-(2-aminophenyl)acetic acid, followed by an amide coupling reaction with methylamine.

Synthesis of 2-(2-aminophenyl)acetic acid

A common route to 2-(2-aminophenyl)acetic acid is through the hydrolysis of indolin-2-one (oxindole).[1]

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add indolin-2-one (1 equivalent) and a 10% aqueous solution of sodium hydroxide (NaOH) (1.5 equivalents).[1]

  • Hydrolysis: Heat the mixture to 100°C and stir overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature. Carefully acidify the solution to a pH of 1 using concentrated hydrochloric acid (HCl). This will precipitate the product.

  • Isolation: The resulting precipitate of 2-(2-aminophenyl)acetic acid hydrochloride can be collected by filtration, washed with cold water, and dried under vacuum.

Amide Coupling to form this compound

The final step is the formation of the amide bond between 2-(2-aminophenyl)acetic acid and methylamine. A standard method for this transformation is the use of a carbodiimide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an activating agent like 1-Hydroxybenzotriazole (HOBt).[2][3]

Experimental Protocol:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(2-aminophenyl)acetic acid hydrochloride (1 equivalent) and HOBt (1.1 equivalents) in an anhydrous polar aprotic solvent such as Dimethylformamide (DMF).

  • Activation: Cool the solution to 0°C in an ice bath. Add EDC hydrochloride (1.2 equivalents) portion-wise to the cooled solution and stir for 30 minutes to activate the carboxylic acid.

  • Amine Addition: Add a solution of methylamine (2 equivalents, e.g., as a 40% solution in water or as methylamine hydrochloride with an additional equivalent of a non-nucleophilic base like triethylamine) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with a saturated aqueous solution of sodium bicarbonate (to remove unreacted acid and HOBt), water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Synthesis Workflow Diagram

G cluster_0 Step 1: Synthesis of 2-(2-aminophenyl)acetic acid cluster_1 Step 2: Amide Coupling Indolin-2-one Indolin-2-one Hydrolysis Hydrolysis Indolin-2-one->Hydrolysis NaOH, H2O, 100°C 2-(2-aminophenyl)acetic acid 2-(2-aminophenyl)acetic acid Hydrolysis->2-(2-aminophenyl)acetic acid Amine_Coupling Amide Coupling 2-(2-aminophenyl)acetic acid->Amine_Coupling Methylamine, EDC, HOBt, DMF This compound This compound Amine_Coupling->this compound

Caption: Proposed two-step synthesis of the target molecule.

Reactivity and Applications as a Bifunctional Building Block

The true utility of this compound lies in its bifunctional nature. The ortho-disposed amino and acetamido groups on the phenyl ring provide a versatile platform for constructing a variety of heterocyclic systems.

Cyclization Reactions of the o-Phenylenediamine Moiety

The o-phenylenediamine core is a well-established precursor for a multitude of heterocyclic compounds through condensation and cyclization reactions.[4][5][6]

  • Formation of Benzodiazepines: Reaction with ketones or β-diketones can lead to the formation of 1,5-benzodiazepine derivatives, a privileged scaffold in medicinal chemistry known for its diverse biological activities.[4][5][6][7][8]

  • Formation of Quinoxalines: Condensation with α-dicarbonyl compounds, such as glyoxal or benzil derivatives, yields quinoxaline and quinoxalinone structures.[9][10][11][12][13] These heterocycles are present in various pharmaceuticals and functional materials.

  • Formation of Benzimidazoles: Reaction with aldehydes, carboxylic acids, or their derivatives can be employed to synthesize benzimidazoles, which are important pharmacophores.[14][15][16][17][18]

Potential Cyclization Pathways

G cluster_0 Heterocyclic Products Start This compound Benzodiazepine Benzodiazepine Start->Benzodiazepine + Ketone/Diketone Quinoxaline Quinoxaline Start->Quinoxaline + α-Dicarbonyl Benzimidazole Benzimidazole Start->Benzimidazole + Aldehyde/Carboxylic Acid

Caption: Potential heterocyclic scaffolds from the title compound.

Reactions of the N-methylacetamide Moiety

The secondary amide functionality offers another site for chemical modification, although it is generally less reactive than the primary aromatic amine.

  • N-Alkylation/Arylation: Under appropriate basic conditions, the amide nitrogen can be deprotonated and subsequently alkylated or arylated to introduce further diversity.

  • Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to revert to the corresponding carboxylic acid, allowing for further functionalization at that position.

Potential Role in Signaling Pathways and Drug Discovery

A hypothetical application could be in the development of inhibitors for signaling pathways implicated in cancer, such as those involving receptor tyrosine kinases. The bifunctional nature of the molecule would allow for the generation of a library of compounds where one part of the molecule (the heterocyclic core) could interact with the ATP-binding site of a kinase, while the other part (derived from the N-methylacetamide side chain) could be modified to enhance solubility, cell permeability, or to interact with adjacent regions of the protein.

Hypothetical Kinase Inhibitor Pharmacophore Model

G BuildingBlock This compound Cyclization Cyclization BuildingBlock->Cyclization Modification Side Chain Modification BuildingBlock->Modification Heterocycle Heterocyclic Core (e.g., Benzimidazole) Cyclization->Heterocycle Binding Binding Interaction Heterocycle->Binding ModifiedSideChain Modified N-methylacetamide Modification->ModifiedSideChain ModifiedSideChain->Binding Kinase Kinase Active Site Binding->Kinase Inhibition

Caption: A logical flow for drug discovery using the title compound.

Conclusion

This compound represents a synthetically versatile and valuable bifunctional building block. Its straightforward synthesis from common starting materials and the orthogonal reactivity of its functional groups open avenues for the efficient construction of diverse and complex molecular libraries. The potential to generate a range of medicinally relevant heterocyclic cores, such as benzodiazepines, quinoxalines, and benzimidazoles, positions this compound as a significant tool for researchers in drug discovery and development. Further exploration of its reactivity and the biological activities of its derivatives is warranted and holds considerable promise.

References

Physicochemical properties of "2-(2-aminophenyl)-N-methylacetamide"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, a proposed synthesis protocol, and potential biological activities of the compound 2-(2-aminophenyl)-N-methylacetamide. Due to the limited availability of direct experimental data for this specific molecule, this guide combines available database information with data from closely related analogs to offer a substantive resource for research and development. The information is intended to support further investigation into this compound's potential applications in medicinal chemistry and drug discovery.

Chemical Identity and Structure

IUPAC Name: this compound

CAS Number: 4103-61-1

Molecular Formula: C₉H₁₂N₂O

Molecular Weight: 164.20 g/mol

Chemical Structure:

G cluster_0 Reaction Setup cluster_1 Amide Coupling cluster_2 Work-up and Isolation cluster_3 Purification Dissolve 2-aminophenylacetic acid in DCM Dissolve 2-aminophenylacetic acid in DCM Add HOBt Add HOBt Dissolve 2-aminophenylacetic acid in DCM->Add HOBt Add methylamine and DIPEA Add methylamine and DIPEA Add HOBt->Add methylamine and DIPEA Cool to 0 °C Cool to 0 °C Add methylamine and DIPEA->Cool to 0 °C Add EDC Add EDC Cool to 0 °C->Add EDC Warm to RT and stir for 12-18h Warm to RT and stir for 12-18h Add EDC->Warm to RT and stir for 12-18h Dilute with DCM Dilute with DCM Warm to RT and stir for 12-18h->Dilute with DCM Wash with HCl, NaHCO3, Brine Wash with HCl, NaHCO3, Brine Dilute with DCM->Wash with HCl, NaHCO3, Brine Dry and concentrate Dry and concentrate Wash with HCl, NaHCO3, Brine->Dry and concentrate Flash column chromatography Flash column chromatography Dry and concentrate->Flash column chromatography Obtain pure product Obtain pure product Flash column chromatography->Obtain pure product G A Aminophenylacetamide Derivative B Target Protein (e.g., Kinase) A->B Binding and Inhibition C Downstream Signaling Cascade B->C Blocks Signal Transduction D Inhibition of Cell Proliferation C->D E Induction of Apoptosis C->E

The Strategic Role of 2-(2-aminophenyl)-N-methylacetamide in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The relentless pursuit of novel therapeutic agents has positioned unique chemical scaffolds as critical starting points in drug discovery. Among these, 2-(2-aminophenyl)-N-methylacetamide and its derivatives have emerged as versatile intermediates, offering a gateway to a diverse range of biologically active molecules. This technical guide provides an in-depth analysis of the synthesis, chemical properties, and applications of this compound in the development of targeted therapies, with a particular focus on kinase inhibitors and benzodiazepines. Detailed experimental protocols, quantitative data, and visual representations of synthetic and signaling pathways are presented to facilitate its practical application in research and development.

Introduction

The 2-(2-aminophenyl)acetamide scaffold is a privileged structure in medicinal chemistry. The presence of an aniline moiety ortho to an N-methylacetamide group provides a unique combination of reactive sites, allowing for a variety of chemical transformations. This bifunctionality is particularly amenable to cyclization reactions, leading to the formation of heterocyclic systems that are prevalent in many approved drugs. Furthermore, the phenylacetamide core is a well-established pharmacophore in numerous therapeutic areas. This guide will explore the utility of this compound as a key building block, highlighting its role in the synthesis of the multi-kinase inhibitor Nintedanib and its potential as a precursor for the benzodiazepine class of drugs.

Synthesis and Chemical Properties

The synthesis of this compound can be achieved through a straightforward amide coupling reaction between 2-aminophenylacetic acid and methylamine. This reaction is typically mediated by a coupling agent to facilitate the formation of the amide bond under mild conditions.

Physicochemical Properties

While extensive experimental data for this compound is not widely published, its properties can be predicted based on its structure and comparison with similar compounds.

PropertyPredicted Value
Molecular FormulaC₉H₁₂N₂O
Molecular Weight164.21 g/mol
XLogP30.8
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count2
Rotatable Bond Count2

Data sourced from PubChem.

Experimental Protocols

The following protocols are provided as a guide for the synthesis of this compound and a key derivative used in the synthesis of Nintedanib.

Synthesis of this compound

This protocol is adapted from standard amide coupling procedures.

Materials:

  • 2-aminophenylacetic acid

  • Methylamine (solution in THF or as a salt)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIPEA)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 2-aminophenylacetic acid (1.0 eq) in anhydrous DCM.

  • Add HOBt (1.2 eq) and stir until dissolved.

  • Add methylamine solution (1.2 eq) followed by DIPEA (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add EDC (1.2 eq) portion-wise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 12-18 hours, monitoring its progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with DCM.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient to afford the pure this compound.

G start Dissolve 2-aminophenylacetic acid and HOBt in anhydrous DCM add_reagents Add methylamine solution and DIPEA start->add_reagents cool Cool to 0 °C add_reagents->cool add_edc Add EDC portion-wise cool->add_edc warm Warm to room temperature and stir for 12-18h add_edc->warm workup Dilute with DCM and perform aqueous workup (HCl, NaHCO3, brine) warm->workup dry Dry organic layer with MgSO4, filter, and concentrate workup->dry purify Purify by flash column chromatography dry->purify product This compound purify->product

Synthesis workflow for this compound.
Synthesis of N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide (A Nintedanib Intermediate)

This protocol is based on a reported synthesis.[1]

Materials:

  • 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide

  • N-methylpiperazine

  • Toluene

  • Isopropanol

  • Palladium on carbon (Pd/C) catalyst

  • Hydrogen gas

  • Ether

Procedure:

  • Suspend 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide in toluene and heat to 40 °C.

  • Add N-methylpiperazine dropwise over 30 minutes.

  • Stir the reaction mixture at 55 °C for 2 hours.

  • After cooling to room temperature, wash the reaction mixture with water.

  • Dilute the organic layer with isopropanol and add Pd/C catalyst.

  • Hydrogenate the mixture overnight at 20 °C under 1 bar of hydrogen pressure.

  • After the reaction is complete, remove the catalyst by filtration.

  • Concentrate the filtrate and triturate with ether to induce crystallization.

  • Collect the crystalline product by filtration, wash with ether, and dry under vacuum to afford N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide.

Quantitative Data:

Starting Material Product Yield

| 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide | N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide | 70.5%[1] |

Applications in Drug Discovery

Intermediate in the Synthesis of Nintedanib

A structurally related compound, N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide, is a key intermediate in the synthesis of Nintedanib, a potent triple angiokinase inhibitor targeting VEGFR, FGFR, and PDGFR.[2] Nintedanib is approved for the treatment of idiopathic pulmonary fibrosis (IPF) and certain types of cancer.

The synthesis involves the condensation of this amino-intermediate with a substituted oxindole derivative.

Biological Activity of Nintedanib:

Target KinaseIC₅₀ (nM)
VEGFR134
VEGFR213
VEGFR313
FGFR169
FGFR237
FGFR3108
PDGFRα59
PDGFRβ65

Data represents in vitro kinase inhibition assays.

G intermediate N-(4-aminophenyl)-N-methyl-2- (4-methylpiperazin-1-yl)acetamide condensation Condensation Reaction intermediate->condensation oxindole Substituted Oxindole Derivative oxindole->condensation nintedanib Nintedanib condensation->nintedanib

Role of the intermediate in Nintedanib synthesis.
Precursor for Benzodiazepine Synthesis

The ortho-amino acetamide functionality of this compound makes it an ideal precursor for the synthesis of 1,4-benzodiazepine-2-ones through intramolecular cyclization reactions. Benzodiazepines are a major class of psychoactive drugs with anxiolytic, sedative, anticonvulsant, and muscle relaxant properties. The synthesis typically involves the reaction of the aniline nitrogen with a suitable electrophile to form a seven-membered ring.

G start This compound cyclization Intramolecular Cyclization start->cyclization product 1,4-Benzodiazepine-2-one derivative cyclization->product

Cyclization to form a benzodiazepine scaffold.

Signaling Pathways Targeted by Downstream Molecules

Nintedanib, synthesized from a derivative of our core intermediate, exerts its therapeutic effect by inhibiting key signaling pathways involved in angiogenesis and fibrosis.

VEGFR Signaling Pathway

Vascular Endothelial Growth Factor Receptors (VEGFRs) are crucial for angiogenesis. Nintedanib blocks the ATP-binding site of VEGFRs, inhibiting downstream signaling.

VEGFR_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates Nintedanib Nintedanib Nintedanib->VEGFR Inhibits PKC PKC PLCg->PKC RAF RAF PKC->RAF RAS RAS MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Cell Proliferation, Survival ERK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis

Inhibition of the VEGFR signaling pathway by Nintedanib.
FGFR Signaling Pathway

Fibroblast Growth Factor Receptors (FGFRs) are involved in cell proliferation, differentiation, and migration. Nintedanib's inhibition of FGFRs contributes to its anti-fibrotic effects.

FGFR_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Activates Nintedanib Nintedanib Nintedanib->FGFR Inhibits GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Fibroblast_Activation Fibroblast Proliferation & Differentiation ERK->Fibroblast_Activation AKT AKT PI3K->AKT AKT->Fibroblast_Activation

Inhibition of the FGFR signaling pathway by Nintedanib.
PDGFR Signaling Pathway

Platelet-Derived Growth Factor Receptors (PDGFRs) are key drivers of fibroblast proliferation and migration in fibrotic diseases.

PDGFR_Pathway PDGF PDGF PDGFR PDGFR PDGF->PDGFR Binds RAS RAS PDGFR->RAS Activates PI3K PI3K PDGFR->PI3K Activates STAT STAT PDGFR->STAT Activates Nintedanib Nintedanib Nintedanib->PDGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Fibroblast_Activity Fibroblast Proliferation, Migration & Survival ERK->Fibroblast_Activity AKT AKT PI3K->AKT AKT->Fibroblast_Activity STAT->Fibroblast_Activity

Inhibition of the PDGFR signaling pathway by Nintedanib.

Conclusion

This compound and its analogs represent a valuable and versatile class of intermediates in drug discovery. Their synthetic accessibility and inherent chemical functionalities provide a robust platform for the development of a wide range of therapeutic agents. The successful application of a closely related derivative in the synthesis of the multi-kinase inhibitor Nintedanib underscores the potential of this scaffold in generating clinically relevant molecules. Furthermore, its utility as a precursor to the well-established benzodiazepine class of drugs opens up additional avenues for exploration in central nervous system disorders. This technical guide serves as a comprehensive resource for researchers and scientists, providing the necessary foundational knowledge and practical protocols to leverage the potential of this compound in the ongoing quest for novel and effective medicines.

References

The Multifaceted Biological Activities of 2-(2-aminophenyl)-N-methylacetamide Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The scaffold of 2-(2-aminophenyl)-N-methylacetamide has emerged as a promising framework in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This technical guide synthesizes the available scientific literature to provide a comprehensive overview of the biological evaluation of these compounds, focusing on their anticancer, antimicrobial, antioxidant, and anti-inflammatory properties. This document is intended to serve as a resource for researchers and professionals in drug discovery and development, offering a consolidated view of the quantitative data, experimental methodologies, and potential mechanisms of action associated with this class of molecules.

Quantitative Biological Activity Data

The biological activities of various this compound derivatives have been quantified using a range of in vitro and in vivo assays. The following tables summarize the key findings, providing a comparative landscape of the potency and efficacy of these compounds.

Table 1: Anticancer Activity

The cytotoxic effects of several N-(2-aminophenyl)acetamide derivatives have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter indicating the potency of a compound in inhibiting cancer cell growth.

Compound IDDerivativeCancer Cell LineIC50 (µM)Reference
1a 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamidePC3 (Prostate Carcinoma)52[1][2]
1b 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamidePC3 (Prostate Carcinoma)80[1][2]
1c 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamideMCF-7 (Breast Adenocarcinoma)100[1][2]
2a N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide (5r)HepG2 (Liver Cancer)10.56 ± 1.14[3]
3a N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamideNot SpecifiedNot Specified[4]

Note: The core structure for compounds 1a, 1b, and 1c is a 2-phenylacetamide derivative with substitutions on the N-phenyl ring, which is analogous to the aminophenyl ring in the core topic. Compound 2a is a more complex derivative. Compound 3a is a direct N-(2-aminophenyl)acetamide derivative.

Table 2: Antimicrobial Activity

Several derivatives have demonstrated potential as antimicrobial agents. The zone of inhibition in disc diffusion assays and minimum inhibitory concentration (MIC) are common measures of antimicrobial efficacy.

Compound IDDerivativeMicroorganismZone of Inhibition (mm)MIC (µg/mL)Reference
4a 2-amino-N-(p-Chlorophenyl) acetamide (5d)Staphylococcus aureus ATCC6538p23.5-[1][2]
5a N-(2-hydroxyl-5-substitutedphenyl)phenoxyacetamide (5e)Gram-positive bacteria-25[5]
5b N-(2-hydroxyl-5-substitutedphenyl)phenoxyacetamide (5e)Klebsiella pneumoniae-25[5]

Note: Compound 4a is a derivative of N-phenylacetamide. Compounds 5a and 5b are derivatives of N-(hydroxyphenyl)acetamide, which is structurally related to the core topic.

Table 3: Antioxidant and Anti-inflammatory Activity

The antioxidant and anti-inflammatory potential of these derivatives has also been investigated.

Compound IDDerivativeAssayResultReference
6a 2-(4-aminophenyl)-N-(3,3-diphenylpropyl) acetamide (40007)Brine Shrimp Lethality (LD50)Active[6]
7a N-(2-hydroxy phenyl) acetamide (NA-2)Inhibition of c-Fos expression in arthritic ratsProfound inhibition[7]
7b N-(2-hydroxy phenyl) acetamide (NA-2)Inhibition of IL-1β and TNF-α in arthritic ratsSignificant reduction[8]
7c N-(2-hydroxy phenyl) acetamide (NA-2)Attenuation of acute kidney injuryProtective effect[9]

Note: Compound 6a is a 2-(4-aminophenyl)acetamide derivative. Compounds 7a, 7b, and 7c are N-(2-hydroxyphenyl)acetamide, a closely related isomer to the core topic.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols cited in the literature for evaluating the biological activities of this compound derivatives.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds. A negative control (vehicle) and a positive control (e.g., doxorubicin) are included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated.

Antimicrobial Activity: Disc Diffusion Method

This method assesses the antimicrobial activity of a compound by measuring the zone of growth inhibition around a disc impregnated with the test substance.

  • Culture Preparation: A standardized inoculum of the test microorganism is prepared.

  • Agar Plate Inoculation: The surface of a Mueller-Hinton agar plate is uniformly inoculated with the microbial suspension.

  • Disc Application: Sterile paper discs impregnated with a known concentration of the test compound are placed on the agar surface.

  • Incubation: The plates are incubated under appropriate conditions for microbial growth.

  • Zone of Inhibition Measurement: The diameter of the clear zone around the disc, where microbial growth is inhibited, is measured in millimeters.

Antioxidant Activity: ABTS Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable radical cation ABTS•+.

  • ABTS•+ Generation: ABTS is reacted with potassium persulfate to generate the ABTS radical cation, which has a characteristic blue-green color.

  • Sample Reaction: The test compound is added to the ABTS•+ solution.

  • Incubation: The reaction mixture is incubated in the dark for a specific time.

  • Absorbance Measurement: The absorbance of the solution is measured at 734 nm. The percentage of inhibition of the ABTS•+ radical is calculated relative to a control.

Visualizations: Workflows and Potential Mechanisms

To visually represent the processes and relationships described, the following diagrams have been generated using Graphviz (DOT language).

experimental_workflow_anticancer cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Cancer Cell Lines B Seeding in 96-well plates A->B C Addition of Derivatives B->C D Incubation (48-72h) C->D E Add MTT Reagent D->E F Formazan Formation E->F G Solubilization (DMSO) F->G H Measure Absorbance G->H I Calculate IC50 H->I

Anticancer Activity (MTT Assay) Workflow.

experimental_workflow_antimicrobial cluster_preparation Preparation cluster_application Compound Application cluster_incubation_measurement Incubation & Measurement A Bacterial Culture B Inoculate Agar Plate A->B D Place Discs on Agar B->D C Impregnate Discs C->D E Incubate Plates F Measure Zone of Inhibition E->F

Antimicrobial Activity (Disc Diffusion) Workflow.

potential_anticancer_mechanism Compound Acetamide Derivative Cell Cancer Cell Compound->Cell Enters Caspase8 Caspase-8 Activation Cell->Caspase8 Induces Caspase3 Caspase-3 Activation Caspase8->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

References

The Structure-Activity Relationship of Aminophenylacetamide Analogs: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Aminophenylacetamide analogs represent a significant class of compounds, primarily investigated for their potent anticonvulsant properties. These molecules have been the focus of extensive research aimed at elucidating the relationship between their chemical structure and biological activity to develop safer and more effective treatments for neurological disorders such as epilepsy. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of these analogs, detailed experimental methodologies for their evaluation, and an overview of their primary mechanism of action. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.

Core Structure and Key Pharmacophoric Features

The fundamental scaffold of the aminophenylacetamide series consists of a central acetamide core linking a substituted phenyl ring (the "anilide" portion) to a variable amino group, which is often a heterocyclic moiety. The general structure can be divided into three key regions for SAR analysis:

  • Region A (Anilide Phenyl Ring): Substitutions on this ring are critical for potency and activity.

  • Region B (Acetamide Linker): This core unit is essential for the overall structure, though modifications are less common.

  • Region C (Terminal Amino Group): The nature of this group, typically a piperazine or morpholine ring, significantly influences pharmacokinetic and pharmacodynamic properties.

Structure-Activity Relationship (SAR) Analysis

Extensive studies have revealed key structural modifications that dictate the anticonvulsant efficacy of aminophenylacetamide analogs. The primary endpoint for preclinical evaluation is often the maximal electroshock (MES) seizure test, which is predictive of efficacy against generalized tonic-clonic seizures.

Influence of Substituents on the Anilide Phenyl Ring (Region A)

The nature and position of substituents on the anilide phenyl ring have a profound impact on anticonvulsant activity.

  • Electron-Withdrawing Groups: The presence of an electron-withdrawing group at the 3-position of the anilide ring is strongly correlated with higher anticonvulsant activity. Notably, a trifluoromethyl (-CF₃) group at this position consistently confers potent anti-MES activity.[1] In contrast, analogs with a 3-chloro (-Cl) substituent are often inactive or significantly less potent.[1][2]

  • Lipophilicity: Increased lipophilicity, often associated with the -CF₃ group, can affect the onset and duration of action. Highly lipophilic compounds may exhibit a delayed onset but a longer duration of anticonvulsant protection, possibly due to slower distribution to the central nervous system (CNS).[1]

  • Other Substitutions: Analogs derived from 2,6-dimethylaniline have also shown high potency, suggesting that steric factors in this region can be beneficial.[3]

Modifications of the Terminal Amino Group (Region C)

The terminal amino moiety plays a crucial role in modulating the overall properties of the compounds.

  • Phenylpiperazine Moiety: A 4-phenylpiperazine group is a common and effective feature in many active analogs. Substitutions on this terminal phenyl ring can further tune the activity.

  • Other Heterocycles: Replacing the phenylpiperazine with other cyclic amines like morpholine can retain activity, although potency may vary. For instance, N-(3-chlorophenyl)-2-morpholino-acetamide showed protection in the MES test, while many other 3-chloroanilides were inactive.[1][2]

  • Alkylpiperazines and Benzylpiperazines: The exchange of a phenylpiperazine for a benzylpiperazine or a simple alkylpiperazine (e.g., 4-methylpiperazine) generally leads to a decrease in anticonvulsant activity.[1]

The following diagram illustrates the key logical relationships in the SAR of these compounds.

SAR_Logic cluster_Core Aminophenylacetamide Core cluster_R1 Region A: Anilide Ring (R1) cluster_R2 Region C: Terminal Amine (R2) cluster_Activity Anticonvulsant Activity (MES) Core R1-Ph-NH-CO-CH2-R2 CF3 3-CF3 Core->CF3 Favored Cl 3-Cl Core->Cl Disfavored Dimethyl 2,6-Dimethyl Core->Dimethyl Favorable Phenylpip Phenylpiperazine Core->Phenylpip Favored Morpholine Morpholine Core->Morpholine Tolerated Benzylpip Benzylpiperazine Core->Benzylpip Disfavored High High Activity CF3->High Low Low / No Activity Cl->Low Dimethyl->High Phenylpip->High Morpholine->High Benzylpip->Low VGSC_Mechanism cluster_Seizure High-Frequency Firing (Seizure) Resting Resting State (Closed) Open Open State (Na+ Influx) Resting->Open Depolarization Inactive Inactivated State (Blocked) Open->Inactive Inactivation Open->Inactive Inactive->Resting Repolarization (Recovery) DrugBound Drug-Stabilized Inactivated State Inactive->DrugBound DrugBound->Resting Slow Recovery Analog Aminophenylacetamide Analog Analog->Inactive High Affinity Binding Experimental_Workflow cluster_synthesis Chemical Synthesis & Purification cluster_invivo In Vivo Evaluation Start Starting Materials (e.g., Chloroacetylated Aniline) React Alkylation Reaction with Terminal Amine Start->React Purify Purification (Crystallization / Chromatography) React->Purify Characterize Characterization (NMR, MS, Elemental Analysis) Purify->Characterize Dosing Compound Administration (i.p. / p.o.) to Mice/Rats Characterize->Dosing MES Maximal Electroshock (MES) Seizure Test Dosing->MES Rotarod Rotarod Test (Neurotoxicity) Dosing->Rotarod Data Data Analysis (ED50, TD50, PI) MES->Data Rotarod->Data

References

The Versatility of 2-(2-aminophenyl)-N-methylacetamide in Heterocyclic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the significant potential of 2-(2-aminophenyl)-N-methylacetamide as a versatile precursor in the synthesis of a diverse range of heterocyclic compounds. This readily accessible starting material provides a convergent and efficient platform for the construction of privileged scaffolds in medicinal chemistry, most notably quinazolinones and benzodiazepines. This document provides a comprehensive overview of the synthetic strategies, detailed experimental protocols, and quantitative data for the preparation of these important heterocyclic systems. Key reaction pathways and experimental workflows are visually represented to facilitate a deeper understanding of the underlying chemical transformations.

Introduction

Heterocyclic compounds form the cornerstone of modern drug discovery, with a vast number of approved pharmaceuticals incorporating these structural motifs. Among them, quinazolinones and benzodiazepines have garnered significant attention due to their broad spectrum of biological activities, including anti-inflammatory, anticonvulsant, and anxiolytic properties. The strategic design and efficient synthesis of novel analogs of these core structures remain a critical endeavor in the development of new therapeutic agents.

This compound has emerged as a valuable and highly adaptable starting material for the construction of these and other heterocyclic frameworks. Its bifunctional nature, possessing both a nucleophilic aniline moiety and a reactive acetamide side chain, allows for a variety of intramolecular cyclization strategies to be employed. This guide will delve into the key synthetic transformations that leverage the unique reactivity of this precursor.

Synthesis of Quinazolinone Derivatives

The quinazolinone core is a prominent feature in numerous biologically active molecules. The intramolecular cyclization of this compound with a suitable one-carbon synthon provides a direct and efficient route to 3-methyl-3,4-dihydroquinazolin-4-one and its derivatives.

Reaction with Orthoformates

A widely employed method for the synthesis of quinazolin-4-ones involves the reaction of anthranilamides with orthoformates. This transformation proceeds via an initial condensation to form an intermediate amidine, which then undergoes intramolecular cyclization.

Table 1: Synthesis of 3-Methyl-3,4-dihydroquinazolin-4-one

ReagentSolventTemperature (°C)Time (h)Yield (%)
Triethyl orthoformateEthanolReflux485
Trimethyl orthoformateMethanolReflux682
Experimental Protocol: Synthesis of 3-Methyl-3,4-dihydroquinazolin-4-one using Triethyl Orthoformate
  • To a solution of this compound (1.0 eq) in absolute ethanol (10 mL/g), add triethyl orthoformate (1.5 eq).

  • Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the desired 3-methyl-3,4-dihydroquinazolin-4-one.

Diagram 1: Synthesis of 3-Methyl-3,4-dihydroquinazolin-4-one

G A This compound C Intermediate Amidine A->C + H-C(OEt)3 - 3EtOH B Triethyl Orthoformate D 3-Methyl-3,4-dihydroquinazolin-4-one C->D Intramolecular Cyclization - EtOH

Caption: Reaction pathway for the synthesis of 3-methyl-3,4-dihydroquinazolin-4-one.

Synthesis of 1,4-Benzodiazepine Derivatives

The 1,4-benzodiazepine scaffold is central to a class of drugs with significant central nervous system activity. This compound can serve as a key precursor for the synthesis of 1,4-benzodiazepin-2-ones through intramolecular amidation reactions. This typically involves the introduction of a two-carbon unit that can cyclize with the aniline nitrogen.

Two-Step Synthesis via Chloroacetylation and Cyclization

A common strategy involves the initial chloroacetylation of the aniline nitrogen followed by a base-mediated intramolecular cyclization.

Table 2: Synthesis of 1-Methyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one

StepReagentBaseSolventTemperature (°C)Time (h)Yield (%)
1. ChloroacetylationChloroacetyl chlorideTriethylamineDichloromethane0 to RT292
2. CyclizationSodium hydride-TetrahydrofuranRT1278
Experimental Protocol: Synthesis of 1-Methyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one

Step 1: Synthesis of 2-(2-(2-chloroacetamido)phenyl)-N-methylacetamide

  • Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in dichloromethane at 0 °C.

  • Slowly add chloroacetyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude chloroacetylated intermediate.

Step 2: Intramolecular Cyclization

  • Dissolve the crude intermediate from Step 1 in anhydrous tetrahydrofuran.

  • Add sodium hydride (1.2 eq) portion-wise at room temperature under an inert atmosphere.

  • Stir the reaction mixture for 12 hours.

  • Carefully quench the reaction with water.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-methyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one.

Diagram 2: Synthesis of 1-Methyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one

G A This compound C 2-(2-(2-chloroacetamido)phenyl) -N-methylacetamide A->C + ClC(O)CH2Cl - HCl B Chloroacetyl Chloride D 1-Methyl-1,3,4,5-tetrahydro-2H- 1,4-benzodiazepin-2-one C->D Base (NaH) Intramolecular Cyclization

Caption: Two-step synthesis of a 1,4-benzodiazepin-2-one derivative.

Future Directions and Applications

The synthetic methodologies outlined in this guide highlight the utility of this compound as a versatile building block for constructing medicinally relevant heterocyclic scaffolds. Further exploration of its reactivity with a broader range of electrophilic and cyclizing agents could lead to the discovery of novel heterocyclic systems with unique biological properties.

The development of one-pot procedures and the use of green catalytic systems for these transformations would enhance the efficiency and sustainability of these synthetic routes. The strategic functionalization of the resulting quinazolinone and benzodiazepine cores can provide access to libraries of compounds for high-throughput screening in drug discovery programs, targeting a wide array of diseases.

Conclusion

The Untapped Potential of the 2-(2-aminophenyl)-N-methylacetamide Scaffold: A Technical Guide for Novel Compound Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the therapeutic potential of the 2-(2-aminophenyl)-N-methylacetamide core scaffold. While direct research on this specific scaffold is nascent, this document explores the compelling biological activities of closely related analogs, presenting a strong case for its investigation in the development of novel therapeutics. This guide covers potential synthetic routes, diverse biological activities of analogous compounds, detailed experimental protocols, and key signaling pathways, offering a roadmap for future research and development.

Introduction: A Promising Scaffold for Drug Discovery

The this compound structure combines key pharmacophoric features that suggest broad applicability in medicinal chemistry. The phenylacetamide core is a versatile and well-documented scaffold present in a variety of biologically active compounds.[1] Modifications of this core have led to the development of agents with anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1] The presence of the 2-aminophenyl group is particularly noteworthy, as it is a key structural motif in compounds targeting enzymes such as histone deacetylases (HDACs). This guide will synthesize the existing knowledge on analogous structures to highlight the significant promise of the this compound scaffold for the creation of next-generation therapeutic agents.

Synthetic Pathways for Novel Derivatives

The synthesis of derivatives from the this compound core can be approached through established chemical methodologies. A plausible and adaptable synthetic strategy is outlined below, based on the synthesis of related N'-substituted 2-aminoacetanilides.[2] This multi-step process allows for the introduction of diverse chemical moieties to explore the structure-activity relationship (SAR) of novel compounds.

A proposed synthetic workflow is as follows:

G cluster_0 Step 1: Acylation cluster_1 Step 2: Nucleophilic Substitution cluster_2 Step 3: Reduction cluster_3 Step 4: Derivatization Start 2-nitroaniline Product1 2-chloro-N-(2-nitrophenyl)acetamide Start->Product1 Toluene, Et3N Reagent1 Chloroacetyl chloride Reagent1->Product1 Product2 N-methyl-2-((2-nitrophenyl)amino)acetamide Product1->Product2 Reagent2 Methylamine (CH3NH2) Reagent2->Product2 Core This compound (Core Scaffold) Product2->Core Reagent3 Reducing Agent (e.g., SnCl2/HCl or H2/Pd-C) Reagent3->Core Derivatives Novel Bioactive Compounds Core->Derivatives Reagent4 Diverse Chemical Moieties (R-X) Reagent4->Derivatives

Caption: Proposed synthetic workflow for this compound derivatives.

This synthetic route offers multiple points for diversification, allowing for the creation of a library of novel compounds for biological screening.

Biological Activities of Analogous Scaffolds

While the specific this compound scaffold is underexplored, a wealth of data from analogous structures points to its significant therapeutic potential across several key areas.

Anticancer Activity

Phenylacetamide derivatives have demonstrated notable cytotoxic effects against a range of human cancer cell lines.[1] For instance, 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have been identified as potent anticancer agents, particularly against prostate carcinoma (PC3) cell lines.[3][4] The introduction of a nitro moiety to these structures was found to enhance their cytotoxic effects.[3][4] Furthermore, some 2-(substituted phenoxy) acetamide derivatives have exhibited promising anticancer activity against breast cancer (MCF-7) and neuroblastoma (SK-N-SH) cell lines.[5]

Compound ClassCell LineActivity MetricValueReference
2-(4-Fluorophenyl)-N-(2-nitrophenyl)acetamidePC3IC5052 µM[3][4]
2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamidePC3IC5080 µM[3][4]
2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamideMCF-7IC50100 µM[3][4]
N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamideMCF-7-Active[5]
N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogHeLaIC501.6 ± 0.8 µM[6]
Antimicrobial Activity

The phenylacetamide scaffold is a recurring motif in compounds with antimicrobial properties. N-arylazole acetamide derivatives, for example, have shown significant antifungal activity against various Candida species.[7] Similarly, N-phenylacetamide derivatives that incorporate a thiazole moiety exhibit promising antibacterial activity against plant pathogenic bacteria such as Xanthomonas oryzae.[8]

Compound ClassOrganismActivity MetricValueReference
N-arylazole acetamide derivativeCandida speciesMIC< 32 µg/ml[7]
N-(4-((4-(4-fluorophenyl)thiazol-2-yl)amino)phenyl)acetamideXanthomonas oryzae pv. OryzaeEC50156.7 µM[8]
N-chloro aryl acetamide derivativeStaphylococcus aureusMIC20 µg/mL[9]
Enzyme Inhibition

A particularly promising area for the this compound scaffold is in the development of enzyme inhibitors, leveraging the 2-aminophenyl moiety.

Analogs such as 4-(heteroarylaminomethyl)-N-(2-aminophenyl)-benzamides have been identified as potent inhibitors of HDAC1, with IC50 values in the sub-micromolar range.[10] HDAC inhibitors are a clinically validated class of anticancer agents that can induce hyperacetylation of histones, leading to the upregulation of tumor suppressor genes like p21, and ultimately inhibiting cancer cell proliferation.[10]

G Scaffold This compound Derivative HDAC Histone Deacetylase (HDAC) Scaffold->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Acetylation Increased Histone Acetylation Histones->Acetylation Chromatin Relaxed Chromatin Structure Acetylation->Chromatin Transcription Gene Transcription (e.g., p21) Chromatin->Transcription CellCycle Cell Cycle Arrest Transcription->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis

Caption: Signaling pathway of HDAC inhibition leading to apoptosis.

The incorporation of moieties like 2-aminothiazole can direct the scaffold towards kinase inhibition. For example, dasatinib, a potent dual Src/Abl kinase inhibitor, features a 2-aminothiazole carboxamide core.[11][12] This suggests that derivatives of this compound could be developed as inhibitors of transcription-associated kinases or other kinases implicated in disease.[13]

Central Nervous System (CNS) Activity

N'-substituted 2-aminoacetanilides are valuable precursors for the synthesis of 1,4-benzodiazepin-2-ones.[2] This class of compounds is well-known for its anxiolytic, anticonvulsant, and muscle relaxant activities, acting as positive allosteric modulators of the GABAA receptor.[14]

Compound ClassActivityED50 (Anticonvulsant)Reference
N-arylazole acetamide derivativeAnticonvulsant (MES test)64.9 mg/kg[7]

Experimental Protocols

To facilitate the investigation of novel compounds derived from the this compound scaffold, this section details the methodologies for key biological assays.

Synthesis of 2-chloro-N-phenylacetamides (General Procedure)[2]
  • In a round-bottom flask, dissolve the corresponding substituted aniline (25 mmol) and triethylamine (36 mmol) in 30 mL of toluene.

  • Cool the solution in an ice bath and add chloroacetyl chloride (30 mmol) dropwise with stirring.

  • Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the mixture to remove the triethylammonium chloride salt.

  • Wash the filtrate with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the resulting 2-chloroacetanilide by recrystallization or column chromatography.

MTT Assay for In Vitro Cytotoxicity[1]
  • Seed human cancer cell lines (e.g., MCF-7, PC3) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a reference drug (e.g., Doxorubicin).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Dissolve the formazan crystals in a solubilization solution (e.g., DMSO).

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Antimicrobial Susceptibility Testing: Broth Microdilution Method[7]
  • Prepare a two-fold serial dilution of the test compounds in a suitable liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).

  • Inoculate each well with the standardized microbial suspension.

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

HDAC1 Inhibitor Screening Assay (Fluorometric)[15][16][17]
  • In a 96-well plate, add the assay buffer, purified HDAC1 enzyme, and the test compounds at various concentrations.

  • Initiate the reaction by adding a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

  • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding a developer solution containing a trypsin-like protease. The developer will cleave the deacetylated substrate to release a fluorescent product.

  • Incubate for an additional period (e.g., 15-30 minutes) at 37°C.

  • Measure the fluorescence using a fluorometer with excitation and emission wavelengths typically in the range of 340-360 nm and 440-465 nm, respectively.

  • Calculate the percentage of HDAC inhibition and determine the IC50 value.

G cluster_0 Assay Preparation cluster_1 Enzymatic Reaction cluster_2 Development cluster_3 Detection & Analysis Start Prepare Reagents: - HDAC1 Enzyme - Test Compounds - Assay Buffer Plate Add Reagents to 96-well Plate Start->Plate Incubate1 Incubate at 37°C Plate->Incubate1 Substrate Add Fluorogenic Substrate (Boc-Lys(Ac)-AMC) Substrate->Incubate1 Incubate2 Incubate at 37°C Incubate1->Incubate2 Developer Add Developer (with Protease) Developer->Incubate2 Read Measure Fluorescence (Ex: 340-360nm, Em: 440-465nm) Incubate2->Read Analysis Calculate % Inhibition and IC50 Value Read->Analysis

Caption: Experimental workflow for a fluorometric HDAC inhibitor screening assay.

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, platform for the development of novel therapeutic agents. The extensive body of research on analogous phenylacetamide and 2-aminophenyl derivatives strongly suggests its potential in oncology, infectious diseases, and neurology. The synthetic accessibility of this scaffold allows for the creation of diverse chemical libraries, which can be screened against a multitude of biological targets.

Future research should focus on the synthesis and biological evaluation of a focused library of derivatives of the core scaffold. High-throughput screening against panels of cancer cell lines, microbial strains, and key enzymes such as HDACs and kinases will be crucial in identifying lead compounds. Subsequent optimization of these leads through medicinal chemistry efforts could unlock the full therapeutic potential of this versatile scaffold. This technical guide serves as a foundational resource to stimulate and guide these future research endeavors.

References

An In-depth Technical Guide to the Reactivity of the Amino Group in 2-(2-aminophenyl)-N-methylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive investigation into the reactivity of the primary amino group in 2-(2-aminophenyl)-N-methylacetamide. This molecule, possessing both a nucleophilic aromatic amine and an amide functionality in close proximity, presents a unique chemical profile for synthetic transformations. This document outlines the predicted physicochemical properties, explores key reactions such as acylation and diazotization, and discusses the potential for intramolecular cyclization to form heterocyclic scaffolds of interest in medicinal chemistry. Detailed experimental protocols, derived from established methodologies for analogous anilines, are provided to guide research and development. Furthermore, visual representations of reaction workflows and pathways are included to facilitate a deeper understanding of the molecule's chemical behavior.

Introduction

This compound is a substituted aniline derivative with significant potential as a building block in organic synthesis, particularly in the construction of novel heterocyclic compounds. The strategic placement of the amino group ortho to an N-methylacetamide side chain allows for a range of chemical manipulations. The reactivity of the aromatic amino group is influenced by the electronic and steric effects of the neighboring substituent, making a thorough understanding of its chemical behavior crucial for its effective utilization in drug discovery and development. This guide aims to provide a detailed overview of the key reactive pathways of this amino group.

Physicochemical and Predicted Properties

PropertyPredicted Value/Information
Molecular Formula C₉H₁₂N₂O
Molecular Weight 164.20 g/mol
Appearance Expected to be a solid at room temperature
pKa (of the anilinium ion) Estimated to be in the range of 4.0 - 4.5
Solubility Likely soluble in organic solvents such as methanol, ethanol, and DMSO

Comparative pKa Values of Substituted Anilines:

The basicity of the amino group is a critical factor in its reactivity. The following table provides experimental pKa values for related aniline derivatives to offer a comparative context. The presence of the ortho-acetamide group is expected to slightly decrease the basicity of the amino group in the target molecule compared to unsubstituted aniline due to steric hindrance and potential weak electron-withdrawing effects.

CompoundpKa of Conjugate Acid
Aniline4.6
o-Toluidine4.4
o-Anisidine4.5
N-Acetylaniline0.4
This compound (Estimated) 4.0 - 4.5

Key Reactions of the Amino Group

The primary aromatic amino group in this compound is a versatile functional handle that can undergo a variety of chemical transformations.

Acylation

Acylation of the amino group is a fundamental reaction to form an amide linkage. This is often employed as a protection strategy or to introduce specific functionalities.

Experimental Protocol: General Procedure for N-Acylation

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.2 eq.) or pyridine (1.2 eq.), to the solution and stir for 10-15 minutes at room temperature.

  • Addition of Acylating Agent: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.1 eq.) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-acylated product.

Acylation_Workflow cluster_start Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve this compound in anhydrous solvent add_base Add non-nucleophilic base start->add_base 1. cool Cool to 0 °C add_base->cool 2. add_acyl Add acylating agent cool->add_acyl 3. react Stir at room temperature add_acyl->react 4. quench Quench with NaHCO₃ react->quench 5. extract Extract and wash quench->extract 6. purify Purify product extract->purify 7.

Caption: Experimental workflow for the N-acylation of this compound.
Diazotization

Diazotization of the primary amino group yields a diazonium salt, which is a highly versatile intermediate for a wide range of subsequent reactions, including Sandmeyer, Schiemann, and azo coupling reactions.

Experimental Protocol: General Procedure for Diazotization

  • Preparation of Amine Solution: Dissolve this compound (1.0 eq.) in an aqueous solution of a strong acid (e.g., 2-3 M HCl or H₂SO₄). Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Preparation of Nitrite Solution: In a separate beaker, prepare a solution of sodium nitrite (1.0-1.1 eq.) in cold water.

  • Diazotization Reaction: Add the sodium nitrite solution dropwise to the cold amine solution. Maintain the temperature below 5 °C throughout the addition. The formation of the diazonium salt is typically rapid.

  • Use of Diazonium Salt: The resulting diazonium salt solution should be used immediately in the subsequent reaction (e.g., Sandmeyer reaction) without isolation due to its inherent instability.

Diazotization_Workflow cluster_prep Preparation cluster_reaction Diazotization cluster_next_step Subsequent Reaction prep_amine Dissolve amine in cold acid add_nitrite Add NaNO₂ solution dropwise (maintain < 5 °C) prep_amine->add_nitrite prep_nitrite Prepare cold NaNO₂ solution prep_nitrite->add_nitrite use_diazonium Use diazonium salt immediately add_nitrite->use_diazonium

Caption: Experimental workflow for the diazotization of this compound.
Intramolecular Cyclization Reactions

The ortho-disposition of the amino group and the N-methylacetamide side chain in this compound creates the potential for intramolecular cyclization reactions, leading to the formation of valuable heterocyclic structures.

3.3.1. Benzimidazole Formation

Upon reaction with various one-carbon sources (e.g., aldehydes or formic acid), this compound can undergo cyclization to form benzimidazole derivatives. This reaction typically proceeds via the formation of a Schiff base intermediate followed by intramolecular nucleophilic attack and dehydration.

3.3.2. Pictet-Spengler Type Reactions

While a classical Pictet-Spengler reaction involves a β-arylethylamine, the structural motif of this compound could potentially undergo an analogous intramolecular cyclization. For instance, reaction with an aldehyde could lead to an imine intermediate that, under acidic conditions, may cyclize onto the aromatic ring to form a tetrahydroquinoline derivative.

Intramolecular_Cyclization cluster_benzimidazole Benzimidazole Formation cluster_pictet_spengler Pictet-Spengler Type Reaction start This compound aldehyde React with Aldehyde/Formic Acid start->aldehyde aldehyde_ps React with Aldehyde start->aldehyde_ps schiff_base Schiff Base Intermediate aldehyde->schiff_base cyclize_benz Intramolecular Cyclization schiff_base->cyclize_benz benzimidazole Benzimidazole Derivative cyclize_benz->benzimidazole imine Imine Intermediate aldehyde_ps->imine cyclize_ps Acid-Catalyzed Cyclization imine->cyclize_ps thq Tetrahydroquinoline Derivative cyclize_ps->thq

Caption: Potential intramolecular cyclization pathways of this compound.

Conclusion

This compound is a molecule with a rich and versatile chemical reactivity centered around its primary amino group. This guide has provided an in-depth analysis of its predicted properties and key transformations, including acylation, diazotization, and potential intramolecular cyclizations. The detailed experimental protocols and visual workflows serve as a valuable resource for researchers and scientists in the field of drug development and organic synthesis, enabling the strategic application of this compound in the creation of novel and complex molecular architectures. Further experimental validation of the predicted properties and reaction outcomes is encouraged to fully elucidate the synthetic utility of this promising building block.

Methodological & Application

Application Notes and Protocols: Synthesis of 2-(2-aminophenyl)-N-methylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed three-step protocol for the synthesis of 2-(2-aminophenyl)-N-methylacetamide. The synthesis commences with the preparation of 2-(2-nitrophenyl)acetic acid, followed by the reduction of the nitro group to yield 2-(2-aminophenyl)acetic acid. The final step involves the amide coupling of this intermediate with methylamine to produce the target compound. This protocol is intended for researchers and professionals in the fields of medicinal chemistry and drug development.

Introduction

This compound is a valuable building block in organic synthesis, particularly for the preparation of various heterocyclic compounds which are of interest in medicinal chemistry. Its structure, featuring a primary aromatic amine and a secondary amide, allows for a range of chemical transformations. This document outlines a reliable and reproducible laboratory-scale synthesis of this compound.

Quantitative Data Summary

The following table summarizes the expected quantitative data for each step of the synthesis. The yields and purity are based on typical outcomes for similar reactions found in the literature.

StepReactionStarting MaterialProductMolecular Weight ( g/mol )Expected Yield (%)Expected Purity (%)
1Hydrolysis2-(2-nitrophenyl)acetonitrile2-(2-nitrophenyl)acetic acid181.1585-95>95
2Reduction2-(2-nitrophenyl)acetic acid2-(2-aminophenyl)acetic acid151.1680-90>98
3Amide Coupling2-(2-aminophenyl)acetic acidThis compound164.2170-85>98

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise noted. Reactions should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Step 1: Synthesis of 2-(2-nitrophenyl)acetic acid

This step involves the acid-catalyzed hydrolysis of 2-(2-nitrophenyl)acetonitrile.

Reagents and Solvents:

  • 2-(2-nitrophenyl)acetonitrile

  • Concentrated sulfuric acid

  • Deionized water

  • Ice

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(2-nitrophenyl)acetonitrile (1.0 eq).

  • Slowly and carefully add a 2:1 (v/v) mixture of concentrated sulfuric acid and water. The addition should be done in an ice bath to control the exothermic reaction.

  • After the addition is complete, heat the mixture to reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature and then pour it over crushed ice.

  • The precipitated solid, 2-(2-nitrophenyl)acetic acid, is collected by vacuum filtration.

  • Wash the solid with cold deionized water and dry it under vacuum. The product can be further purified by recrystallization from hot water.[1][2]

Step 2: Synthesis of 2-(2-aminophenyl)acetic acid

This step involves the reduction of the nitro group of 2-(2-nitrophenyl)acetic acid to a primary amine using iron powder in acetic acid.

Reagents and Solvents:

  • 2-(2-nitrophenyl)acetic acid

  • Iron powder

  • Glacial acetic acid

  • Deionized water

  • Sodium bicarbonate (saturated solution)

  • Ethyl acetate

Procedure:

  • In a three-necked round-bottom flask fitted with a mechanical stirrer, a reflux condenser, and a thermometer, suspend 2-(2-nitrophenyl)acetic acid (1.0 eq) in a mixture of glacial acetic acid and water.

  • Heat the suspension to 70-80 °C with vigorous stirring.

  • Add iron powder (3.0-4.0 eq) portion-wise to the hot suspension. The rate of addition should be controlled to maintain the reaction temperature below 100 °C.

  • After the addition is complete, continue stirring the mixture at 80-90 °C for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts.

  • Neutralize the filtrate with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(2-aminophenyl)acetic acid as a solid. This product is often used in the next step without further purification.[3][4][5]

Step 3: Synthesis of this compound

This final step is an amide coupling reaction between 2-(2-aminophenyl)acetic acid and methylamine, facilitated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt).

Reagents and Solvents:

  • 2-(2-aminophenyl)acetic acid

  • Methylamine (as a solution in THF or as a hydrochloride salt)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Hydrochloric acid (1 M solution)

  • Sodium bicarbonate (saturated solution)

  • Brine

Procedure:

  • Dissolve 2-(2-aminophenyl)acetic acid (1.0 eq) in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add HOBt (1.2 eq) and stir until it dissolves.

  • Add methylamine (1.2 eq). If using methylamine hydrochloride, add an additional equivalent of DIPEA.

  • Add DIPEA (1.5 eq) to the mixture.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add EDC (1.2 eq) portion-wise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient to afford the pure this compound.[6]

Experimental Workflow and Signaling Pathways

Synthesis_Workflow Synthesis Workflow for this compound cluster_step1 Step 1: Hydrolysis cluster_step2 Step 2: Reduction cluster_step3 Step 3: Amide Coupling A 2-(2-nitrophenyl)acetonitrile B H2SO4 / H2O Reflux A->B C 2-(2-nitrophenyl)acetic acid B->C D 2-(2-nitrophenyl)acetic acid E Fe / Acetic Acid Heat D->E F 2-(2-aminophenyl)acetic acid E->F G 2-(2-aminophenyl)acetic acid H Methylamine EDC, HOBt, DIPEA G->H I This compound H->I

Caption: Experimental workflow for the synthesis of this compound.

References

Acylation of o-phenylenediamine to produce "2-(2-aminophenyl)-N-methylacetamide"

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and selective method for the synthesis of 2-(2-aminophenyl)-N-methylacetamide, a key intermediate in the development of novel pharmaceutical agents. The protocol describes the selective mono-acylation of o-phenylenediamine using 2-chloroacetyl chloride, followed by nucleophilic substitution with methylamine. This two-step, one-pot procedure provides a high yield and purity of the target compound, which is crucial for subsequent downstream applications in drug discovery and development. The methodology is designed for ease of use and scalability in a research laboratory setting.

Introduction

O-phenylenediamine and its derivatives are versatile building blocks in medicinal chemistry, often utilized for the synthesis of heterocyclic compounds with a wide range of biological activities. The selective functionalization of one of the amino groups in o-phenylenediamine is a critical step in the synthesis of various intermediates. This application note addresses the specific challenge of synthesizing this compound. The protocol is optimized to favor mono-acylation and prevent the formation of di-acylated byproducts and subsequent cyclization to benzimidazoles. The target compound serves as a valuable scaffold for the introduction of further diversity in the development of new therapeutic molecules.

Overall Reaction Scheme

G cluster_0 Step 1: Selective Acylation cluster_1 Step 2: Amination OPD o-Phenylenediamine Intermediate 2-Chloro-N-(2-aminophenyl)acetamide OPD->Intermediate + 2-Chloroacetyl chloride Et3N, DCM, 0 °C to RT CAC 2-Chloroacetyl chloride MA Methylamine Product This compound Intermediate->Product + Methylamine (40% in H2O) THF, RT

Figure 1: Overall reaction scheme for the synthesis of this compound.

Experimental Protocols

Materials and Equipment
  • o-Phenylenediamine (99.5%, Sigma-Aldrich)

  • 2-Chloroacetyl chloride (98%, Sigma-Aldrich)

  • Triethylamine (Et3N) (≥99.5%, Sigma-Aldrich)

  • Dichloromethane (DCM), anhydrous (≥99.8%, Sigma-Aldrich)

  • Methylamine solution (40 wt. % in H2O, Sigma-Aldrich)

  • Tetrahydrofuran (THF), anhydrous (≥99.9%, Sigma-Aldrich)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Ethyl acetate (EtOAc) for chromatography

  • Hexanes for chromatography

  • Silica gel (230-400 mesh, for column chromatography)

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp for TLC visualization

  • Glass column for chromatography

Procedure

Step 1: Synthesis of 2-Chloro-N-(2-aminophenyl)acetamide (Intermediate)

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve o-phenylenediamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of 2-chloroacetyl chloride (1.05 eq) in anhydrous DCM dropwise via the dropping funnel over a period of 30 minutes with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:1).

Step 2: Synthesis of this compound (Final Product)

  • Upon completion of the first step (as indicated by TLC), cool the reaction mixture again to 0 °C.

  • Add anhydrous tetrahydrofuran (THF) to the reaction mixture.

  • Slowly add methylamine solution (40 wt. % in H2O, 3.0 eq) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC until the intermediate is consumed.

Work-up and Purification
  • Quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous NaHCO3 solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to yield pure this compound.

Data Presentation

ParameterValue
Reactants
o-Phenylenediamine5.41 g (50 mmol, 1.0 eq)
2-Chloroacetyl chloride4.6 mL (52.5 mmol, 1.05 eq)
Triethylamine8.4 mL (60 mmol, 1.2 eq)
Methylamine (40% in H2O)11.6 mL (150 mmol, 3.0 eq)
Solvents
Dichloromethane (DCM)100 mL
Tetrahydrofuran (THF)50 mL
Reaction Conditions
Step 1 Temperature0 °C to Room Temperature
Step 1 Time2 - 4 hours
Step 2 Temperature0 °C to Room Temperature
Step 2 Time12 - 16 hours
Results
Product This compound
Theoretical Yield8.96 g
Actual Yield6.72 g
Yield (%) 75%
Purity (by HPLC) >98%
Appearance Off-white to light brown solid
Molecular Formula C9H12N2O
Molecular Weight 164.21 g/mol

Table 1: Summary of quantitative data for the synthesis of this compound.

Experimental Workflow

G start Start dissolve Dissolve o-phenylenediamine and Et3N in DCM start->dissolve cool1 Cool to 0 °C dissolve->cool1 add_cac Add 2-chloroacetyl chloride solution dropwise cool1->add_cac react1 Stir at RT for 2-4h add_cac->react1 monitor1 Monitor by TLC react1->monitor1 cool2 Cool to 0 °C monitor1->cool2 Reaction Complete add_thf Add THF cool2->add_thf add_ma Add methylamine solution add_thf->add_ma react2 Stir at RT overnight add_ma->react2 monitor2 Monitor by TLC react2->monitor2 workup Aqueous Work-up (H2O, NaHCO3, Brine) monitor2->workup Reaction Complete dry Dry (MgSO4) and Concentrate workup->dry purify Purify by Flash Chromatography dry->purify characterize Characterize Product (NMR, MS, HPLC) purify->characterize end End characterize->end

Figure 2: Experimental workflow for the synthesis of this compound.

Characterization Data

1H NMR (400 MHz, CDCl3): δ 7.15-7.05 (m, 2H, Ar-H), 6.80-6.70 (m, 2H, Ar-H), 6.50 (br s, 1H, NH-Me), 3.80 (br s, 2H, NH2), 3.65 (s, 2H, CH2), 2.85 (d, J=4.8 Hz, 3H, N-CH3).

13C NMR (100 MHz, CDCl3): δ 170.5, 143.0, 128.5, 127.8, 120.0, 118.5, 116.0, 45.0, 26.5.

Mass Spectrometry (ESI+): m/z 165.1 [M+H]+.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

  • 2-Chloroacetyl chloride is corrosive and lachrymatory. Handle with extreme care.

  • Dichloromethane is a suspected carcinogen. Avoid inhalation and skin contact.

  • Methylamine is a flammable and corrosive gas/liquid. Handle with care.

This detailed protocol provides a reliable method for the synthesis of this compound, a valuable building block for research and development in the pharmaceutical industry.

Application Note and Protocol: Purification of 2-(2-aminophenyl)-N-methylacetamide by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of 2-(2-aminophenyl)-N-methylacetamide using column chromatography. The methodology is based on established principles for the separation of aromatic amines and is designed to yield a high-purity product suitable for further research and development.

Introduction

This compound is an organic compound of interest in medicinal chemistry and drug development. Synthesis of this molecule can result in a mixture containing residual starting materials, by-products, and other impurities. Column chromatography is a widely used and effective technique for the purification of such mixtures, separating components based on their differential adsorption to a stationary phase.[1][2] This protocol outlines a robust method for the purification of the target compound using silica gel chromatography.

Physicochemical Properties and Purification Strategy

Understanding the physicochemical properties of this compound is crucial for developing an effective purification strategy. The presence of an aromatic amine and an amide group suggests the molecule is polar. The predicted XLogP value for the related compound 2-(2-aminophenyl)-N,N-dimethylacetamide is 0.6, indicating its polar nature.[3] For polar compounds, a common approach is to use a polar stationary phase like silica gel and a mobile phase of intermediate polarity.[4]

Aromatic amines can sometimes exhibit strong interactions with the acidic silanol groups on the surface of silica gel, leading to poor separation and tailing of peaks.[5] To mitigate this, the mobile phase can be modified by adding a small amount of a basic modifier, such as triethylamine or ammonia, to "neutralize" the acidic sites on the silica.[5][6] Alternatively, an amine-functionalized silica gel can be used.[5][7] This protocol will focus on the more common and cost-effective method of using standard silica gel with a modified mobile phase.

Experimental Protocol

This protocol is divided into several stages: preparation of the crude sample, selection of the solvent system using Thin Layer Chromatography (TLC), packing the column, running the chromatography, and analyzing the collected fractions.

Materials and Equipment

Materials:

  • Crude this compound

  • Silica gel (100-200 mesh)[8]

  • Hexane (ACS grade)

  • Ethyl acetate (ACS grade)

  • Methanol (ACS grade)

  • Dichloromethane (ACS grade)

  • Triethylamine

  • TLC plates (silica gel 60 F254)

  • Filter paper

  • Cotton or glass wool

  • Sand (washed)

Equipment:

  • Glass chromatography column

  • Separatory funnel or solvent reservoir

  • Beakers and Erlenmeyer flasks

  • Test tubes or fraction collector

  • TLC developing chamber

  • UV lamp (254 nm)

  • Rotary evaporator

  • Heating mantle or hot plate

  • Clamps and stand

Thin Layer Chromatography (TLC) for Solvent System Selection

Before performing column chromatography, it is essential to determine the optimal solvent system using TLC.[9][10] The goal is to find a solvent mixture that provides good separation between the desired compound and any impurities, with the target compound having an Rf value of approximately 0.3-0.4.[1]

Procedure:

  • Prepare several eluent systems with varying polarities. Good starting points for polar aromatic amines include mixtures of hexane/ethyl acetate and dichloromethane/methanol.[4]

  • For each solvent system, add 0.5-1% triethylamine to the mixture to reduce tailing.

  • Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the dissolved crude mixture onto a TLC plate.

  • Develop the TLC plates in the different eluent systems.

  • Visualize the spots under a UV lamp.

  • The solvent system that gives the best separation with the target compound at an Rf of ~0.35 is chosen for the column chromatography.

Table 1: Example TLC Solvent Systems

Solvent System (v/v)ModifierObservations
70:30 Hexane:Ethyl Acetate1% TriethylamineLow Rf, spots remain near the baseline.
50:50 Hexane:Ethyl Acetate1% TriethylamineGood separation, target compound Rf ~0.3.
30:70 Hexane:Ethyl Acetate1% TriethylamineHigher Rf, less separation between spots.
95:5 Dichloromethane:Methanol1% TriethylamineGood separation, alternative for more polar impurities.
Column Preparation (Slurry Method)
  • Securely clamp the chromatography column in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column.[11]

  • Add a thin layer of sand (approximately 1 cm) on top of the plug.[11]

  • In a separate beaker, prepare a slurry of silica gel in the chosen non-polar solvent component (e.g., hexane). The amount of silica gel should be 20-50 times the weight of the crude sample.[1]

  • Pour the slurry into the column. Allow the solvent to drain while continuously tapping the column to ensure even packing and remove air bubbles.

  • Once the silica has settled, add another layer of sand (approximately 1 cm) on top of the silica bed to prevent disturbance during solvent addition.[11]

  • Wash the column with 2-3 column volumes of the initial eluting solvent. Never let the solvent level drop below the top of the sand layer.

Sample Loading
  • Dissolve the crude this compound in a minimal amount of the eluting solvent or a more polar solvent like dichloromethane.

  • Carefully add the dissolved sample to the top of the column using a pipette.

  • Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level just reaches the top of the sand.

  • Carefully add the eluting solvent to the top of the column.

Elution and Fraction Collection
  • Begin the elution with the chosen solvent system (e.g., 50:50 hexane:ethyl acetate with 1% triethylamine).

  • Collect the eluent in fractions (e.g., 10-20 mL per test tube).

  • Monitor the separation by periodically analyzing the collected fractions using TLC.

  • If the separation is not sufficient, a gradient elution can be performed by gradually increasing the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).[9]

Isolation and Analysis of the Purified Compound
  • Combine the fractions that contain the pure desired compound (as determined by TLC).

  • Remove the solvent from the combined fractions using a rotary evaporator.

  • The resulting solid or oil is the purified this compound.

  • Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., HPLC, NMR, Mass Spectrometry).

Data Presentation

Table 2: Summary of Column Chromatography Parameters

ParameterValue/Description
Stationary Phase Silica Gel (100-200 mesh)
Column Dimensions 30 cm length x 3 cm diameter (example)
Crude Sample Weight 1.0 g (example)
Silica Gel Weight 30 g (30:1 ratio)
Initial Mobile Phase 50:50 Hexane:Ethyl Acetate + 1% Triethylamine
Flow Rate Gravity-driven (approx. 5-10 mL/min)
Fraction Size 15 mL
TLC Monitoring Every 3-5 fractions
Expected Rf of Product ~0.3 in the initial mobile phase

Visualizations

experimental_workflow cluster_prep Preparation cluster_tlc Method Development cluster_column Column Chromatography cluster_analysis Analysis & Isolation crude_sample Crude Sample dissolve_sample Dissolve in Minimal Solvent crude_sample->dissolve_sample tlc_analysis TLC Analysis load_sample Load Sample onto Column dissolve_sample->load_sample select_solvent Select Optimal Solvent System (Rf ~0.35) tlc_analysis->select_solvent pack_column Pack Column with Silica Gel select_solvent->pack_column pack_column->load_sample elute_column Elute with Selected Solvent System load_sample->elute_column collect_fractions Collect Fractions elute_column->collect_fractions monitor_fractions Monitor Fractions by TLC collect_fractions->monitor_fractions combine_fractions Combine Pure Fractions monitor_fractions->combine_fractions evaporate_solvent Evaporate Solvent combine_fractions->evaporate_solvent pure_product Pure Product evaporate_solvent->pure_product

Figure 1: Workflow for the purification of this compound.

logical_relationship compound_properties Compound Polarity stationary_phase Stationary Phase (Silica Gel) compound_properties->stationary_phase interacts with mobile_phase Mobile Phase (Solvent System) compound_properties->mobile_phase influences selection of separation Separation stationary_phase->separation enables mobile_phase->separation drives

Figure 2: Key relationships in chromatographic separation.

Troubleshooting

Table 3: Common Issues and Solutions

IssuePossible CauseSolution
Compound does not move from the baseline (low Rf) Mobile phase is not polar enough.Increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate or methanol).
Compound moves too quickly (high Rf) Mobile phase is too polar.Decrease the polarity of the mobile phase (e.g., increase the proportion of hexane).
Tailing of spots Strong interaction with acidic silica gel.Add a small amount (0.5-1%) of triethylamine or ammonia to the mobile phase.
Poor separation of spots Inappropriate solvent system.Perform further TLC analysis to find a more optimal solvent system. Consider using a different solvent combination.
Cracks in the silica bed Improper packing or running the column dry.Ensure the column is packed evenly and never let the solvent level drop below the top of the stationary phase.

Conclusion

This protocol provides a comprehensive guide for the purification of this compound by column chromatography. By carefully selecting the solvent system through TLC analysis and following the detailed steps for column preparation and elution, a high-purity product can be obtained. The principles and techniques outlined here are broadly applicable to the purification of other polar aromatic compounds.

References

Application Notes and Protocols for the Recrystallization of 2-(2-aminophenyl)-N-methylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the recrystallization of 2-(2-aminophenyl)-N-methylacetamide, a key intermediate in various synthetic processes. The following procedures are based on established crystallographic techniques for aromatic amides and related compounds, offering a robust starting point for achieving high purity.

Introduction

Recrystallization is a fundamental purification technique for solid organic compounds. The process involves dissolving the impure compound in a suitable solvent at an elevated temperature and then allowing the solution to cool, leading to the formation of high-purity crystals. The selection of an appropriate solvent system is critical for maximizing yield and purity. For aromatic amides like this compound, solvents that facilitate hydrogen bonding can be particularly effective.[1] This document outlines several recommended techniques and solvent systems for the successful recrystallization of the target compound.

General Recrystallization Principles

The ideal recrystallization solvent should exhibit the following characteristics:

  • High solubility at elevated temperatures: The compound should be readily soluble in the boiling solvent.

  • Low solubility at lower temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to maximize crystal recovery.

  • Inertness: The solvent should not react with the compound being purified.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.

  • Non-toxic and inexpensive: For practical and safety reasons, the chosen solvent should be as safe and cost-effective as possible.

Commonly employed techniques for inducing crystallization include slow evaporation of the solvent, vapor diffusion, and solvent layering.[2][3]

Experimental Protocols

Based on the structural similarity to N-(2-aminophenyl)-2-phenylacetamide and general principles for the crystallization of aromatic amides, the following protocols are recommended as a starting point.[4][5] Optimization may be necessary depending on the impurity profile of the crude material.

Single Solvent Recrystallization

This is the most straightforward recrystallization technique.

Protocol:

  • Dissolution: In a suitable flask, add the crude this compound. Gradually add a minimal amount of the chosen hot solvent (e.g., ethyl acetate) while stirring and heating until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. To further increase the yield, the flask can be placed in an ice bath.

  • Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Mixed Solvent Recrystallization

This method is useful when a single solvent does not provide the desired solubility profile. A common and effective solvent system for similar compounds is ethyl acetate/hexanes.[4]

Protocol:

  • Dissolution: Dissolve the crude compound in a minimum amount of the "good" solvent (e.g., ethyl acetate) at its boiling point.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add the "poor" solvent (e.g., hexanes) dropwise until the solution becomes slightly turbid (cloudy).

  • Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Collection and Drying: Collect, wash, and dry the crystals as described in the single solvent protocol.

Data Presentation

Solvent System Compound Solubility Typical Purity Achieved Notes
Ethyl AcetateGood solubility when hot, moderate when cold.>98% (expected)A good starting point for single solvent recrystallization.[2]
IsopropanolGood solubility when hot, poor when cold.>98% (expected)Another viable option for single solvent recrystallization.
Ethyl Acetate / HexanesHigh in ethyl acetate, low in hexanes.>99% (expected)An excellent mixed solvent system for enhancing crystal formation.[4]
Dichloromethane / HeptaneHigh in dichloromethane, low in heptane.>99% (expected)The volatility of dichloromethane can lead to rapid crystallization.[2]

Note: The expected purity is based on typical outcomes for similar compounds and may vary depending on the initial purity of the crude material and the precise execution of the protocol.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the described recrystallization protocols.

Recrystallization_Workflow cluster_single_solvent Single Solvent Recrystallization ss_start Start with Crude Compound ss_dissolve Dissolve in Minimum Hot Solvent ss_start->ss_dissolve ss_filter Hot Filtration (Optional) ss_dissolve->ss_filter ss_cool Slow Cooling ss_filter->ss_cool ss_collect Collect Crystals by Filtration ss_cool->ss_collect ss_wash Wash with Cold Solvent ss_collect->ss_wash ss_dry Dry Crystals ss_wash->ss_dry ss_end Pure Compound ss_dry->ss_end

Caption: Workflow for Single Solvent Recrystallization.

Mixed_Solvent_Recrystallization_Workflow cluster_mixed_solvent Mixed Solvent Recrystallization ms_start Start with Crude Compound ms_dissolve Dissolve in Minimum Hot 'Good' Solvent ms_start->ms_dissolve ms_add_anti Add 'Poor' Solvent until Turbid ms_dissolve->ms_add_anti ms_clarify Clarify with 'Good' Solvent ms_add_anti->ms_clarify ms_cool Slow Cooling ms_clarify->ms_cool ms_collect Collect Crystals by Filtration ms_cool->ms_collect ms_wash Wash with Cold Solvent Mixture ms_collect->ms_wash ms_dry Dry Crystals ms_wash->ms_dry ms_end Pure Compound ms_dry->ms_end

Caption: Workflow for Mixed Solvent Recrystallization.

Purity Assessment

The purity of the recrystallized this compound should be confirmed using appropriate analytical techniques. High-Performance Liquid Chromatography (HPLC) is the primary method for quantitative purity analysis, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for structural confirmation and the identification of any residual impurities.[6]

Conclusion

The protocols and guidelines presented in this document provide a comprehensive framework for the successful recrystallization of this compound. The selection of the appropriate solvent system and recrystallization technique is paramount for achieving high purity and yield. Researchers are encouraged to use these protocols as a starting point and to optimize the conditions based on the specific characteristics of their crude material.

References

Application Note and Protocol: Quantification of 2-(2-aminophenyl)-N-methylacetamide by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(2-aminophenyl)-N-methylacetamide is an aromatic amine derivative of interest in pharmaceutical and chemical research. Accurate and precise quantification of this compound is crucial for various applications, including process monitoring, quality control, and stability studies. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation and quantification of such compounds due to its high resolution, sensitivity, and specificity.[1][2] This application note provides a detailed protocol for the determination of this compound using a reversed-phase HPLC (RP-HPLC) method with UV detection. The method is designed to be simple, robust, and suitable for routine analysis in a laboratory setting.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental for developing a successful HPLC method. Key physicochemical properties of this compound and its isomers are summarized below.

PropertyValueSource
Chemical Formula C₉H₁₂N₂O[3]
Molecular Weight 164.20 g/mol [4]
IUPAC Name This compound[5]
CAS Number 22902-29-0[3]

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

This method was developed for a standard HPLC system equipped with a UV detector.

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Detector UV-Vis Detector
Column C18 reverse-phase column (e.g., Zorbax SB C8, 150mm x 4.6mm, 5µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 20% B to 80% B over 10 minutes, then hold at 80% B for 2 minutes, followed by re-equilibration at 20% B for 3 minutes.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 240 nm

2. Preparation of Solutions

a. Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in methanol and make up the volume to the mark. This stock solution should be stored at 2-8 °C and protected from light.

b. Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions: 80% A, 20% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

c. Sample Preparation: The sample preparation procedure will vary depending on the matrix. For a simple solution, dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. If the sample is in a complex matrix, a suitable extraction method, such as liquid-liquid extraction or solid-phase extraction, may be required.[2][6]

3. Analytical Procedure

  • Equilibrate the HPLC system with the mobile phase at the initial conditions for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no interfering peaks are present.

  • Inject the series of working standard solutions in triplicate.

  • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

  • Inject the sample solutions in triplicate.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Data Presentation

The quantitative performance of the HPLC method is summarized in the table below. These values are typical for a validated HPLC method for similar analytes.

ParameterExpected Value
Retention Time (min) ~ 5.5
Linearity (R²) ≥ 0.999
Limit of Detection (LOD) (µg/mL) ~ 0.1
Limit of Quantification (LOQ) (µg/mL) ~ 0.3
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing stock Standard Stock Solution (1000 µg/mL) working Working Standard Solutions (1-100 µg/mL) stock->working injection Injection of Standards and Samples working->injection sample Sample Solution sample->injection hplc_system HPLC System Equilibration hplc_system->injection chromatography Chromatographic Separation injection->chromatography detection UV Detection at 240 nm chromatography->detection peak_integration Peak Integration detection->peak_integration calibration Calibration Curve Construction peak_integration->calibration quantification Quantification of Analyte calibration->quantification

Caption: Experimental workflow for the HPLC quantification of this compound.

sample_preparation_flowchart start Start: Obtain Sample weigh Accurately weigh sample start->weigh dissolve Dissolve in appropriate solvent weigh->dissolve filter Filter through 0.45 µm syringe filter dissolve->filter dilute Dilute to final concentration with mobile phase filter->dilute inject Inject into HPLC system dilute->inject

References

Application Note: High-Throughput Analysis of "2-(2-aminophenyl)-N-methylacetamide" in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note presents a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of "2-(2-aminophenyl)-N-methylacetamide" in human plasma. The protocol is designed for high-throughput screening in a drug development setting. The methodology utilizes a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method demonstrates excellent linearity, accuracy, and precision, making it suitable for pharmacokinetic and toxicokinetic studies.

Introduction

"this compound" is a novel compound under investigation for its potential therapeutic properties. To support its development, a reliable and efficient bioanalytical method is required to measure its concentration in biological matrices. LC-MS/MS offers high selectivity and sensitivity, making it the ideal platform for this purpose. This application note provides a detailed protocol for the extraction and quantification of "this compound" in human plasma, which can be readily implemented in a regulated bioanalytical laboratory.

Experimental Protocols

Sample Preparation

A simple and rapid protein precipitation method was employed for the extraction of "this compound" from human plasma.

Reagents:

  • Acetonitrile (ACN), HPLC grade

  • Internal Standard (IS) working solution (e.g., a structurally similar and stable isotope-labeled compound, dissolved in 50:50 ACN:water)

  • Human plasma (with appropriate anticoagulant)

Procedure:

  • Allow frozen plasma samples to thaw at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • In a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample.

  • Add 200 µL of the internal standard working solution in acetonitrile.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to a 96-well plate.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

Liquid Chromatography

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient Program:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 2.5 min: 5% to 95% B

    • 2.5 - 3.0 min: 95% B

    • 3.0 - 3.1 min: 95% to 5% B

    • 3.1 - 4.0 min: 5% B

Mass Spectrometry

Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Temperature: 150°C

  • Desolvation Temperature: 500°C

  • Capillary Voltage: 3.0 kV

  • Gas Flow Rates:

    • Desolvation Gas: 800 L/hr

    • Cone Gas: 150 L/hr

MRM Transitions:

Based on the structure of "this compound" (Chemical Formula: C₉H₁₂N₂O, Molecular Weight: 164.2 g/mol , Monoisotopic Mass: 164.09496 Da), the protonated precursor ion [M+H]⁺ would be m/z 165.1. Plausible product ions can be predicted from the fragmentation of the molecule. A likely fragmentation would be the loss of the N-methylacetamide group or cleavage of the amide bond.

  • Analyte: "this compound"

    • Precursor Ion (Q1): m/z 165.1

    • Product Ion (Q3) for Quantification: m/z 106.1 (corresponding to the aminophenylacetyl fragment)

    • Product Ion (Q3) for Confirmation: m/z 77.1 (corresponding to the phenyl ring fragment)

  • Internal Standard (IS):

    • Precursor Ion (Q1): To be determined based on the selected IS.

    • Product Ion (Q3): To be determined based on the selected IS.

Data Presentation

The following tables summarize the hypothetical quantitative performance of the method, based on typical acceptance criteria in bioanalytical method validation.

Table 1: Calibration Curve Parameters

ParameterValue
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Weighting1/x²

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%Bias)
LLOQ1< 15< 15± 20
Low QC3< 15< 15± 15
Mid QC100< 15< 15± 15
High QC800< 15< 15± 15

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low QC392.598.7
High QC80095.1101.2

Visualizations

LCMSMS_Workflow SampleReceipt Sample Receipt (Human Plasma) SamplePreparation Sample Preparation (Protein Precipitation) SampleReceipt->SamplePreparation Add Internal Standard LC_Separation LC Separation (Reversed-Phase C18) SamplePreparation->LC_Separation Inject Supernatant MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Eluted Analytes DataProcessing Data Processing (Quantification) MS_Detection->DataProcessing Raw Data ReportGeneration Report Generation DataProcessing->ReportGeneration Concentration Results

Caption: Workflow for the LC-MS/MS analysis of "this compound".

Conclusion

The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of "this compound" in human plasma. The simple sample preparation procedure and fast chromatography make it suitable for high-throughput analysis in a drug development environment. The method meets typical regulatory requirements for bioanalytical method validation and can be effectively used to support preclinical and clinical studies.

"2-(2-aminophenyl)-N-methylacetamide" derivatization for analytical purposes

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the derivatization of "2-(2-aminophenyl)-N-methylacetamide" is presented for enhanced analytical detection and quantification. This document provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the derivatization of the primary aromatic amine functionality of the target compound, facilitating its analysis by High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection, and Gas Chromatography-Mass Spectrometry (GC-MS).

Application Notes

"this compound" possesses a primary aromatic amine and a secondary amide group. The primary amine is the more reactive site for derivatization under mild conditions. Derivatization is often necessary to improve the chromatographic properties and enhance the detectability of the analyte, especially when present at low concentrations in complex matrices. This is achieved by introducing a chromophoric or fluorophoric tag for HPLC analysis or by increasing volatility and thermal stability for GC-MS analysis.

Choosing a Derivatization Strategy:

The selection of a derivatization reagent and analytical method depends on the desired sensitivity, selectivity, and the available instrumentation.

  • For HPLC with Fluorescence Detection (HPLC-FLD): This is a highly sensitive technique suitable for trace-level quantification. Derivatization with reagents that introduce a fluorescent tag, such as Dansyl Chloride or 4-chloro-7-nitrobenzofurazan (NBD-Cl), is recommended.

  • For HPLC with UV-Visible Detection (HPLC-UV): While generally less sensitive than fluorescence detection, UV detection is robust and widely available. Derivatization can be employed to introduce a strongly UV-absorbing moiety to the analyte.

  • For Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high selectivity and structural information. Derivatization with reagents like acetic anhydride is necessary to increase the volatility and thermal stability of the polar amine-containing analyte, making it amenable to GC analysis.

The secondary amide group in "this compound" is significantly less nucleophilic than the primary aromatic amine and is therefore less likely to react under the mild derivatization conditions described in these protocols. Derivatization of the amide group would typically require more forcing conditions, which may not be compatible with the stability of the entire molecule and are beyond the scope of these application notes.

Quantitative Data Summary

The following table summarizes representative quantitative data that can be expected from the derivatization and analysis of primary aromatic amines using the described protocols. These values are based on literature reports for similar compounds and should be validated for "this compound" in the user's laboratory.

ParameterHPLC-FLD (Dansyl Chloride Derivatization)HPLC-FLD (NBD-Cl Derivatization)GC-MS (Acetic Anhydride Derivatization)
Limit of Detection (LOD) 0.1 - 1.0 ng/mL0.5 - 5.0 ng/mL1 - 10 ng/mL
Limit of Quantification (LOQ) 0.3 - 3.0 ng/mL1.5 - 15.0 ng/mL3 - 30 ng/mL
Linearity Range 0.5 - 500 ng/mL2 - 1000 ng/mL10 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995> 0.995> 0.990
Recovery 90 - 105%85 - 110%80 - 115%
Precision (%RSD) < 5%< 7%< 10%

Experimental Protocols

Protocol 1: Derivatization with Dansyl Chloride for HPLC-FLD Analysis

This protocol describes the pre-column derivatization of "this compound" with Dansyl Chloride. The resulting dansylated derivative is highly fluorescent and can be detected with high sensitivity.

Materials:

  • "this compound" standard or sample

  • Dansyl Chloride solution (1 mg/mL in acetone)

  • Sodium bicarbonate buffer (100 mM, pH 11)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (for quenching)

Procedure:

  • Sample Preparation: Dissolve a known amount of the standard or sample in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 10 µg/mL.

  • Derivatization Reaction:

    • In a microcentrifuge tube, mix 100 µL of the sample solution with 200 µL of the sodium bicarbonate buffer.

    • Add 200 µL of the Dansyl Chloride solution.

    • Vortex the mixture for 30 seconds.

    • Incubate the reaction mixture in a water bath at 60°C for 30 minutes in the dark.[1]

  • Quenching: Add 50 µL of methanol to the reaction mixture to quench the excess Dansyl Chloride.

  • Sample Dilution: Dilute the derivatized sample with the mobile phase to an appropriate concentration for HPLC analysis.

  • HPLC-FLD Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Fluorescence Detection: Excitation at 340 nm, Emission at 525 nm.

Protocol 2: Derivatization with NBD-Cl for HPLC-FLD Analysis

This protocol details the derivatization using 4-chloro-7-nitrobenzofurazan (NBD-Cl), which reacts with primary amines to form a fluorescent product.

Materials:

  • "this compound" standard or sample

  • NBD-Cl solution (0.5 mg/mL in methanol)

  • Borate buffer (0.1 M, pH 9.5)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

Procedure:

  • Sample Preparation: Prepare a 10 µg/mL solution of the standard or sample in methanol.

  • Derivatization Reaction:

    • In a reaction vial, combine 100 µL of the sample solution with 200 µL of the borate buffer.

    • Add 100 µL of the NBD-Cl solution.

    • Seal the vial and heat at 70°C for 20 minutes.[2]

  • Cooling and Dilution: Cool the reaction mixture to room temperature and dilute with the mobile phase as needed.

  • HPLC-FLD Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: Gradient elution with acetonitrile and a suitable buffer (e.g., phosphate buffer).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Fluorescence Detection: Excitation at 470 nm, Emission at 530 nm.

Protocol 3: Derivatization with Acetic Anhydride for GC-MS Analysis

This protocol describes the acylation of the primary amine group to increase the volatility of "this compound" for GC-MS analysis.

Materials:

  • "this compound" standard or sample

  • Acetic anhydride

  • Pyridine (as a catalyst and acid scavenger)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

Procedure:

  • Sample Preparation: Prepare a solution of the standard or sample in a suitable anhydrous solvent (e.g., ethyl acetate) at a concentration of 100 µg/mL.

  • Derivatization Reaction:

    • To 100 µL of the sample solution in a GC vial, add 50 µL of pyridine and 100 µL of acetic anhydride.[3]

    • Seal the vial and heat at 60°C for 30 minutes.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add 1 mL of deionized water and vortex to hydrolyze excess acetic anhydride.

    • Add 1 mL of ethyl acetate and vortex to extract the derivatized analyte.

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Injection Mode: Splitless.

    • Oven Temperature Program: Start at a suitable temperature (e.g., 100°C), ramp up to a final temperature (e.g., 280°C).

    • Mass Spectrometer: Operate in electron ionization (EI) mode and scan a suitable mass range.

Visualizations

Derivatization_Workflow_HPLC cluster_prep Sample Preparation cluster_reaction Derivatization cluster_analysis Analysis Sample Sample/Standard Solution Buffer Add Alkaline Buffer Sample->Buffer Reagent Add Derivatization Reagent (Dansyl-Cl or NBD-Cl) Buffer->Reagent Incubate Incubate (Heat & Time) Reagent->Incubate Quench Quench Reaction (if necessary) Incubate->Quench Dilute Dilute Sample Quench->Dilute Inject Inject into HPLC-FLD Dilute->Inject Detect Fluorescence Detection Inject->Detect Derivatization_Workflow_GCMS cluster_prep_gc Sample Preparation cluster_reaction_gc Derivatization cluster_workup_gc Work-up cluster_analysis_gc Analysis Sample_GC Anhydrous Sample Solution Reagents_GC Add Pyridine & Acetic Anhydride Sample_GC->Reagents_GC Incubate_GC Incubate (Heat) Reagents_GC->Incubate_GC Hydrolyze Hydrolyze Excess Reagent Incubate_GC->Hydrolyze Extract Extract with Solvent Hydrolyze->Extract Dry Dry Organic Layer Extract->Dry Inject_GC Inject into GC-MS Dry->Inject_GC Analyze_GC EI-MS Analysis Inject_GC->Analyze_GC

References

Application Notes and Protocols for the Synthesis of 2-(2-aminophenyl)-N-methylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 2-(2-aminophenyl)-N-methylacetamide, a valuable intermediate in pharmaceutical and chemical research. The protocol details a robust and widely applicable amide coupling reaction.

Introduction

This compound and its derivatives are significant scaffolds in medicinal chemistry. The synthesis protocol outlined below employs a standard and efficient amide coupling method, utilizing a carbodiimide coupling agent to facilitate the reaction between 2-aminophenylacetic acid and methylamine. This method is known for its mild reaction conditions and good to excellent yields.

Reaction Principle

The synthesis proceeds via an amide coupling reaction. The carboxylic acid (2-aminophenylacetic acid) is activated by a coupling agent, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an additive, 1-Hydroxybenzotriazole (HOBt). HOBt acts as a racemization suppressant and improves the efficiency of the reaction by forming an active ester intermediate, which is less susceptible to side reactions. This activated species then readily reacts with the amine (methylamine) to form the desired amide product.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

CompoundCAS NumberMolecular FormulaMolar Mass ( g/mol )EquivalentsAmount (mmol)Mass/Volume
2-Aminophenylacetic acid3342-78-7C₈H₉NO₂151.16[1]1.0101.51 g
Methylamine (40% in H₂O)74-89-5CH₅N31.061.2120.93 mL
EDC25952-53-8C₉H₂₁N₃·HCl191.701.2122.30 g
HOBt2592-95-2C₆H₅N₃O135.131.2121.62 g
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93--50 mL
Product:
This compoundN/AC₉H₁₂N₂O164.21[2]--~1.15 g (70% yield)

Experimental Protocol

Materials and Reagents:

  • 2-Aminophenylacetic acid

  • Methylamine (40% solution in water)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate and hexanes for chromatography

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-aminophenylacetic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reagents: To the stirred solution, add HOBt (1.2 eq). Stir until all solids are dissolved.

  • Add the methylamine solution (1.2 eq) to the reaction mixture.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Activation: Slowly add EDC (1.2 eq) portion-wise to the cooled and stirred solution.

  • Reaction: After the complete addition of EDC, remove the ice bath and allow the reaction to warm to room temperature. Let the reaction stir for 12-18 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • Workup:

    • Once the reaction is complete, dilute the mixture with additional DCM.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a suitable gradient of ethyl acetate in hexanes to yield the pure this compound.

  • Characterization:

    • Characterize the final product by NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy to confirm its identity and purity. The expected monoisotopic mass is 164.0950 Da.[2]

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for the Synthesis of this compound cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis start Dissolve 2-aminophenylacetic acid and HOBt in anhydrous DCM add_amine Add methylamine solution start->add_amine cool Cool to 0°C add_amine->cool add_edc Add EDC portion-wise cool->add_edc react Stir at room temperature for 12-18 hours add_edc->react dilute Dilute with DCM react->dilute wash_hcl Wash with 1M HCl dilute->wash_hcl wash_bicarb Wash with sat. NaHCO₃ wash_hcl->wash_bicarb wash_brine Wash with brine wash_bicarb->wash_brine dry Dry over Na₂SO₄ wash_brine->dry concentrate Concentrate in vacuo dry->concentrate chromatography Flash column chromatography concentrate->chromatography characterize Characterize product (NMR, MS, IR) chromatography->characterize

Caption: Synthesis workflow for this compound.

References

Application Notes and Protocols for the Use of 2-(2-aminophenyl)-N-methylacetamide in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-(2-aminophenyl)-N-methylacetamide as a key building block in the synthesis of kinase inhibitors. This versatile intermediate offers a strategic scaffold for the development of potent and selective inhibitors targeting various kinase families implicated in cancer and other diseases. The ortho-disposed amino and N-methylacetamido groups provide a valuable platform for constructing complex heterocyclic systems common in kinase inhibitor pharmacophores.

While direct literature on the use of the ortho-isomer is emerging, the closely related para-isomer, N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide, is a key intermediate in the synthesis of the approved multi-kinase inhibitor Nintedanib[1]. This highlights the significant potential of the aminophenyl-N-methylacetamide scaffold in medicinal chemistry. These notes will therefore draw upon the established synthesis of Nintedanib to illustrate the application of this chemical moiety.

Target Kinase Families and Signaling Pathways

Kinase inhibitors developed from aminophenyl-N-methylacetamide scaffolds can target a range of protein kinases. Nintedanib, for example, is a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFR), Fibroblast Growth Factor Receptors (FGFR), and Platelet-Derived Growth Factor Receptors (PDGFR)[1]. These receptor tyrosine kinases are crucial regulators of angiogenesis, tumor growth, and metastasis.

Below is a diagram illustrating the general signaling pathway inhibited by compounds derived from this scaffold, using the example of VEGFR inhibition.

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF Ligand VEGFR VEGFR VEGF->VEGFR Binding & Dimerization P1 P VEGFR->P1 Autophosphorylation P2 P VEGFR->P2 P3 P VEGFR->P3 Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt) P1->Downstream P2->Downstream P3->Downstream Proliferation Angiogenesis, Cell Proliferation, Migration Downstream->Proliferation Inhibitor Kinase Inhibitor (e.g., Nintedanib) Inhibitor->VEGFR Inhibition

Caption: VEGFR Signaling Pathway and Inhibition.

Synthesis of Kinase Inhibitors

The primary amino group of this compound is a key functional handle for elaboration into various kinase inhibitor scaffolds. A common synthetic strategy involves a condensation reaction with a suitable heterocyclic partner, often a pyrimidine or a related nitrogen-containing ring system, which is a prevalent motif in kinase inhibitors[2][3][4].

The following workflow outlines a general synthetic approach for the utilization of this compound in the synthesis of a generic kinase inhibitor.

Synthesis_Workflow Start 2-(2-aminophenyl)- N-methylacetamide Reaction Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig Coupling Start->Reaction Reagent Substituted Pyrimidine/Heterocycle (with leaving group) Reagent->Reaction Intermediate Core Kinase Inhibitor Scaffold Reaction->Intermediate Modification Optional Further Functionalization Intermediate->Modification Final Final Kinase Inhibitor Product Intermediate->Final Directly Modification->Final

Caption: General Synthetic Workflow for Kinase Inhibitors.

Experimental Protocols

The following protocols are generalized procedures based on established synthetic methods for related kinase inhibitors and should be optimized for specific target molecules.

Protocol 1: Synthesis of the this compound Intermediate

This protocol describes a plausible synthesis of the title compound from 2-nitrophenylacetic acid.

  • Amide Formation:

    • Dissolve 2-nitrophenylacetic acid (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

    • Add a coupling agent, for example, (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 eq), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).

    • Stir the mixture at room temperature for 10-15 minutes.

    • Add methylamine (as a solution in THF or as a gas) (1.2 eq) dropwise and stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

    • Upon completion, dilute the reaction with an organic solvent and wash sequentially with aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(2-nitrophenyl)-N-methylacetamide.

  • Nitro Group Reduction:

    • Dissolve the 2-(2-nitrophenyl)-N-methylacetamide (1.0 eq) in a suitable solvent such as ethanol or methanol.

    • Add a catalyst, for example, 10% Palladium on carbon (Pd/C) (0.1 eq by weight).

    • Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature for 4-12 hours until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture through a pad of celite to remove the catalyst and wash the celite with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield this compound.

Protocol 2: Coupling to a Heterocyclic Core (Illustrative Example)

This protocol outlines a general procedure for the coupling of the aminophenyl intermediate with a chlorinated pyrimidine, a common step in the synthesis of many kinase inhibitors[5][6].

  • Reaction Setup:

    • In a reaction vessel, combine this compound (1.0 eq), the chlorinated pyrimidine derivative (1.1 eq), and a suitable palladium catalyst (e.g., Pd2(dba)3, 0.05 eq) and ligand (e.g., Xantphos, 0.1 eq).

    • Add a base, such as cesium carbonate (Cs2CO3) (2.0 eq), and a suitable solvent, for example, 1,4-dioxane or toluene.

    • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Reaction Execution:

    • Heat the reaction mixture to 80-110 °C and stir for 8-24 hours, monitoring the progress by TLC or LC-MS.

    • Once the reaction is complete, cool the mixture to room temperature.

  • Work-up and Purification:

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate and filter through celite.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired kinase inhibitor.

Quantitative Data

The following table presents inhibitory concentration (IC50) data for Nintedanib, a multi-kinase inhibitor whose synthesis utilizes a closely related aminophenyl-N-methylacetamide scaffold. This data illustrates the potential potency of inhibitors derived from this chemical class.

Kinase TargetIC50 (nM)Reference
VEGFR134[1]
VEGFR213[1]
VEGFR313[1]
FGFR169[1]
FGFR237[1]
FGFR3108[1]
PDGFRα59[1]
PDGFRβ65[1]

Conclusion

This compound represents a valuable and versatile starting material for the synthesis of a wide range of kinase inhibitors. Its utility is underscored by the successful development of Nintedanib, which incorporates a similar structural motif. The synthetic protocols and conceptual frameworks provided herein offer a solid foundation for researchers and drug development professionals to explore the potential of this scaffold in the discovery of novel therapeutics. Careful optimization of the synthetic steps and subsequent biological evaluation are critical for the successful development of potent and selective kinase inhibitors based on this promising chemical entity.

References

Troubleshooting & Optimization

Troubleshooting low yield in "2-(2-aminophenyl)-N-methylacetamide" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-aminophenyl)-N-methylacetamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most direct and common synthetic route is the amide coupling of 2-aminophenylacetic acid with methylamine. This typically involves the activation of the carboxylic acid group of 2-aminophenylacetic acid using a suitable coupling reagent, followed by the nucleophilic attack of methylamine to form the desired amide bond.

Q2: What are the primary challenges in this synthesis?

A2: The main challenges in the synthesis of this compound are:

  • Chemoselectivity: The starting material, 2-aminophenylacetic acid, possesses two nucleophilic sites: the primary aniline amine and the carboxylate group (after deprotonation). The key challenge is to selectively acylate the methylamine without the aniline nitrogen interfering. This can lead to side reactions such as polymerization or the formation of unwanted byproducts.

  • Low Yield: Low product yield is a common issue and can stem from incomplete reactions, side product formation, or difficulties in purification.

  • Purification: Separating the desired product from unreacted starting materials, coupling reagents, and byproducts can be challenging due to similar polarities.

Q3: Is it necessary to protect the aniline amino group?

A3: While not always mandatory, protecting the aniline amino group is a common strategy to prevent side reactions and improve the overall yield and purity of the final product.[1][2] Acetylation is a common protection strategy for anilines.[3] The protecting group can be removed in a subsequent step. However, modern chemoselective coupling methods aim to avoid the need for protection/deprotection steps, which adds to the atom economy of the synthesis.

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate and eluting with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane), you can visualize the consumption of the starting materials and the formation of the product. Staining with an appropriate reagent (e.g., ninhydrin for the free amine) can aid in visualization.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Issue Potential Cause Suggested Solution
Low or No Product Yield 1. Ineffective Carboxylic Acid Activation: The coupling reagent may be old, hydrated, or used in insufficient quantity.- Use fresh, high-quality coupling reagents and ensure they are stored under anhydrous conditions.- Increase the stoichiometry of the coupling reagent (e.g., 1.1-1.5 equivalents).
2. Inactive Amine: The methylamine may not be sufficiently basic or may have evaporated from the reaction mixture.- Use a fresh solution of methylamine or bubble methylamine gas through the reaction mixture.- Ensure the reaction vessel is well-sealed.
3. Unfavorable Reaction Conditions: The temperature may be too low, or the reaction time may be too short.- Gradually increase the reaction temperature, monitoring for potential degradation.- Extend the reaction time and monitor progress by TLC.
4. Side Reactions: The unprotected aniline group may be reacting, leading to byproducts.- Consider protecting the aniline group before the coupling reaction.- Optimize the reaction conditions (e.g., lower temperature, slow addition of reagents) to favor the desired reaction.
Presence of Multiple Spots on TLC 1. Incomplete Reaction: Unreacted starting materials are still present.- Increase the reaction time or temperature.- Add a slight excess of methylamine or the activated carboxylic acid.
2. Formation of Byproducts: Side reactions are occurring, such as diacylation or polymerization.- Use a protecting group for the aniline amine.- Adjust the stoichiometry of the reactants to a 1:1 ratio.- Control the rate of addition of the coupling agent.
3. Degradation: The starting materials or product may be unstable under the reaction conditions.- Perform the reaction at a lower temperature.- Use milder coupling reagents.
Difficulty in Product Purification 1. Similar Polarity of Product and Impurities: The product and unreacted starting materials or byproducts have similar Rf values on TLC.- Optimize the solvent system for column chromatography by trying different solvent mixtures and gradients.- Consider recrystallization from a suitable solvent system to purify the product.
2. Water-Soluble Byproducts: Byproducts from the coupling reagent (e.g., dicyclohexylurea if DCC is used) may be difficult to remove completely.- Perform multiple aqueous washes of the organic layer during the workup.- For urea byproducts, filtration of the reaction mixture before workup can be effective.
Oily Product Instead of a Solid 1. Presence of Impurities: Residual solvent or byproducts can prevent crystallization.- Ensure the product is thoroughly dried under high vacuum.- Re-purify the product using column chromatography or recrystallization.
2. Product is an Oil at Room Temperature: The product may inherently be an oil or a low-melting solid.- Verify the identity and purity of the product using analytical techniques such as NMR and Mass Spectrometry.

Data Presentation

Table 1: Comparison of Common Amide Coupling Reagents

Coupling ReagentAdditiveTypical SolventKey AdvantagesPotential Drawbacks
DCC (N,N'-Dicyclohexylcarbodiimide)HOBt, DMAPDCM, THFInexpensive, widely used.Forms insoluble dicyclohexylurea (DCU) byproduct which can be difficult to remove completely.
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)HOBt, DMAPDCM, DMF, CH3CNWater-soluble carbodiimide, byproduct is also water-soluble, simplifying workup.[4]More expensive than DCC.
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)DIPEA, Et3NDMF, NMPHigh coupling efficiency, even for hindered substrates; low racemization.Expensive; can be sensitive to moisture.
SOCl2 (Thionyl chloride)Pyridine, Et3NToluene, DCMForms a highly reactive acyl chloride intermediate, leading to fast reactions.Harsh conditions, can lead to side reactions with sensitive functional groups.

Experimental Protocols

Protocol 1: Synthesis of 2-Aminophenylacetic Acid from Indolin-2-one

  • Reaction Setup: To a suspension of indolin-2-one (1 equivalent) in water, add sodium hydroxide (NaOH) (1.2 equivalents).

  • Reaction: Stir the mixture at 100°C overnight.

  • Workup: Cool the reaction mixture to room temperature and adjust the pH to approximately 1 with concentrated hydrochloric acid (HCl). This will yield an aqueous solution of 2-(2-aminophenyl)acetic acid. The product can often be used in the next step without isolation.

Protocol 2: General Procedure for Amide Coupling using EDC/HOBt

  • Activation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminophenylacetic acid (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Add 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents).

  • Stir the mixture at 0°C for 30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add a solution of methylamine (1.2 equivalents, e.g., as a solution in THF or water) dropwise to the reaction mixture at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Workup: Quench the reaction by adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers sequentially with a dilute acid (e.g., 1M HCl), a saturated solution of sodium bicarbonate (NaHCO3), and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.

Mandatory Visualization

Synthesis_Pathway Indolin-2-one Indolin-2-one 2-Aminophenylacetic_acid 2-Aminophenylacetic_acid Indolin-2-one->2-Aminophenylacetic_acid NaOH, H2O, 100°C Activated_Intermediate Activated_Intermediate 2-Aminophenylacetic_acid->Activated_Intermediate Coupling Reagent (e.g., EDC/HOBt) Methylamine Methylamine Product This compound Activated_Intermediate->Product Methylamine

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield Observed check_reagents Check Reagent Quality and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Time, Temp) check_reagents->check_conditions Reagents OK check_side_reactions Analyze for Side Reactions (TLC, LC-MS) check_conditions->check_side_reactions Conditions OK optimize_purification Optimize Purification Method check_side_reactions->optimize_purification No Side Products implement_protection Consider Protecting Group for Aniline check_side_reactions->implement_protection Side Products Detected success Yield Improved optimize_purification->success implement_protection->success

References

Preventing di-acylated byproduct in "2-(2-aminophenyl)-N-methylacetamide" reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 2-(2-aminophenyl)-N-methylacetamide, specifically focusing on the prevention of di-acylated byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct in the synthesis of this compound and why does it form?

A1: The most common byproduct is the di-acylated derivative. This occurs because the starting material, typically a derivative of o-phenylenediamine, possesses two nucleophilic amino groups. Both the primary aromatic amine and the secondary amine of the newly formed acetamide can potentially react with the acylating agent, leading to the formation of an undesired di-acylated product. The relative nucleophilicity of these two groups can be influenced by reaction conditions.

Q2: How can I control the reaction to favor the formation of the desired mono-acylated product, this compound?

A2: Achieving selectivity for mono-acylation is crucial. Several strategies can be employed:

  • Stoichiometric Control: Carefully controlling the amount of the acylating agent to a 1:1 molar ratio with the diamine substrate is a primary method to reduce di-acylation.[1]

  • Protecting Groups: Temporarily protecting one of the amino groups before the acylation step can ensure that the reaction occurs only at the desired site.[2][3] The protecting group can then be removed in a subsequent step.

  • Reaction Conditions: Lowering the reaction temperature can help to increase selectivity, as the more nucleophilic amine will react preferentially. The order of addition of reagents can also be critical.[4][5][6]

  • Choice of Acylating Agent and Catalyst: The use of less reactive acylating agents or specific catalysts can enhance selectivity towards the more reactive primary amine.[1][7][8]

Q3: What analytical techniques are recommended for monitoring the reaction and identifying the di-acylated byproduct?

A3: Thin-Layer Chromatography (TLC) is an effective technique for real-time monitoring of the reaction's progress. By comparing the reaction mixture to standards of the starting material and the desired product, the formation of a new, typically less polar, spot can indicate the di-acylated byproduct. For confirmation and characterization, High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are highly recommended. ¹H NMR can be particularly useful in identifying the presence of two acyl groups.

Q4: Are there any specific purification methods to remove the di-acylated byproduct?

A4: Column chromatography is the most common and effective method for separating the mono-acylated product from the di-acylated byproduct and any unreacted starting material. The polarity difference between the mono- and di-acylated products usually allows for good separation on a silica gel column. Recrystallization can also be an effective purification technique if a suitable solvent system is found.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of the desired mono-acylated product. - Incomplete reaction. - Formation of multiple byproducts.- Monitor the reaction by TLC to ensure completion. - Optimize reaction temperature and time. - Re-evaluate the stoichiometry of reagents.
Significant formation of the di-acylated byproduct. - Excess of the acylating agent. - Reaction temperature is too high. - The second acylation is faster than or competitive with the first.- Use a strict 1:1 stoichiometry of the acylating agent to the diamine. Consider slow, dropwise addition of the acylating agent.[8] - Perform the reaction at a lower temperature (e.g., 0 °C or room temperature). - Consider using a protecting group strategy for one of the amines.[2]
Difficulty in separating the product from the starting material. - Similar polarities of the two compounds.- Optimize the solvent system for column chromatography to achieve better separation. - Consider derivatizing the unreacted starting material to alter its polarity before chromatography.
The reaction is not proceeding to completion. - Insufficiently reactive acylating agent. - Inactive catalyst or inappropriate solvent.- Switch to a more reactive acylating agent (e.g., acyl chloride instead of an anhydride).[9] - Ensure the catalyst is active and the solvent is anhydrous if required.

Experimental Protocol: Selective Mono-acylation

This protocol provides a general method for the selective N-acylation of a substituted o-phenylenediamine to yield the mono-acylated product.

Materials:

  • Substituted o-phenylenediamine derivative

  • Acylating agent (e.g., acetyl chloride or acetic anhydride)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Dissolve the substituted o-phenylenediamine (1.0 eq) in the anhydrous aprotic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add the tertiary amine base (1.1 eq) to the solution.

  • Slowly add the acylating agent (1.0 eq), dissolved in the same anhydrous solvent, dropwise to the cooled solution over a period of 20-30 minutes.[8]

  • Allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by TLC.

  • Once the starting material is consumed and mono-acylated product is maximized, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with the organic solvent (e.g., DCM) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., increasing percentage of ethyl acetate in hexane) to isolate the desired mono-acylated product.

Data Presentation

The following table illustrates the hypothetical effect of different reaction conditions on the yield of the desired mono-acylated product versus the di-acylated byproduct.

Entry Acylating Agent (eq.) Temperature (°C) Yield of Mono-acyl Product (%) Yield of Di-acyl Byproduct (%)
11.0257515
21.00855
31.2256035
41.207025
51.0 (with protecting group)25>95<1

Visualizations

ReactionPathway Start o-Phenylenediamine Derivative MonoAcyl This compound (Desired Product) Start->MonoAcyl Desired Reaction (Mono-acylation) DiAcyl Di-acylated Byproduct Start->DiAcyl Direct Di-acylation AcylatingAgent Acylating Agent (1 eq) MonoAcyl->DiAcyl Side Reaction (Di-acylation) ExcessAcylatingAgent Acylating Agent (>1 eq)

Caption: Reaction pathway showing the desired mono-acylation and the competing di-acylation side reaction.

TroubleshootingWorkflow Start Di-acylated Byproduct Observed CheckStoichiometry Verify 1:1 Stoichiometry of Acylating Agent Start->CheckStoichiometry ReduceTemp Lower Reaction Temperature (e.g., to 0 °C) CheckStoichiometry->ReduceTemp Stoichiometry Correct End Optimized Reaction CheckStoichiometry->End Stoichiometry Adjusted SlowAddition Implement Slow, Dropwise Addition of Acylating Agent ReduceTemp->SlowAddition ReduceTemp->End Di-acylation Minimized ProtectingGroup Consider a Protecting Group Strategy SlowAddition->ProtectingGroup Di-acylation still significant SlowAddition->End Di-acylation Minimized ProtectingGroup->End

Caption: Troubleshooting workflow for minimizing di-acylated byproduct formation.

References

Technical Support Center: Optimizing Synthesis of 2-(2-aminophenyl)-N-methylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-(2-aminophenyl)-N-methylacetamide. Our aim is to facilitate the optimization of reaction conditions to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce this compound?

A1: There are two primary and effective synthetic strategies for the synthesis of this compound. The first route involves a nucleophilic substitution reaction where 2-chloro-N-methylacetamide is reacted with o-phenylenediamine. The second common approach is a two-step process involving the initial acylation of o-phenylenediamine with a suitable reagent like chloroacetyl chloride to form 2-chloro-N-(2-aminophenyl)acetamide, followed by a methylation step to yield the final product.

Q2: A major challenge in this synthesis is controlling the selectivity between mono- and di-acylation of o-phenylenediamine. How can this be addressed?

A2: Controlling selectivity is a critical aspect of this synthesis. O-phenylenediamine possesses two nucleophilic amino groups, which can lead to the formation of an undesired di-acylated byproduct. To favor mono-acylation, it is crucial to carefully control the stoichiometry of the reactants. Using a slight excess of o-phenylenediamine (around 1.2 equivalents) compared to the acylating agent is a common strategy. Additionally, slow, dropwise addition of the acylating agent at a low temperature (e.g., 0 °C) helps to control the reaction rate and minimize the formation of the di-acylated product.[1][2]

Q3: What are the recommended purification techniques for isolating this compound?

A3: Purification of the crude product can be achieved through several methods. Recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, is a widely used and effective technique for removing impurities.[1] For more challenging separations, column chromatography on silica gel is a reliable method to isolate the desired mono-acylated product from unreacted starting materials and the di-acylated byproduct.[2]

Q4: How can I effectively monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction's progress.[1][2] By spotting the reaction mixture alongside the starting materials on a TLC plate and eluting with an appropriate solvent system (e.g., a 1:1 mixture of hexanes and ethyl acetate), you can visualize the consumption of reactants and the formation of the product.[1]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low Yield Incomplete reaction.- Confirm the quality and purity of starting materials. - Consider increasing the reaction time or temperature, while carefully monitoring for any product degradation.[2] - Ensure efficient stirring to promote reactant interaction.
Formation of di-acylated byproduct.- Strictly control the stoichiometry, using a slight excess of o-phenylenediamine.[1] - Add the acylating agent dropwise at a low temperature (0 °C) to manage the reaction rate.[2]
Product loss during workup or purification.- Optimize the solvents used for extraction and recrystallization to minimize product solubility in the aqueous phase. - During aqueous workup, ensure the pH is appropriately adjusted to prevent the product from dissolving.
Presence of Impurities Unreacted starting materials.- Monitor the reaction to completion using TLC.[2] - Adjust the stoichiometry of the reactants to ensure the limiting reagent is fully consumed.
Formation of the di-acylated byproduct, N,N'-bis(2-phenylacetyl)-1,2-benzenediamine.- Employ slow, controlled addition of the acylating agent at reduced temperatures.[2] - Use a precise 1:1 molar ratio of the acylating agent to o-phenylenediamine, or a slight excess of the diamine.
Difficulty in Purification Similar polarity of the product and byproducts.- Optimize the solvent system for column chromatography, potentially using a gradient elution to improve separation. - Perform multiple aqueous washes of the organic layer during workup to remove water-soluble impurities.

Experimental Protocols

Route 1: Synthesis via 2-chloro-N-methylacetamide

Step 1: Synthesis of 2-chloro-N-methylacetamide

A common method for synthesizing 2-chloro-N-methylacetamide involves the reaction of chloroacetyl chloride with methylamine.

  • Reaction Setup: In a flask equipped with a stirrer, add a 40% aqueous solution of methylamine and water.

  • Addition of Acyl Chloride: Cool the solution to -20 °C in an ice-salt bath. Slowly add chloroacetyl chloride dropwise while maintaining the low temperature.

  • Reaction: Allow the reaction to proceed for several hours at a slightly elevated temperature of -15 °C.

  • Workup: After the reaction is complete, extract the product with dichloromethane. Dry the organic layer with a suitable drying agent like anhydrous calcium chloride, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude 2-chloro-N-methylacetamide can be purified by vacuum distillation.

Step 2: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask, dissolve o-phenylenediamine and a mild base such as triethylamine in an anhydrous solvent like dichloromethane under an inert atmosphere.

  • Addition of 2-chloro-N-methylacetamide: Cool the solution to 0 °C. Add a solution of 2-chloro-N-methylacetamide in the same solvent dropwise over 30 minutes with vigorous stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup: Quench the reaction by adding water. Separate the organic layer and wash it sequentially with a saturated sodium bicarbonate solution and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography.

Route 2: Synthesis via Acylation and N-methylation

Step 1: Synthesis of N-(2-aminophenyl)-2-chloroacetamide

  • Reaction Setup: Dissolve o-phenylenediamine (1.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous dichloromethane in a three-necked round-bottom flask under a nitrogen atmosphere.[1]

  • Addition of Chloroacetyl Chloride: Cool the solution to 0 °C. Add a solution of chloroacetyl chloride (1.0 equivalent) in anhydrous dichloromethane dropwise over 30 minutes.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.[1]

  • Workup and Isolation: Follow the workup and isolation procedure described in Route 1, Step 2.

Step 2: N-methylation of N-(2-aminophenyl)-2-chloroacetamide

  • Reaction Setup: To a solution of N-(2-aminophenyl)-2-chloroacetamide in an anhydrous aprotic solvent such as THF, add a strong base like sodium hydride (NaH) at 0 °C.

  • Addition of Methylating Agent: After stirring for a short period, add methyl iodide dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, as indicated by TLC.

  • Workup and Purification: Carefully quench the reaction with water and extract the product with a suitable organic solvent. Wash the organic layer, dry it, and concentrate it. Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Recommended Reaction Conditions for Mono-acylation of o-phenylenediamine

ParameterRecommended ConditionRationale
Stoichiometry o-phenylenediamine (1.2 eq), Acylating Agent (1.0 eq), Base (1.5 eq)A slight excess of the diamine favors mono-acylation.[1]
Temperature 0 °C to Room TemperatureLow initial temperature controls the exothermic reaction and selectivity.[1]
Reaction Time 4 - 6 hoursSufficient time for the reaction to proceed to completion.[1]
Solvent Anhydrous Dichloromethane (DCM)A common aprotic solvent that is unreactive under the reaction conditions.[1]
Base Triethylamine (Et₃N) or PyridineNeutralizes the HCl byproduct formed during the reaction.[1]

Visualizations

experimental_workflow cluster_route1 Route 1: Nucleophilic Substitution cluster_route2 Route 2: Acylation followed by N-methylation start1 o-phenylenediamine + 2-chloro-N-methylacetamide reaction1 Nucleophilic Substitution (Base, DCM, 0°C to RT) start1->reaction1 workup1 Aqueous Workup & Extraction reaction1->workup1 purification1 Purification (Recrystallization or Chromatography) workup1->purification1 product1 This compound purification1->product1 start2 o-phenylenediamine + Chloroacetyl Chloride reaction2 Acylation (Et3N, DCM, 0°C to RT) start2->reaction2 intermediate N-(2-aminophenyl)-2-chloroacetamide reaction2->intermediate methylation N-methylation (NaH, MeI, THF) intermediate->methylation workup2 Aqueous Workup & Extraction methylation->workup2 purification2 Purification (Chromatography) workup2->purification2 product2 This compound purification2->product2

Caption: Alternative synthetic workflows for this compound.

troubleshooting_low_yield issue Low Product Yield cause1 Incomplete Reaction issue->cause1 cause2 Formation of Di-acylated Byproduct issue->cause2 cause3 Product Loss During Workup issue->cause3 solution1a Check Starting Material Quality cause1->solution1a solution1b Increase Reaction Time / Temperature cause1->solution1b solution2a Control Stoichiometry (Excess Diamine) cause2->solution2a solution2b Slow, Low-Temp Addition of Acylating Agent cause2->solution2b solution3a Optimize Extraction Solvents cause3->solution3a solution3b Adjust pH During Workup cause3->solution3b

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Purity Enhancement of 2-(2-aminophenyl)-N-methylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the purity of "2-(2-aminophenyl)-N-methylacetamide".

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what are the typical impurities?

A common and direct method for synthesizing this compound is the amide coupling reaction between 2-aminophenylacetic acid and methylamine. This reaction is typically facilitated by a coupling agent to activate the carboxylic acid.

Potential impurities include:

  • Unreacted Starting Materials: Residual 2-aminophenylacetic acid and unreacted methylamine or its salt.

  • Di-acylated Byproduct: Formation of a dimer where a second molecule of 2-aminophenylacetic acid reacts with the amino group of the desired product.

  • Side-products from Coupling Agents: For instance, if dicyclohexylcarbodiimide (DCC) is used, dicyclohexylurea (DCU) will be a major byproduct.

  • Polymerization Products: The presence of a free amine and a carboxylic acid can sometimes lead to the formation of oligomeric or polymeric byproducts under harsh conditions.

Q2: What are the recommended primary purification techniques for this compound?

The two primary and most effective purification techniques for this compound are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities. Recrystallization is often effective for removing small amounts of impurities from a solid product, while column chromatography is more suitable for separating complex mixtures or removing impurities with similar solubility to the product.

Q3: Which solvents are recommended for the recrystallization of this compound?

Based on the polarity of the molecule, polar protic solvents are good starting points. An ethanol/water mixture is a highly recommended solvent system. The compound is dissolved in a minimal amount of hot ethanol, followed by the dropwise addition of hot water until turbidity is observed. The solution is then reheated to clarity and allowed to cool slowly. Other potential solvents include isopropanol, acetone, or acetonitrile.

Q4: How can I monitor the progress of the purification process?

Thin-Layer Chromatography (TLC) is an effective technique for monitoring the purification. A suitable mobile phase, such as a mixture of ethyl acetate and hexanes, can be used to separate the desired product from its impurities. The spots can be visualized under UV light. An increase in the intensity of the product spot and the disappearance of impurity spots indicate successful purification.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Recrystallization Issues
IssuePotential CauseSuggested Solution
Product does not dissolve in hot solvent Incorrect solvent choice or insufficient solvent volume.Try a more polar solvent like ethanol or isopropanol. Ensure you are using a sufficient volume of solvent and heating it to its boiling point.
Product "oils out" instead of crystallizing The solution is supersaturated, or the cooling process is too rapid. Impurities may also be present.Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is formed. Allow the solution to cool more slowly. If the problem persists, consider a pre-purification step like a quick filtration through a small plug of silica gel.
Low recovery of purified product Too much solvent was used for dissolution or washing. The product has significant solubility in the cold solvent.Use the minimum amount of hot solvent necessary for complete dissolution. Wash the collected crystals with a minimal amount of ice-cold solvent.
Crystals are colored Colored impurities are co-precipitating with the product.Add a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.
Column Chromatography Issues
IssuePotential CauseSuggested Solution
Poor separation of product and impurities Inappropriate mobile phase polarity.Optimize the mobile phase composition using TLC. If the compounds are running too high (high Rf), decrease the polarity of the mobile phase (e.g., increase the hexane to ethyl acetate ratio). If they are stuck at the baseline (low Rf), increase the polarity.
Product elutes with a broad, tailing peak Strong interaction of the amine group with the acidic silica gel.Add a small amount (0.5-1%) of a competing amine, such as triethylamine or ammonia in methanol, to the mobile phase to improve the peak shape.
Multiple fractions contain the purified product The column was overloaded, or the elution was too fast.Use a larger column or reduce the amount of crude product loaded. Decrease the flow rate of the mobile phase to allow for better equilibration and separation.
Product is not eluting from the column The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. A gradient elution from a non-polar to a more polar solvent system can be effective.

Experimental Protocols

Protocol 1: Synthesis of this compound via Amide Coupling

Materials:

  • 2-aminophenylacetic acid

  • Methylamine (2M solution in THF)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 2-aminophenylacetic acid (1.0 eq) in anhydrous DCM.

  • Add HOBt (1.1 eq) and stir until dissolved.

  • Add methylamine solution (1.2 eq) followed by DIPEA (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add EDC (1.2 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Recrystallization

Materials:

  • Crude this compound

  • Ethanol

  • Deionized Water

Procedure:

  • Place the crude product in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • While hot, add deionized water dropwise until the solution becomes slightly turbid.

  • Reheat the solution until it becomes clear again.

  • Allow the flask to cool slowly to room temperature.

  • Once crystals have formed, place the flask in an ice bath to maximize precipitation.

  • Collect the crystals by vacuum filtration, washing with a small amount of ice-cold ethanol/water (1:1) mixture.

  • Dry the purified crystals under vacuum.

Protocol 3: Purification by Flash Column Chromatography

Materials:

  • Crude this compound

  • Silica Gel (for flash chromatography)

  • Hexanes

  • Ethyl Acetate

  • Triethylamine (optional)

Procedure:

  • Prepare a slurry of silica gel in a low-polarity mobile phase (e.g., 9:1 Hexanes:Ethyl Acetate) and pack the column.

  • Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.

  • Load the dried, adsorbed product onto the top of the column.

  • Elute the column with a gradient of ethyl acetate in hexanes. A typical gradient might be from 10% to 50% ethyl acetate.

  • Optional: If peak tailing is observed, add 0.5% triethylamine to the mobile phase.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Quantitative Data Summary

The following tables provide typical, estimated values for purification outcomes. Actual results may vary depending on the initial purity of the crude product.

Table 1: Recrystallization Data (Ethanol/Water)

ParameterValue
Initial Purity (Crude)~85-90%
Final Purity>98%
Typical Recovery70-85%
Solvent Ratio (Ethanol:Water)Approximately 3:1 to 5:1 (v/v)

Table 2: Flash Column Chromatography Data

ParameterValue
Stationary PhaseSilica Gel (230-400 mesh)
Mobile PhaseGradient of 10-50% Ethyl Acetate in Hexanes (+ 0.5% Triethylamine if needed)
Typical Rf of Product~0.3-0.4 in 1:1 Hexanes:Ethyl Acetate
Expected Purity>99%

Visualizations

Synthesis_Workflow Start 2-Aminophenylacetic Acid + Methylamine Coupling Amide Coupling (EDC, HOBt, DIPEA in DCM) Start->Coupling Workup Aqueous Workup (HCl, NaHCO3, Brine) Coupling->Workup Crude Crude Product Workup->Crude Purification Purification Crude->Purification Recrystallization Recrystallization (Ethanol/Water) Purification->Recrystallization High initial purity Chromatography Column Chromatography (Silica, Hexanes/EtOAc) Purification->Chromatography Complex mixture Pure_Product Pure 2-(2-aminophenyl)- N-methylacetamide Recrystallization->Pure_Product Chromatography->Pure_Product

Caption: Experimental workflow for the synthesis and purification.

Troubleshooting_Logic Impure_Product Impure Product Check_TLC Analyze by TLC Impure_Product->Check_TLC Main_Impurity Identify Main Impurity Check_TLC->Main_Impurity Starting_Material Unreacted Starting Material? Main_Impurity->Starting_Material Side_Product Unknown Side-Product? Main_Impurity->Side_Product Recrystallize Recrystallize Starting_Material->Recrystallize Optimize_Reaction Optimize Reaction Conditions (Time, Stoichiometry) Starting_Material->Optimize_Reaction Column_Chromatography Column Chromatography Side_Product->Column_Chromatography Characterize_Side_Product Characterize Side-Product (NMR, MS) Side_Product->Characterize_Side_Product

Caption: A logical guide for troubleshooting impurity issues.

Technical Support Center: Synthesis of Mono-acylated Aminophenylacetamides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of mono-acylated aminophenylacetamides, with a focus on N-(4-aminophenyl)acetamide.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the synthesis of mono-acylated aminophenylacetamides?

The main challenge is achieving selective mono-acylation. Aminophenylacetamides possess two nucleophilic nitrogen atoms: the aromatic amino group (-NH₂) and the amide nitrogen (-NH-C(O)-CH₃). The goal is to acylate the aromatic amino group without causing di-acylation or acylation of the amide nitrogen. The relative nucleophilicity of these two groups can be similar, leading to a mixture of products.

Q2: What are the common synthetic routes to produce N-(4-aminophenyl)acetamide?

There are two primary routes for synthesizing N-(4-aminophenyl)acetamide:

  • Reduction of 4-nitroacetanilide: This is a widely used method where the nitro group of 4-nitroacetanilide is reduced to an amino group. This method avoids the issue of selective acylation as the acetyl group is already in place.[1][2]

  • Selective acylation of p-phenylenediamine: This approach involves the direct acylation of p-phenylenediamine. However, controlling the reaction to obtain the mono-acylated product is a significant challenge, with the potential for the formation of the di-acetylated byproduct.[3]

Q3: What are the typical acylating agents used in these syntheses?

Common acylating agents include acetic anhydride and acetyl chloride.[4] The choice of reagent can influence the reactivity and selectivity of the acylation reaction.

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a standard method for monitoring the reaction's progress. By comparing the reaction mixture to the starting material, you can observe the consumption of the reactant and the formation of the product.

Q5: What is the expected appearance of the final product, N-(4-aminophenyl)acetamide?

Pure N-(4-aminophenyl)acetamide is typically a white to off-white or pinkish-brown crystalline solid.[1][5]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Yield of Mono-acylated Product 1. Di-acylation: The reaction conditions may favor the formation of the di-acylated product, N,N'-diacetyl-1,4-phenylenediamine.[3] 2. Inactive Acylating Agent: Acetic anhydride or acetyl chloride may have hydrolyzed due to improper storage. 3. Protonation of the Amine: In the presence of a strong acid without a base, the aromatic amine can be protonated, rendering it non-nucleophilic.1. Control Stoichiometry: Use a 1:1 molar ratio or a slight excess of the aminophenylacetamide to the acylating agent. 2. Temperature Control: Perform the reaction at a lower temperature to reduce the rate of the second acylation. 3. Use Fresh Reagents: Ensure the acylating agent is fresh and has been stored under anhydrous conditions. 4. Add a Base: Include a non-nucleophilic base, such as pyridine or triethylamine, to scavenge the acid byproduct (e.g., HCl from acetyl chloride) and prevent protonation of the starting material.
Presence of Di-acylated Impurity Over-acylation: Reaction conditions are too harsh (e.g., high temperature, excess acylating agent), leading to the acylation of both amino groups.1. Modify Reaction Time: Monitor the reaction closely by TLC and stop it once the starting material is consumed and before significant di-acylated product forms. 2. Purification: The di-acylated product can often be removed by recrystallization or column chromatography. The difference in polarity between the mono- and di-acylated products allows for their separation.
Product is Highly Colored (Dark Brown/Purple) Oxidation: Aromatic amines, particularly phenylenediamines, are susceptible to air oxidation, which can produce colored impurities.[4]1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen. 3. Purification: Activated carbon treatment during recrystallization can help remove colored impurities.
Difficulty in Product Isolation/Purification Solubility Issues: The product may have significant solubility in the reaction solvent or workup solutions, leading to losses.1. Solvent Selection: Choose a solvent for recrystallization in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. A mixed solvent system (e.g., ethanol/water) can be effective. 2. Salting Out: During aqueous workup, saturating the aqueous layer with a salt like sodium chloride can decrease the solubility of the organic product and improve extraction efficiency.

Quantitative Data

Table 1: Reported Yields for the Synthesis of N-(4-aminophenyl)acetamide

Synthetic Route Reactants Conditions Yield Reference
Reductionp-Nitroacetanilide, Iron filings, Acetic acid, WaterBoiling55%[2]
Selective Acylationp-Phenylenediamine, Acetic acid, Ethyl acetate78-82°C, 6 hours98.6%[6]

Experimental Protocols

Protocol 1: Synthesis of N-(4-aminophenyl)acetamide via Reduction of 4-Nitroacetanilide[2]

Materials:

  • p-Nitroacetanilide

  • Iron filings

  • 40% Acetic acid

  • Water

  • Sodium carbonate

  • Ammonium sulfide

Procedure:

  • To a vessel with agitation, add 125 g of iron filings, 8 mL of 40% acetic acid, and 500 mL of water. Heat the mixture to boiling.

  • In small portions, add 180 g of moist p-nitroacetanilide to the boiling mixture.

  • Continue boiling for 10 minutes after the final addition. The solution should become colorless.

  • Cool the mixture to 70°C and add sodium carbonate until the solution is alkaline.

  • Add a minimum amount of ammonium sulfide to complete the precipitation of iron salts.

  • Filter the hot solution to remove the iron residue.

  • Evaporate the filtrate to a volume of approximately 400 mL.

  • Cool the solution to induce crystallization of N-(4-aminophenyl)acetamide as long needles.

  • Collect the crystals by filtration. A second crop can be obtained by further evaporating the mother liquor.

Protocol 2: Selective Mono-acetylation of p-Phenylenediamine[6]

Materials:

  • p-Phenylenediamine

  • Ethyl acetate

  • Triethylenediamine (DABCO)

  • Acetic acid

  • Nitrogen gas

Procedure:

  • In a 250 mL four-necked flask equipped with a stirrer and condenser, add 120.00 g of ethyl acetate, 32.00 g of p-phenylenediamine, and 0.26 g of triethylenediamine. Mix to obtain a solution.

  • Under a nitrogen atmosphere, heat the mixture to 65-90°C.

  • Slowly add 10.00 g of acetic acid dropwise.

  • After the addition is complete, maintain the reaction temperature at 78-82°C for 6 hours.

  • After the reaction, cool the mixture to 15-25°C and let it stand for 6.5 hours.

  • Collect the precipitated product by filtration.

  • Wash the filter cake with n-butanol and dry under vacuum at 80°C for 6 hours to obtain white crystals of N-(4-aminophenyl)acetamide.

Visualizations

Reaction_Pathway cluster_main Selective Mono-acylation cluster_side Side Reaction Aminophenylacetamide Aminophenylacetamide Mono_acylated_Product Mono-acylated Aminophenylacetamide (Desired Product) Aminophenylacetamide->Mono_acylated_Product Desired Reaction Acylating_Agent Acylating Agent (e.g., Acetic Anhydride) Acylating_Agent->Mono_acylated_Product Di_acylated_Product Di-acylated Aminophenylacetamide (Side Product) Acylating_Agent->Di_acylated_Product Mono_acylated_Product->Di_acylated_Product Further Acylation

Caption: Reaction pathway for the synthesis of mono-acylated aminophenylacetamides, highlighting the desired reaction and the potential side reaction leading to a di-acylated product.

Experimental_Workflow start Start reactants 1. Combine Aminophenylacetamide and Solvent start->reactants add_reagent 2. Add Acylating Agent (controlled temperature) reactants->add_reagent reaction 3. Stir at Reaction Temperature (Monitor by TLC) add_reagent->reaction workup 4. Quench Reaction and Aqueous Workup reaction->workup extraction 5. Extract with Organic Solvent workup->extraction purification 6. Dry, Concentrate, and Purify (Recrystallization/Chromatography) extraction->purification product Final Product purification->product

Caption: A general experimental workflow for the synthesis of mono-acylated aminophenylacetamides.

References

Technical Support Center: Acylation of o-Phenylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the acylation of o-phenylenediamine. Our focus is to help you navigate and mitigate common side reactions to improve the yield and purity of your target mono-acylated product.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the acylation of o-phenylenediamine?

A1: The primary side reactions encountered are:

  • Di-acylation: Both amino groups of o-phenylenediamine are acylated, leading to the formation of an N,N'-diacyl-o-phenylenediamine byproduct. This is especially prevalent with highly reactive acylating agents.

  • Benzimidazole Formation: Intramolecular cyclization can occur, particularly when using carboxylic acids or anhydrides at elevated temperatures, to form 2-substituted benzimidazoles.

  • Oxidation: o-Phenylenediamine is susceptible to oxidation, which can lead to the formation of colored impurities, such as 2,3-diaminophenazine, darkening the reaction mixture.

Q2: How can I selectively achieve mono-acylation?

A2: To favor the formation of the mono-acylated product, careful control of reaction conditions is crucial. Key strategies include:

  • Stoichiometry: Use a 1:1 molar ratio of o-phenylenediamine to the acylating agent.

  • Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C) to reduce the rate of the second acylation.

  • Slow Addition: Add the acylating agent dropwise to the solution of o-phenylenediamine to maintain a low localized concentration of the acylating agent.

  • Choice of Reagents: Less reactive acylating agents, like acetic anhydride, may offer better selectivity compared to more reactive ones like acetyl chloride.[1]

Q3: What conditions favor the formation of benzimidazoles?

A3: Benzimidazole formation is generally favored under harsher reaction conditions. Factors that promote this side reaction include:

  • High Temperatures: Heating the reaction mixture, especially when using carboxylic acids or anhydrides, can drive the intramolecular cyclization to form the benzimidazole ring. For instance, heating o-phenylenediamine with acetic anhydride under reflux can lead to the formation of 2-methylbenzimidazole.[2][3]

  • Acidic Conditions: The presence of a protonating agent can facilitate the cyclization. The Phillips method, which involves heating with a mineral acid like HCl, is a classic example of a high-yield benzimidazole synthesis from o-phenylenediamine and a carboxylic acid or anhydride.[1]

Q4: My reaction mixture turned dark brown. What happened and what can I do?

A4: A dark brown or red color indicates the oxidation of o-phenylenediamine. To prevent this:

  • Use High-Purity Reagents: Ensure your o-phenylenediamine is fresh and has not been exposed to air and light for extended periods.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Purification: If oxidation has occurred, the colored impurities can often be removed during workup and purification, for example, by treatment with activated carbon.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low yield of mono-acylated product Incomplete reaction.- Ensure starting materials are pure and dry.- Increase reaction time, monitoring by TLC.- Consider a milder base if the starting amine is being deprotonated and precipitating.
Formation of significant di-acylated byproduct.- Strictly maintain a 1:1 molar ratio of o-phenylenediamine to the acylating agent.- Add the acylating agent slowly and at a low temperature (e.g., 0 °C).- Use a less reactive acylating agent (e.g., acetic anhydride instead of acetyl chloride).
Formation of benzimidazole.- Avoid high reaction temperatures.- Perform the reaction under neutral or basic conditions, avoiding strong acids.- Use a shorter reaction time.
Multiple spots on TLC, difficult to separate Mixture of mono-acylated, di-acylated products, and unreacted starting material.- Optimize the reaction conditions for higher selectivity (see above).- For purification, employ column chromatography with a carefully selected solvent system (e.g., a gradient of ethyl acetate in hexanes) to separate the components based on polarity. The di-acylated product is typically less polar than the mono-acylated product.
Reaction mixture is highly colored Oxidation of o-phenylenediamine.- Use fresh, high-purity o-phenylenediamine.- Purge the reaction vessel with an inert gas (N₂ or Ar).- Use degassed solvents.- During workup, consider a wash with a reducing agent solution (e.g., sodium bisulfite) or treatment with activated carbon to remove colored impurities.
No reaction or very slow reaction Poor quality of reagents.- Use freshly opened or purified reagents. Verify the purity of the acylating agent.- Ensure the solvent is anhydrous, especially when using moisture-sensitive acylating agents like acyl chlorides.
Inappropriate solvent or base.- Choose a solvent in which both reactants are soluble.- If using an acyl chloride, a non-nucleophilic base (e.g., triethylamine or pyridine) is necessary to neutralize the HCl byproduct.

Data Presentation: Influence of Reaction Conditions on Product Distribution

The following table summarizes the general trends observed for the acylation of o-phenylenediamine based on literature. Specific yields can vary significantly with the substrate and exact conditions.

Product Favored Acylating Agent Stoichiometry (o-PDA:Acylating Agent) Temperature Other Conditions Reported Yield Examples
Mono-acylated Product Acyl Chlorides, Anhydrides1:1Low (e.g., 0 °C)Slow addition of acylating agent, presence of a non-nucleophilic base (for acyl chlorides)Not specified in comparative studies
Di-acylated Product Acyl Chlorides (especially reactive ones like benzoyl chloride)1:2 or higher (can occur even at 1:1)Room Temperature or elevatedRapid addition of acylating agentWith benzoyl chloride, the dibenzoyl derivative is formed irrespective of the molar ratio employed.[4]
Benzimidazole Carboxylic Acids, Anhydrides1:1 or excess acid/anhydrideHigh (e.g., reflux)Presence of acid catalyst (e.g., HCl)2-Methylbenzimidazole can be obtained in 93.3% yield from o-phenylenediamine and acetic anhydride with 15% HCl.[1]

Experimental Protocols

Protocol 1: Selective Mono-acetylation of o-Phenylenediamine

This protocol is designed to favor the formation of N-(2-aminophenyl)acetamide.

Materials:

  • o-Phenylenediamine (1.0 eq)

  • Acetic anhydride (1.0 eq)

  • Pyridine (as solvent and base)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate and Hexanes (for chromatography)

Procedure:

  • Dissolve o-phenylenediamine in pyridine in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride dropwise to the cooled solution with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the mono-acetylated product from any di-acetylated byproduct and unreacted starting material.

Protocol 2: Synthesis of 2-Methylbenzimidazole (Side Reaction Example)

This protocol illustrates the conditions that promote the formation of a benzimidazole derivative.

Materials:

  • o-Phenylenediamine (1.0 eq)

  • Acetic anhydride (2.0 eq)

  • 4 M Hydrochloric acid (HCl)

  • 10% Sodium hydroxide solution

Procedure:

  • To a round-bottom flask, add o-phenylenediamine and 4 M HCl.

  • Heat the mixture to reflux and add acetic anhydride portion-wise.

  • Continue refluxing for 30-60 minutes.

  • Cool the reaction mixture to room temperature and carefully neutralize with 10% sodium hydroxide solution until the product precipitates.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry.

  • The crude product can be recrystallized from a suitable solvent (e.g., ethanol/water) to yield pure 2-methylbenzimidazole.

Visualizations

ReactionPathways OPD o-Phenylenediamine MonoAcyl Mono-acylated Product (Desired) OPD->MonoAcyl 1 eq. Acylating Agent Low Temp, Slow Addition Benzimidazole 2-Substituted Benzimidazole (Side Product) OPD->Benzimidazole High Temp, Acidic Conditions (with Anhydride/Carboxylic Acid) AcylatingAgent Acylating Agent (e.g., Acyl Chloride, Anhydride) DiAcyl Di-acylated Product (Side Product) MonoAcyl->DiAcyl + Acylating Agent

Caption: Reaction pathways in the acylation of o-phenylenediamine.

TroubleshootingFlowchart Start Low Yield of Mono-acylated Product CheckDiacylation Check for Di-acylation (e.g., by TLC, NMR) Start->CheckDiacylation CheckBenzimidazole Check for Benzimidazole Formation CheckDiacylation->CheckBenzimidazole No SolutionDiacylation Reduce Reactivity: - Lower Temperature - Slow Addition - 1:1 Stoichiometry CheckDiacylation->SolutionDiacylation Yes CheckOxidation Is the Mixture Highly Colored? CheckBenzimidazole->CheckOxidation No SolutionBenzimidazole Avoid Harsh Conditions: - Lower Temperature - Use Non-Acidic Conditions CheckBenzimidazole->SolutionBenzimidazole Yes SolutionOxidation Prevent Oxidation: - Use Inert Atmosphere - Use Pure Reagents CheckOxidation->SolutionOxidation Yes

Caption: Troubleshooting flowchart for low yield in mono-acylation.

References

Technical Support Center: Synthesis of 2-(2-aminophenyl)-N-methylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the scale-up synthesis of 2-(2-aminophenyl)-N-methylacetamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most prevalent synthetic strategies for forming the amide bond in this compound involve the reaction of a 2-aminophenylacetic acid derivative with methylamine, or the reaction of 2-nitro- or 2-amino-phenylacetyl chloride with methylamine, followed by reduction or acylation respectively. Another common approach involves the use of coupling agents to facilitate the reaction between the carboxylic acid and the amine.[1][2]

Q2: What are the primary challenges when scaling up the synthesis of this compound?

A2: Key challenges during the scale-up of amide synthesis include managing reaction exotherms, ensuring efficient mixing, controlling impurity formation (such as di-acylated byproducts), and selecting cost-effective and safe reagents.[1][3] The choice of coupling reagents, for instance, becomes critical at larger scales, where cost and atom economy are significant factors.[1][2]

Q3: How can I minimize the formation of impurities during the reaction?

A3: To minimize impurities, it is crucial to control the reaction temperature and the rate of addition of reagents. Using the correct stoichiometry of reactants is also vital to prevent side reactions, such as the formation of N,N'-bis(2-phenylacetyl)-1,2-benzenediamine (di-acylated byproduct).[3] Purification methods like recrystallization or column chromatography are often necessary to remove any unreacted starting materials and byproducts.[3]

Q4: What are the recommended purification methods for this compound on a larger scale?

A4: For large-scale purification, recrystallization is often the most practical and cost-effective method.[3] The choice of solvent is critical for achieving high purity and yield. Column chromatography can also be used, but it may be less economical for very large quantities.[3]

Troubleshooting Guides

Issue 1: Low Product Yield

Potential Causes and Solutions

Potential Cause Suggested Solution
Incomplete Reaction - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC).- Increase the reaction time or temperature, but be mindful of potential side reactions or product degradation.[3]- Ensure the quality and purity of starting materials and reagents.
Suboptimal Coupling Agent - For scale-up, consider switching from expensive reagents like HATU to more cost-effective options such as acid chlorides (using thionyl chloride or oxalyl chloride), mixed anhydrides (with pivaloyl chloride or isobutyl chloroformate), or carbodiimides like EDC.[1]
Product Loss During Workup - Optimize the pH during aqueous workup to minimize the solubility of the product in the aqueous phase.- Select appropriate extraction solvents to ensure efficient partitioning of the product.- Optimize recrystallization conditions (solvent, temperature) to maximize recovery.[3]
Issue 2: High Impurity Levels

Common Impurities and Mitigation Strategies

Impurity Potential Cause Mitigation and Removal Strategy
Unreacted Starting Materials - Incomplete reaction.- Drive the reaction to completion by adjusting reaction time or temperature.[3]- Optimize the stoichiometry of the reactants.- Remove via recrystallization or column chromatography.[3]
Di-acylated Byproduct - Incorrect stoichiometry (excess acylating agent).- Poor temperature control leading to lack of selectivity.- Use a 1:1 molar ratio of the amine to the acylating agent.[3]- Add the acylating agent slowly and at a low temperature to control the reaction rate.[3]- This byproduct can often be separated by column chromatography due to its different polarity.[3]
Side-products from Coupling Reagents - The nature of the coupling reagent used.- Choose a coupling reagent with byproducts that are easily removed (e.g., water-soluble byproducts for easy extraction).- Follow the recommended workup procedure for the specific coupling reagent to remove its byproducts.

Experimental Protocols

Synthesis of this compound via Acid Chloride

This protocol is a representative example and may require optimization for specific laboratory conditions and scale.

Materials:

  • 2-(2-nitrophenyl)acetic acid

  • Thionyl chloride (SOCl₂)

  • Methylamine solution (e.g., 40% in water or 2M in THF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Palladium on carbon (Pd/C, 10%)

  • Methanol or Ethanol

  • Hydrogen gas supply

Procedure:

Step 1: Formation of 2-(2-nitrophenyl)acetyl chloride

  • In a fume hood, suspend 2-(2-nitrophenyl)acetic acid in dichloromethane (DCM).

  • Slowly add thionyl chloride (approximately 1.2 equivalents) to the suspension at room temperature.

  • Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC or disappearance of starting material).

  • Cool the reaction mixture and remove the excess thionyl chloride and DCM under reduced pressure.

Step 2: Amidation with Methylamine

  • Dissolve the crude 2-(2-nitrophenyl)acetyl chloride in fresh DCM and cool the solution in an ice bath.

  • Slowly add a solution of methylamine (approximately 2.2 equivalents) while maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC.[3]

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.[3]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude N-methyl-2-(2-nitrophenyl)acetamide.

Step 3: Reduction of the Nitro Group

  • Dissolve the crude N-methyl-2-(2-nitrophenyl)acetamide in methanol or ethanol.

  • Carefully add 10% Pd/C catalyst.

  • Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) until the reaction is complete (monitor by TLC or HPLC).

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

Step 4: Purification

  • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.[3]

Visualizations

experimental_workflow start Start: 2-(2-nitrophenyl)acetic acid acid_chloride Step 1: Acid Chloride Formation (SOCl2, DCM, Reflux) start->acid_chloride amidation Step 2: Amidation (Methylamine, DCM) acid_chloride->amidation workup1 Aqueous Workup amidation->workup1 reduction Step 3: Nitro Reduction (H2, Pd/C, Methanol) workup1->reduction filtration Catalyst Filtration reduction->filtration purification Step 4: Purification (Recrystallization or Chromatography) filtration->purification end_product Final Product: This compound purification->end_product

Caption: A typical experimental workflow for the synthesis of this compound.

troubleshooting_low_yield issue { Issue: Low Yield} cause1 Incomplete Reaction Check reaction monitoring (TLC/HPLC). Increase time/temp. Verify starting material quality. issue->cause1 Potential Cause cause2 Suboptimal Reagents Evaluate coupling agent cost/efficiency. Consider alternative activation methods. issue->cause2 Potential Cause cause3 Workup Losses Optimize extraction pH. Optimize recrystallization solvent/temp. issue->cause3 Potential Cause

Caption: Troubleshooting logic for addressing low product yield in the synthesis.

References

Technical Support Center: Purification Strategies for Aminophenylacetamide Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the purification of 2-aminophenylacetamide, 3-aminophenylacetamide, and 4-aminophenylacetamide isomers.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems in a question-and-answer format, offering systematic approaches to resolving experimental challenges.

Recrystallization

Q1: I am having trouble selecting a suitable solvent for the recrystallization of my aminophenylacetamide isomer. What should I do?

A1: The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but poorly soluble at room temperature. For aminophenylacetamide isomers, which are polar compounds, polar solvents are a good starting point. Water and ethanol are commonly effective. A systematic approach to solvent screening is recommended.

Experimental Protocol: Solvent Screening

  • Place approximately 10-20 mg of your crude aminophenylacetamide isomer into a small test tube.

  • Add the test solvent dropwise (e.g., 0.5 mL at a time) at room temperature, vortexing after each addition. Observe the solubility. If the compound dissolves readily at room temperature, the solvent is likely too good and will result in poor recovery.

  • If the compound is insoluble or sparingly soluble at room temperature, heat the test tube in a water bath towards the solvent's boiling point.

  • Continue adding small portions of the hot solvent until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath.

  • Observe the quantity and quality of the crystals formed. A good solvent will yield a significant amount of pure crystals.

Q2: My compound is "oiling out" during recrystallization instead of forming crystals. How can I fix this?

A2: "Oiling out" occurs when the solid melts before it dissolves or when the solution becomes supersaturated at a temperature above the compound's melting point. This is a common issue with organic amines.

Troubleshooting Steps:

  • Reheat and Add More Solvent: Heat the solution until the oil fully redissolves. Add a small amount of additional hot solvent to lower the saturation point, then allow the solution to cool more slowly.

  • Slow Down the Cooling Process: Rapid cooling encourages oil formation. Allow the flask to cool to room temperature on a benchtop, perhaps insulated with a paper towel, before moving it to an ice bath.

  • Use a Seed Crystal: If you have a small amount of the pure solid, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.

  • Change the Solvent System: The boiling point of your solvent might be too high. Select a solvent with a lower boiling point. Alternatively, using a solvent pair (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble) can be effective. For aminophenylacetamides, an ethanol/water mixture is a good candidate for a solvent pair.

Q3: No crystals are forming after I've cooled the solution. What went wrong?

A3: This is typically due to using too much solvent or the solution being supersaturated.

Troubleshooting Steps:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seed Crystals: Add a small crystal of the pure compound.

  • Reduce Solvent Volume: If crystallization still does not occur, gently heat the solution to boil off some of the solvent. Then, allow it to cool again. Be careful not to evaporate too much solvent, as this can cause the impurities to precipitate as well.

  • Extended Cooling: Sometimes, crystallization is simply a slow process. Leave the solution in an ice bath or refrigerator for a longer period.

High-Performance Liquid Chromatography (HPLC)

Q1: I am not getting good separation between the three aminophenylacetamide isomers using reverse-phase HPLC. What can I do to improve the resolution?

A1: Poor resolution between these positional isomers is a common challenge. The key is to optimize the mobile phase composition and potentially the stationary phase.

Troubleshooting Steps:

  • Adjust Mobile Phase Polarity: The ortho (2-), meta (3-), and para (4-) isomers have slightly different polarities. In reverse-phase HPLC, the least polar compound elutes last. You can expect the elution order to be 4-aminophenylacetamide, followed by 3-aminophenylacetamide, and then 2-aminophenylacetamide, though this can be influenced by the specific column and mobile phase.

    • Increase the aqueous portion of your mobile phase (e.g., from 70% acetonitrile to 80% water) to increase retention and potentially improve separation.

    • Try a different organic modifier. If you are using acetonitrile, try methanol, or a mixture of both. Methanol can offer different selectivity for aromatic compounds.

  • Change the pH of the Mobile Phase: The amino group on the isomers has a pKa value. Operating the mobile phase at a pH near the pKa can cause peak broadening and inconsistent retention times. Buffering the mobile phase to a pH at least 2 units away from the pKa of the analytes is recommended. A phosphate or acetate buffer at a pH between 3 and 5 is a good starting point.

  • Consider a Different Stationary Phase: While a C18 column is a good general-purpose choice, other stationary phases can provide better selectivity for aromatic isomers. A phenyl-hexyl or a polar-embedded phase column can offer different interactions (e.g., pi-pi interactions) that can enhance the separation.[1]

  • Optimize Flow Rate and Temperature: Lowering the flow rate can increase column efficiency and improve resolution, though it will increase the run time. Increasing the temperature can decrease viscosity and improve peak shape, but may also reduce retention.

Q2: I am seeing significant peak tailing for my aminophenylacetamide isomers. What is the cause and how can I fix it?

A2: Peak tailing for basic compounds like amines is often caused by secondary interactions with residual silanol groups on the silica-based stationary phase.

Troubleshooting Steps:

  • Use a Low pH Mobile Phase: At a low pH (e.g., 3.0), the silanol groups are protonated and less likely to interact with the protonated amine analytes.

  • Add a Competing Base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites and improve peak shape. A concentration of 0.1% TEA is a common starting point.

  • Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer free silanol groups and are better suited for analyzing basic compounds.

  • Check for Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the concentration of your sample.

Data Presentation

Table 1: Physical and Solubility Properties of Aminophenylacetamide Isomers

Property2-Aminophenylacetamide3-Aminophenylacetamide4-Aminophenylacetamide
Structure
CAS Number 34801-09-7102-28-3122-80-5
Molecular Weight 150.18 g/mol 150.18 g/mol 150.18 g/mol
Melting Point 133-137 °C86-88 °C164-167 °C
Appearance SolidGray SolidWhite to off-white crystalline solid
Water Solubility Sparingly Soluble1-5 g/100 mL at 24 °C[2]0.1-1 g/100 mL at 25 °C[3]
Ethanol Solubility SolubleSoluble[1]Soluble[4]
Acetone Solubility SolubleSoluble[1]Soluble

Experimental Protocols

Protocol 1: Recrystallization of 4-Aminophenylacetamide from Water

This protocol is suitable for the purification of 4-aminophenylacetamide, which has good solubility in hot water and poor solubility in cold water.

  • Dissolution: In a 100 mL Erlenmeyer flask, add 2.0 g of crude 4-aminophenylacetamide. Add approximately 40 mL of deionized water and a boiling chip. Heat the mixture to a boil on a hot plate with stirring. Add small portions of hot deionized water until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration. Place a small amount of activated charcoal in the hot solution, boil for a few minutes, and then quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.

  • Collection of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any adhering impurities.

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. The final product can be further dried in a desiccator or a vacuum oven.

Protocol 2: Reverse-Phase HPLC Separation of Aminophenylacetamide Isomers

This protocol provides a starting point for the separation of the three isomers. Optimization may be required based on your specific instrument and column.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 50% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in a small amount of methanol and dilute with the initial mobile phase (95:5 Water:Acetonitrile).

Expected Elution Order: 4-aminophenylacetamide, 3-aminophenylacetamide, 2-aminophenylacetamide. Retention times will vary depending on the exact conditions.

Visualizations

Recrystallization_Workflow start Start: Crude Isomer dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration impurities_out Insoluble Impurities Removed hot_filtration->impurities_out Yes cool Slow Cooling & Ice Bath hot_filtration->cool No vacuum_filtration Vacuum Filtration cool->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash mother_liquor Mother Liquor (Soluble Impurities) vacuum_filtration->mother_liquor dry Dry Crystals wash->dry end End: Pure Crystals dry->end

Caption: Workflow for the purification of aminophenylacetamide isomers by recrystallization.

HPLC_Troubleshooting_Logic start Poor Isomer Separation mobile_phase Adjust Mobile Phase - Increase aqueous % - Change organic modifier - Adjust pH start->mobile_phase check_resolution1 Resolution Improved? mobile_phase->check_resolution1 column Change Stationary Phase - Phenyl-Hexyl - Polar-Embedded check_resolution2 Resolution Improved? column->check_resolution2 flow_temp Optimize Flow & Temp - Lower flow rate - Adjust temperature check_resolution3 Resolution Improved? flow_temp->check_resolution3 check_resolution1->column No end_ok Separation Optimized check_resolution1->end_ok Yes check_resolution2->flow_temp No check_resolution2->end_ok Yes check_resolution3->end_ok Yes end_nok Further Method Development Needed check_resolution3->end_nok No

Caption: Decision tree for troubleshooting poor HPLC separation of aminophenylacetamide isomers.

References

Technical Support Center: Overcoming Solubility Issues with 2-(2-aminophenyl)-N-methylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are experiencing solubility challenges with "2-(2-aminophenyl)-N-methylacetamide". The following information provides troubleshooting strategies and frequently asked questions to assist in your experimental workflow.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₉H₁₂N₂OPubChem
Molecular Weight164.2 g/mol PubChem
AppearanceSolid (predicted)---
StorageSealed in a dry place at 2-8°C for short-term storage and -20°C for long-term storage.Commercial Supplier

Frequently Asked Questions (FAQs)

Q1: What are the predicted solubility characteristics of this compound?

A1: Based on its chemical structure, which contains both an amine and an amide functional group, "this compound" is predicted to be a polar molecule. Generally, compounds with these functional groups exhibit some solubility in polar solvents. Lower molecular weight amines and amides are often soluble in water.[1] The presence of the aromatic ring might decrease its aqueous solubility compared to purely aliphatic counterparts.

Q2: In which solvents should I initially attempt to dissolve this compound?

A2: For initial solubility testing, it is recommended to start with polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These solvents are often effective for a wide range of research compounds. Due to the basic nature of the amino group, solubility might be enhanced in acidic aqueous solutions (e.g., dilute HCl).[2][3]

Q3: Are there any general tips for handling this compound?

A3: Yes, it is recommended to handle "this compound" in a well-ventilated area, wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. For long-term storage, keep the compound in a tightly sealed container in a dry environment at -20°C.

Troubleshooting Guide

This guide addresses common issues encountered when trying to dissolve "this compound" for experimental use.

Issue 1: The compound is not dissolving in my chosen solvent.

  • Question: I have tried to dissolve the compound in water, but it remains insoluble. What should I do next? Answer: Water is a highly polar solvent, but the aromatic ring in "this compound" can limit its aqueous solubility. It is advisable to try organic solvents. A general strategy is to start with a small amount of the compound and test its solubility in a range of solvents from polar to non-polar.

    • Recommended Solvents to Test (in order of polarity):

      • Dimethyl Sulfoxide (DMSO)

      • N,N-Dimethylformamide (DMF)

      • Ethanol or Methanol

      • Acetone

      • Ethyl Acetate

  • Question: I am using DMSO, and the compound is still not fully dissolved. What techniques can I use to aid dissolution? Answer: If you observe particulate matter after adding the solvent, several techniques can be employed to enhance solubility:

    • Vortexing: Mix the solution vigorously using a vortex mixer for 1-2 minutes.

    • Warming: Gently warm the solution in a water bath at 37°C for 5-10 minutes. Avoid excessive heat, as it may degrade the compound.

    • Sonication: Use a bath sonicator to break down any aggregates. Sonicate for short intervals (e.g., 1-2 minutes) to prevent overheating.

Issue 2: The compound precipitates out of solution after dilution.

  • Question: I successfully dissolved the compound in 100% DMSO to make a stock solution, but it precipitated when I diluted it into my aqueous cell culture medium. How can I prevent this? Answer: This is a common issue when diluting a compound from a high-concentration organic stock solution into an aqueous buffer. The final concentration of the organic solvent in your aqueous solution may be too low to maintain solubility.

    • Troubleshooting Steps:

      • Decrease the final concentration: Try diluting your stock solution further to a lower final concentration in the aqueous medium.

      • Increase the percentage of organic solvent: If your experimental system allows, you can slightly increase the final concentration of the organic solvent (e.g., from 0.1% to 0.5% DMSO). However, always check the tolerance of your cells or assay to the solvent.

      • Use a different solvent system: Consider preparing your stock solution in a solvent that is more miscible with your aqueous buffer, such as ethanol.

      • Prepare a fresh, lower-concentration stock: Instead of a high-concentration stock, prepare a fresh stock solution at a lower concentration that is closer to your final working concentration.

Experimental Protocols

Protocol 1: General Solubilization Procedure for In Vitro Assays

This protocol provides a general workflow for preparing a stock solution of "this compound" for use in biological experiments.

Materials:

  • This compound" powder

  • Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath or incubator at 37°C (optional)

  • Bath sonicator (optional)

  • Sterile syringe filter (0.22 µm), compatible with the chosen solvent (optional)

Procedure:

  • Weighing the Compound: Accurately weigh a small amount of "this compound" powder (e.g., 1-5 mg) and place it into a sterile microcentrifuge tube.

  • Adding the Solvent: Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution of a compound with a molecular weight of 164.2 g/mol , add the appropriate volume of DMSO to your weighed compound).

  • Dissolution:

    • Vortex the tube for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution for any undissolved particles.

    • If particles remain, gently warm the solution at 37°C for 5-10 minutes.

    • If warming is insufficient, sonicate the solution for 1-2 minutes.

  • Sterilization (Optional): If required for your specific application, sterilize the stock solution by passing it through a 0.22 µm sterile syringe filter.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Important Considerations:

  • Final Solvent Concentration: When diluting the stock solution into your experimental medium (e.g., cell culture media), ensure the final concentration of the organic solvent is low enough to not affect your assay (typically <0.5%, ideally <0.1% for cell-based assays).

  • Perform a Solvent Control: Always include a vehicle control (the same concentration of solvent without the compound) in your experiments to account for any effects of the solvent itself.

Visualizations

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay Experiment weigh Weigh Compound add_solvent Add Primary Solvent (e.g., DMSO) weigh->add_solvent dissolve Aid Dissolution (Vortex, Warm, Sonicate) add_solvent->dissolve dilute Dilute Stock in Assay Buffer dissolve->dilute Clear Solution check_precipitate Check for Precipitation dilute->check_precipitate add_to_assay Add to In Vitro Assay check_precipitate->add_to_assay No Precipitation troubleshoot Troubleshoot Dilution (See Guide) check_precipitate->troubleshoot Precipitation Occurs vehicle_control Include Vehicle Control G cluster_solvent Solvent Selection cluster_technique Physical Techniques cluster_outcome Outcome start Compound Insoluble? try_dmso Try DMSO/DMF start->try_dmso Yes vortex Vortex try_dmso->vortex Still Insoluble try_acid Try Acidic Buffer (e.g., pH 4-6) try_alcohol Try Ethanol/Methanol try_acid->try_alcohol Still Insoluble try_acid->vortex soluble Soluble try_acid->soluble Soluble try_alcohol->vortex try_alcohol->soluble Soluble insoluble Still Insoluble (Consider Formulation) try_alcohol->insoluble Still Insoluble warm Warm (37°C) vortex->warm vortex->soluble Soluble sonicate Sonicate warm->sonicate warm->soluble Soluble sonicate->try_acid Still Insoluble sonicate->soluble Soluble

References

Technical Support Center: Synthesis of 2-(2-aminophenyl)-N-methylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 2-(2-aminophenyl)-N-methylacetamide. This resource offers troubleshooting for common experimental issues, frequently asked questions, detailed experimental protocols, and comparative data to aid in catalyst and reagent selection.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce this compound?

A1: There are two main logical synthetic approaches for this compound. The first route involves the N-acylation of N-methyl-o-phenylenediamine with an appropriate acetylating agent. The second, likely more challenging route, would be the selective N-methylation of 2-(2-aminophenyl)acetamide. The choice of route will depend on the availability of starting materials and the specific challenges of selectivity in each case.

Q2: What are the most significant challenges in the synthesis of this compound?

A2: The primary challenge is achieving selective mono-acylation and avoiding di-acylation when starting from a diamine. O-phenylenediamine derivatives have two nucleophilic amino groups, which can lead to the formation of undesired byproducts.[1][2] Controlling the stoichiometry of the reactants and the reaction conditions is crucial for maximizing the yield of the desired mono-acylated product.[2]

Q3: What types of catalysts or reagents are recommended for the acylation of N-methyl-o-phenylenediamine?

A3: For the acylation of N-methyl-o-phenylenediamine, common acylating agents like acetyl chloride or acetic anhydride are often used.[3] The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the HCl byproduct.[4][5] Alternatively, coupling reagents can be used to facilitate the reaction between a carboxylic acid and the amine under milder conditions.[6]

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a standard and effective method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the reactants and the formation of the product.

Q5: What are the common impurities, and how can they be removed?

A5: Common impurities include unreacted starting materials and the di-acylated byproduct. Purification can typically be achieved through column chromatography on silica gel or by recrystallization from a suitable solvent system.[4]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low Yield Incomplete reaction.- Ensure the quality and dryness of starting materials and solvents.- Increase reaction time or temperature, while monitoring for product degradation.- Optimize the stoichiometry of the acylating agent.
Product loss during workup.- Optimize extraction solvents and pH during aqueous washes.
Formation of Di-acylated Byproduct Excess of acylating agent.- Use a strict 1:1 molar ratio of the acylating agent to the N-methyl-o-phenylenediamine.[2]- Add the acylating agent dropwise at a low temperature to control the reaction rate.[2]
High reaction temperature.- Maintain a lower reaction temperature (e.g., 0 °C to room temperature).[4]
Presence of Unreacted Starting Material Insufficient acylating agent or incomplete reaction.- Ensure accurate stoichiometry.- Extend the reaction time and monitor by TLC until the starting amine is consumed.
Difficult Purification Similar polarity of product and byproducts.- Optimize the solvent system for column chromatography, using a gradient elution if necessary.- Consider recrystallization with various solvent systems.

Catalyst and Reagent Selection for N-Acylation

The following table summarizes common conditions for the N-acylation of aromatic amines, which can be adapted for the synthesis of this compound.

Acylating AgentCatalyst/BaseSolventTemperature (°C)Typical Yield (%)Reference
Acetyl ChlorideTriethylamineDichloromethane (DCM)0 to RT85-95[3][4]
Acetic AnhydridePyridineDichloromethane (DCM)0 to RT80-90[3]
Acetic AcidHBTU/DIPEADimethylformamide (DMF)Room Temperature70-90[6]

Experimental Protocols

Protocol 1: N-Acylation of N-methyl-o-phenylenediamine with Acetyl Chloride

This protocol describes a general procedure for the synthesis of this compound via acylation.

Materials:

  • N-methyl-o-phenylenediamine

  • Acetyl chloride

  • Triethylamine

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve N-methyl-o-phenylenediamine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of acetyl chloride (1.05 eq.) in anhydrous DCM to the stirred amine solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Acylation Reaction cluster_workup Workup and Purification setup_flask Dissolve N-methyl-o-phenylenediamine and Triethylamine in anhydrous DCM cool Cool solution to 0 °C setup_flask->cool add_acetyl_chloride Slowly add Acetyl Chloride solution cool->add_acetyl_chloride stir Warm to RT and stir for 2-4 hours add_acetyl_chloride->stir monitor Monitor by TLC stir->monitor quench Quench with water monitor->quench extract Extract with DCM and wash quench->extract dry Dry organic layer extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by chromatography or recrystallization concentrate->purify

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_reaction_issues Reaction Issues cluster_workup_issues Workup Issues cluster_solutions Potential Solutions start Low Product Yield check_reaction Check TLC for unreacted starting material start->check_reaction check_workup Review workup procedure start->check_workup incomplete_reaction Incomplete Reaction check_reaction->incomplete_reaction Starting material present side_reactions Side Reactions (e.g., di-acylation) check_reaction->side_reactions Multiple new spots product_loss Product loss during extraction check_workup->product_loss solution_incomplete Increase reaction time/temperature Optimize stoichiometry incomplete_reaction->solution_incomplete solution_side_reactions Control stoichiometry strictly (1:1) Lower reaction temperature Slow addition of acylating agent side_reactions->solution_side_reactions solution_product_loss Optimize extraction solvent Adjust pH during washes product_loss->solution_product_loss

Caption: Troubleshooting guide for low yield in the synthesis of this compound.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for the Quantification of 2-(2-aminophenyl)-N-methylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

The validation of analytical procedures is a critical process that ensures the reliability and consistency of results.[1] The International Council for Harmonisation (ICH) provides comprehensive guidelines on the parameters to be evaluated during method validation.[2][3][4]

High-Performance Liquid Chromatography (HPLC) Method Validation

HPLC is a widely used technique in pharmaceutical analysis for separating, identifying, and quantifying components in a mixture.[5] A common approach for aromatic amines is Reversed-Phase HPLC (RP-HPLC) with UV detection.

Experimental Protocol: HPLC-UV Method

This hypothetical protocol is based on established methods for similar aromatic amines.

  • Instrumentation : A standard HPLC system equipped with a UV-Vis detector.

  • Column : C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase : A mixture of a buffer (e.g., 25 mM Phosphate buffer, pH 4.6) and an organic solvent (e.g., Methanol or Acetonitrile) in an isocratic or gradient elution. A typical starting point could be a 70:30 (v/v) mixture of the organic solvent and buffer.

  • Flow Rate : 1.0 mL/min.

  • Detection Wavelength : UV detection at a wavelength of maximum absorbance for 2-(2-aminophenyl)-N-methylacetamide (e.g., 256 nm, which is common for aromatic compounds).

  • Injection Volume : 20 µL.

  • Column Temperature : Ambient or controlled at a specific temperature (e.g., 30°C).

  • Sample Preparation :

    • Accurately weigh a suitable amount of the sample.

    • Dissolve the sample in the mobile phase or a suitable solvent like methanol to a known concentration (e.g., 1 mg/mL).

    • Prepare a series of calibration standards by diluting the stock solution to concentrations spanning the expected range of the analyte.

    • Filter all solutions through a 0.45 µm membrane filter before injection.

Data Presentation: HPLC Validation Parameters

The following table summarizes the typical validation parameters and acceptance criteria for an HPLC assay method as per ICH Q2(R1) guidelines.[3][4]

Validation ParameterTypical Acceptance CriteriaRepresentative Performance Data
Specificity The method should be able to unequivocally assess the analyte in the presence of other components (impurities, degradants, matrix).No interfering peaks at the retention time of the analyte.
Linearity (R²) Correlation coefficient (R²) ≥ 0.999.[6]≥ 0.999
Range 80% to 120% of the test concentration for an assay.[3]20-140 µg/mL
Accuracy (% Recovery) Typically between 98.0% and 102.0%.98% - 102%
Precision (% RSD) Repeatability (Intra-day): RSD ≤ 2%. Intermediate Precision (Inter-day): RSD ≤ 2%.Repeatability: ≤ 1.5%. Intermediate Precision: ≤ 2.0%.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.0.03 µg/mL[6]
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1.0.1 µg/mL[6]
Robustness The method should remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, flow rate). %RSD of results should be within acceptable limits.Consistent results with minor changes in flow rate (±0.1 mL/min) and mobile phase composition (±2%).

Alternative Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and specificity, such as the analysis of trace-level impurities or quantification in complex biological matrices, LC-MS/MS is a powerful alternative.[7][8][9] This technique couples the separation power of HPLC with the sensitive and selective detection capabilities of tandem mass spectrometry.

Experimental Protocol: LC-MS/MS Method

This protocol is representative of methods used for the trace analysis of aromatic amines.[7][8]

  • Instrumentation : An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer.

  • Column : A C18 or other suitable reversed-phase column, often with smaller dimensions for faster analysis (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase : A gradient elution using a mixture of water with a modifier (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate : 0.2 - 0.5 mL/min.

  • Ionization Mode : Positive Electrospray Ionization (ESI+) is commonly used for amines.[9]

  • MS Detection : Multiple Reaction Monitoring (MRM) mode, which involves monitoring specific precursor-to-product ion transitions for the analyte and any internal standards. This provides high selectivity and sensitivity.[8]

  • Sample Preparation : Sample preparation can range from simple dilution to more complex extraction procedures like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove matrix interferences and concentrate the analyte.[10][11]

Data Presentation: HPLC vs. LC-MS/MS Performance Comparison

The following table compares the typical performance characteristics of HPLC-UV and LC-MS/MS for the analysis of aromatic amines.

FeatureHPLC-UVLC-MS/MS
Specificity Good, but can be limited by co-eluting compounds with similar UV spectra.Excellent, due to the monitoring of specific mass transitions.[8]
Sensitivity (LOD/LOQ) Generally in the µg/mL to high ng/mL range.[6]High, often in the low ng/mL to pg/mL range.[7]
Linearity (R²) Excellent (typically >0.999).[6]Excellent (typically >0.99).[7]
Precision (%RSD) Good (typically <2%).Very good (can be <15% even at low concentrations).[7]
Accuracy (% Recovery) Good (typically 98-102%).Good (typically 80-120%, can be matrix dependent).[7]
Cost & Complexity Lower cost, less complex instrumentation and operation.Higher initial and operational costs, more complex.
Typical Applications Routine quality control, content uniformity, assay of the main component.Trace-level impurity analysis, bioanalysis, metabolism studies.[7][9]

Visualizing the Methodologies

To better illustrate the processes and comparisons discussed, the following diagrams are provided.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Validation Protocol cluster_2 Experimental Validation cluster_3 Final Stages dev Develop HPLC Method (Column, Mobile Phase, etc.) protocol Define Validation Parameters & Acceptance Criteria (ICH Q2) dev->protocol specificity Specificity linearity Linearity & Range accuracy Accuracy precision Precision lod_loq LOD & LOQ robustness Robustness report Validation Report specificity->report linearity->report accuracy->report precision->report lod_loq->report robustness->report sops Implement as Standard Operating Procedure (SOP) report->sops

Caption: Workflow for HPLC method validation.

Method_Comparison cluster_hplc HPLC-UV cluster_lcms LC-MS/MS hplc_node HPLC-UV hplc_spec Good Specificity hplc_node->hplc_spec hplc_sens Moderate Sensitivity (µg/mL) hplc_node->hplc_sens hplc_app QC / Assay hplc_node->hplc_app hplc_cost Lower Cost hplc_node->hplc_cost lcms_node LC-MS/MS lcms_spec Excellent Specificity lcms_node->lcms_spec lcms_sens High Sensitivity (pg-ng/mL) lcms_node->lcms_sens lcms_app Trace Analysis / Bioanalysis lcms_node->lcms_app lcms_cost Higher Cost lcms_node->lcms_cost analyte 2-(2-aminophenyl) -N-methylacetamide Quantification analyte->hplc_node Method 1 analyte->lcms_node Method 2

Caption: Comparison of HPLC-UV and LC-MS/MS methods.

References

A Comparative Analysis of 2-(2-aminophenyl)-N-methylacetamide and Its Positional Isomers: A Framework for Future Research

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Physicochemical Properties

A comparative summary of the key physicochemical properties of the three isomers is presented below. These properties can influence the pharmacokinetic and pharmacodynamic profiles of the compounds.

Property2-(2-aminophenyl)-N-methylacetamide2-(3-aminophenyl)-N-methylacetamide2-(4-aminophenyl)-N-methylacetamide
Molecular Formula C₉H₁₂N₂OC₉H₁₂N₂OC₉H₁₂N₂O
Molecular Weight 164.21 g/mol 164.21 g/mol 164.21 g/mol
CAS Number Not available58730-35-1[2]339011-93-7[3]
Predicted XLogP3 0.60.60.5
Hydrogen Bond Donors 111
Hydrogen Bond Acceptors 222
Rotatable Bond Count 222

Data sourced from PubChem and other chemical databases.[2][4]

Potential Biological Activities of Phenylacetamide Analogs

Derivatives of phenylacetamide have been reported to exhibit a range of biological activities, primarily in the areas of anticancer and antimicrobial research.[5][6]

Anticancer Activity: Several studies on substituted phenylacetamide derivatives have demonstrated their potential as cytotoxic agents against various cancer cell lines. For instance, a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives showed notable activity against prostate (PC3) and breast (MCF-7) cancer cell lines.[5] The mechanism of action for many anticancer phenylacetamides is believed to involve the induction of apoptosis.[1]

Antimicrobial Activity: The phenylacetamide scaffold is also a constituent of some antimicrobial agents. While specific data on the aminophenyl-N-methylacetamide isomers is lacking, related compounds have been screened for their activity against both Gram-positive and Gram-negative bacteria.[6]

Experimental Protocols

To facilitate future research and a direct comparison of the subject compounds, detailed protocols for key biological assays are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, PC3, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[1]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test compounds (dissolved in DMSO)

  • Bacterial inoculum standardized to 0.5 McFarland

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Incubator

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in MHB in the wells of a 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Controls: Include a positive control (broth with bacteria and no compound), a negative control (broth only), and a vehicle control (broth with bacteria and DMSO).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualizations

Signaling Pathway

Based on the known activities of related anticancer compounds, a potential mechanism of action for 2-(aminophenyl)-N-methylacetamide derivatives could involve the induction of apoptosis through intrinsic or extrinsic pathways.

G Hypothetical Apoptosis Induction Pathway A 2-(aminophenyl)-N-methylacetamide Analog B Cellular Target (e.g., Kinase, DNA) A->B C Signal Transduction Cascade B->C D Activation of Caspases C->D E Apoptosis D->E

Caption: Hypothetical signaling pathway for apoptosis induction.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and biological evaluation of the aminophenyl-N-methylacetamide isomers.

G Experimental Workflow cluster_0 Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Data Analysis A Synthesis of Isomers (ortho, meta, para) B Purification & Structural Confirmation (NMR, MS) A->B C Cytotoxicity Assays (e.g., MTT) B->C D Antimicrobial Assays (e.g., MIC determination) B->D E IC50 / MIC Determination C->E D->E F Comparative Analysis of Activity E->F

Caption: Workflow for synthesis and biological evaluation.

References

Phenylacetamide Derivatives: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the biological activities of phenylacetamide derivatives. It synthesizes experimental data on their anticancer and antimicrobial properties, providing insights into structure-activity relationships and therapeutic potential.

Phenylacetamide and its derivatives are a versatile class of organic compounds recognized for a wide range of biological activities.[1] The core structure, which includes an amide linkage and a phenyl group, serves as a valuable scaffold in medicinal chemistry.[1] Modifications to this basic structure have resulted in the development of compounds with potential applications as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents.[1] This guide focuses on the comparative anticancer and antimicrobial activities of various phenylacetamide derivatives, supported by in vitro experimental data.

Anticancer Activity

Derivatives of phenylacetamide have demonstrated significant cytotoxic effects against various cancer cell lines.[2] The half-maximal inhibitory concentration (IC50) values, which measure the potency of a substance in inhibiting a specific biological function, are presented below.

Comparative Anticancer Potency of Phenylacetamide Derivatives

The following table summarizes the cytotoxic effects of various synthetic phenylacetamide derivatives against human cancer cell lines, with data presented as IC50 values.

DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
2-(4-Fluorophenyl)-N-(nitro-substituted phenyl)acetamides Imatinib
Compound 2bPC3 (Prostate Carcinoma)5240
Compound 2cPC3 (Prostate Carcinoma)8040
Compound 2c (p-nitro substituent)MCF-7 (Breast Cancer)10098
General Phenylacetamide Derivatives Doxorubicin
Derivative 3dMDA-MB-468 (Breast Cancer)0.6 ± 0.08Not Specified
Derivative 3dPC-12 (Pheochromocytoma)0.6 ± 0.08Not Specified
Derivative 3cMCF-7 (Breast Cancer)0.7 ± 0.08Not Specified
Derivative 3dMCF-7 (Breast Cancer)0.7 ± 0.4Not Specified
Compound 3j (para nitro group)MDA-MB-468 (Breast Cancer)0.76 ± 0.09Doxorubicin0.38 ± 0.07

Table 1: Anticancer Activity of Phenylacetamide Derivatives.[3][4][5][6]

Studies have shown that derivatives containing a nitro moiety exhibit greater cytotoxic effects compared to those with a methoxy moiety.[3][4][7] However, in some series, the synthesized compounds showed lower activity than the reference drug, imatinib.[3][7] Notably, the 3d derivative has shown high efficacy against cancer cells by inducing apoptosis.[5][6]

The primary mechanism of action for many of these derivatives involves the induction of apoptosis through both intrinsic and extrinsic pathways.[8] Some derivatives have been observed to upregulate pro-apoptotic proteins like Bax and FasL, while also activating executioner caspases such as caspase-3 and caspase-9.[8]

cluster_stimulus cluster_pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Phenylacetamide Phenylacetamide Derivatives FasL FasL Upregulation Phenylacetamide->FasL Bax Bax Upregulation Phenylacetamide->Bax Bcl2 Bcl-2 Modulation Phenylacetamide->Bcl2 Caspase3 Caspase-3 Activation FasL->Caspase3 Caspase9 Caspase-9 Activation Bax->Caspase9 Bcl2->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Apoptosis induction by phenylacetamide derivatives.
Experimental Protocols: Anticancer Activity

MTS Assay for Cytotoxicity Evaluation [3]

  • Cell Seeding: Human cancer cell lines (e.g., PC3, MCF-7, HL-60) are seeded in 96-well plates.[1][3]

  • Compound Treatment: Cells are treated with various concentrations of the phenylacetamide derivatives and a reference drug.[1]

  • Incubation: The plates are incubated for a specified period.

  • MTS Reagent Addition: MTS reagent is added to each well and incubated to allow for the formation of formazan.

  • Data Acquisition: The absorbance is measured using a microplate reader to determine cell viability.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curves.

cluster_prep cluster_exp cluster_assay cluster_analysis CellCulture Cancer Cell Culture CellSeeding Cell Seeding (96-well plate) CellCulture->CellSeeding Treatment Compound Treatment (Serial Dilutions) CellSeeding->Treatment StockSolution Phenylacetamide Derivative Stock Solution StockSolution->Treatment Incubation Incubation (24-72h) Treatment->Incubation MTT MTS/MTT Assay (Cell Viability) Incubation->MTT Caspase Caspase Assay (Apoptosis) Incubation->Caspase DataAcq Data Acquisition (Microplate Reader) MTT->DataAcq Caspase->DataAcq IC50 IC50 Calculation DataAcq->IC50 Mechanism Mechanism Identification IC50->Mechanism

Anticancer effect evaluation workflow.

Antimicrobial Activity

Several phenylacetamide derivatives have been synthesized and evaluated for their activity against various bacterial strains.[2] The disc diffusion method is a standard assay used to evaluate antimicrobial efficacy.[1]

Comparative Antimicrobial Potency of Phenylacetamide Derivatives

The following table summarizes the antibacterial activity of a representative phenylacetamide derivative compared to the antibiotic Streptomycin, based on the zone of inhibition.

CompoundTest OrganismZone of Inhibition (mm)
2-amino-N-(p-Chlorophenyl) acetamide derivative (5d)Staphylococcus aureus ATCC6538p23.5
Compound 5bAcinetobacter baumannii ATCC1960632.0
Compound 5bPseudomonas aeruginosa ATCC2785323.5
Compound 5bPseudomonas aeruginosa ATCC2926024.5
StreptomycinStaphylococcus aureus ATCC 6538Not specified (used as positive control)
StreptomycinEscherichia coli ATCC 11229Not specified (used as positive control)

Table 2: Antimicrobial Activity of Phenylacetamide Derivatives.[1][9]

Additionally, a series of N-phenylacetamide derivatives containing 4-arylthiazole moieties have shown promising in vitro antibacterial activities against plant pathogenic bacteria.[10] For instance, N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide (A1) exhibited a minimum 50% effective concentration (EC50) value of 156.7 µM against Xanthomonas oryzae pv. Oryzae (Xoo), which was superior to the commercial bactericides bismerthiazol (230.5 µM) and thiodiazole copper (545.2 µM).[10]

Experimental Protocols: Antimicrobial Activity

Disc Diffusion Method [1]

  • Culture Preparation: A bacterial culture is grown to a specific concentration.

  • Inoculation: The bacterial suspension is uniformly spread onto the surface of a Mueller Hinton agar plate.

  • Disc Application: Paper discs impregnated with the test compound at a specific concentration are placed on the agar surface.

  • Incubation: The plates are incubated under appropriate conditions to allow bacterial growth.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each disc, where bacterial growth is inhibited, is measured in millimeters.

cluster_prep cluster_exp cluster_analysis Culture Bacterial Culture Preparation Inoculate Uniform Inoculation of Agar Plate Culture->Inoculate Agar Mueller Hinton Agar Plate Agar->Inoculate Compound Test Compound Solution DiscPrep Impregnation of Paper Discs Compound->DiscPrep DiscPlace Placement of Discs on Agar Inoculate->DiscPlace DiscPrep->DiscPlace Incubate Incubation DiscPlace->Incubate Measure Measurement of Zone of Inhibition Incubate->Measure Compare Comparison with Controls Measure->Compare

Disc diffusion antimicrobial susceptibility workflow.

Conclusion

The N-phenylacetamide scaffold is a valuable starting point for the development of potent and selective therapeutic agents.[2] The derivatives exhibit a wide range of biological activities, and further optimization based on the structure-activity relationships presented in this guide could lead to the discovery of novel drug candidates with improved efficacy and safety profiles.[2] The data suggests that modifications to the phenyl ring, such as the addition of nitro groups, can significantly influence the biological activity of these compounds. Further research is warranted to explore the full therapeutic potential of this versatile class of molecules.

References

Cross-Validation of Analytical Methods for Aminophenylacetamides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the reliability and consistency of analytical data is paramount. Cross-validation of analytical methods is a critical process to demonstrate that a developed method is suitable for its intended purpose and that different methods yield comparable results. This guide provides an objective comparison of two widely used analytical techniques for the quantification of aminophenylacetamides: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

The selection of an appropriate analytical method is contingent on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. While HPLC-UV is a robust and cost-effective technique for routine analysis, LC-MS/MS offers superior sensitivity and specificity, making it ideal for bioanalytical studies and trace-level quantification. This guide presents a side-by-side comparison of their performance characteristics, supported by representative experimental data for structurally similar aromatic amide compounds.

Data Presentation: A Comparative Analysis

The performance of HPLC-UV and LC-MS/MS methods for the analysis of aminophenylacetamides is summarized below. These values are representative of typical method validation results for this class of compounds.

Performance ParameterHPLC-UV MethodLC-MS/MS Method
Linearity (Range) 0.1 - 100 µg/mL0.01 - 1000 ng/mL
Correlation Coefficient (r²) > 0.999> 0.999
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%
Precision (% RSD) < 2.0%< 1.5%
Limit of Detection (LOD) 0.05 µg/mL0.005 ng/mL
Limit of Quantification (LOQ) 0.1 µg/mL0.01 ng/mL
Robustness Unaffected by minor changes in pH and mobile phase composition.Unaffected by minor changes in mobile phase composition and flow rate.

Experimental Protocols

Method 1: High

A Comparative Analysis of Aminophenylacetamide Scaffolds: Efficacy in Anticancer and Antimicrobial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the aminophenylacetamide scaffold represents a versatile platform for the development of novel therapeutic agents. This guide provides a comprehensive comparison of the efficacy of various aminophenylacetamide derivatives, focusing on their anticancer and antimicrobial activities. The information is supported by experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways and workflows to facilitate a deeper understanding of their structure-activity relationships and therapeutic potential.

Comparative Efficacy of Aminophenylacetamide Derivatives

The biological activity of aminophenylacetamide derivatives is significantly influenced by the nature and position of substituents on the phenyl rings. This section summarizes the quantitative data on the anticancer and antimicrobial efficacy of representative compounds.

Anticancer Activity

The cytotoxic effects of various aminophenylacetamide derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency.

Table 1: Anticancer Efficacy (IC50, µM) of Aminophenylacetamide Derivatives

Compound/DerivativeTarget Cell LineIC50 (µM)
Derivative 3dMDA-MB-468 (Breast Cancer)0.6 ± 0.08[1][2]
PC-12 (Pheochromocytoma)0.6 ± 0.08[1][2]
MCF-7 (Breast Cancer)0.7 ± 0.4[1][2]
Derivative 3cMCF-7 (Breast Cancer)0.7 ± 0.08[1][2]
2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide (2c)MCF-7 (Breast Cancer)100[1][3][4]
2-(4-Fluorophenyl)-N-(m-nitrophenyl)acetamide (2b)PC3 (Prostate Carcinoma)52[1][3][4]
Compound with p-nitro group (3j)MDA-MB-468 (Breast Cancer)0.76 ± 0.09[2]
Compound with m-fluoro group (3b)MDA-MB-468 (Breast Cancer)1.5 ± 0.12[2]
Compound with p-chloro group (3f)MDA-MB-468 (Breast Cancer)1 ± 0.13[2]
Imatinib (Reference Drug)PC3 (Prostate Carcinoma)40[3][4]
MCF-7 (Breast Cancer)98[3][4]
Doxorubicin (Reference Drug)MDA-MB-468 (Breast Cancer)0.38 ± 0.07[2]

Studies have shown that derivatives with a nitro moiety tend to exhibit greater cytotoxic effects compared to those with a methoxy moiety.[3][4] Furthermore, the position of substituents plays a crucial role; for instance, a nitro group at the para position of the phenyl ring has been shown to be effective.[2]

Antimicrobial Activity

Aminophenylacetamide derivatives have also demonstrated promising activity against various bacterial strains. The zone of inhibition and minimum inhibitory concentration (MIC) are common metrics for antimicrobial efficacy.

Table 2: Antibacterial Efficacy of Aminophenylacetamide Derivatives

Compound/DerivativeTest OrganismZone of Inhibition (mm)
2-amino-N-(p-Chlorophenyl) acetamide derivative (5d)Staphylococcus aureus ATCC6538p23.5[5]
Streptomycin (Reference)Staphylococcus aureus ATCC 6538Not specified, used as positive control[5]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of aminophenylacetamide scaffolds are underpinned by their interaction with key cellular signaling pathways.

Anticancer Mechanism: Induction of Apoptosis

A primary mechanism by which phenylacetamide derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[2] This process can be initiated through both intrinsic (mitochondrial) and extrinsic pathways. Some derivatives have been shown to upregulate the expression of pro-apoptotic proteins such as Bax and FasL, while also increasing the activity of executioner caspases like caspase-3.[2]

G cluster_0 Cellular Stress cluster_1 Apoptotic Pathway Aminophenylacetamide Aminophenylacetamide Bax_Upregulation Bax Upregulation Aminophenylacetamide->Bax_Upregulation induces FasL_Upregulation FasL Upregulation Aminophenylacetamide->FasL_Upregulation induces Caspase_Activation Caspase Activation Bax_Upregulation->Caspase_Activation FasL_Upregulation->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Proposed apoptotic signaling pathway induced by phenylacetamide derivatives.

Antimicrobial Mechanism of Action

The antimicrobial activity of certain aminophenylacetamide derivatives is attributed to their ability to disrupt bacterial cell membranes. This disruption leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.[6] Some derivatives are also believed to inhibit bacterial DNA gyrase, an enzyme essential for DNA replication.[7]

Experimental Protocols

Standardized experimental protocols are crucial for the comparative evaluation of aminophenylacetamide scaffolds.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubated for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: Following treatment, 10 µL of MTT reagent (5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours at 37°C.[1] During this time, viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.[5]

  • Formazan Solubilization: The culture medium is removed, and the formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).[5]

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[5]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[5]

G Start Start Seed_Cells Seed Cancer Cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Cells Treat with Aminophenylacetamide Derivatives Incubate_24h->Treat_Cells Incubate_Period Incubate for 24-72h Treat_Cells->Incubate_Period Add_MTT Add MTT Reagent Incubate_Period->Add_MTT Incubate_4h Incubate for 2-4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan Crystals with DMSO Incubate_4h->Solubilize Measure_Absorbance Measure Absorbance at 570 nm Solubilize->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Experimental workflow for the MTT cytotoxicity assay.

Disc Diffusion Method for Antimicrobial Activity

The disc diffusion method is a standard assay for evaluating the antimicrobial efficacy of a compound.

  • Culture Preparation: A bacterial culture is grown to a specific concentration and uniformly spread onto the surface of a Mueller-Hinton agar plate.[5]

  • Disc Application: Sterile filter paper discs impregnated with a known concentration of the test compound are placed on the agar surface.

  • Incubation: The plates are incubated under appropriate conditions to allow for bacterial growth.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each disc, where bacterial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

G Start Start Prepare_Agar Prepare Mueller-Hinton Agar Plate Start->Prepare_Agar Inoculate_Bacteria Inoculate with Bacterial Suspension Prepare_Agar->Inoculate_Bacteria Apply_Discs Apply Discs with Test Compound Inoculate_Bacteria->Apply_Discs Incubate_Plate Incubate the Plate Apply_Discs->Incubate_Plate Measure_Zones Measure Zones of Inhibition Incubate_Plate->Measure_Zones End End Measure_Zones->End

Caption: Workflow for the disc diffusion antimicrobial susceptibility test.

References

Validation of "2-(2-aminophenyl)-N-methylacetamide" as a Reference Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of "2-(2-aminophenyl)-N-methylacetamide" as a chemical reference standard. It outlines the necessary experimental protocols and presents a comparative analysis with a potential alternative, its positional isomer "2-(3-aminophenyl)-N-methylacetamide." The data presented herein is a representative example to guide researchers in their validation process.

Comparative Performance Data

The establishment of a chemical reference standard requires rigorous characterization of its identity, purity, and stability. The following tables summarize the key performance parameters for "this compound" and a suitable alternative, "2-(3-aminophenyl)-N-methylacetamide."

Table 1: Physicochemical and Purity Profile

Parameter"this compound""2-(3-aminophenyl)-N-methylacetamide" (Alternative)Method
CAS Number 4103-61-158730-35-1[1][2]-
Molecular Formula C₉H₁₂N₂OC₉H₁₂N₂O[1]-
Molecular Weight 164.20 g/mol 164.20 g/mol [1]-
Appearance Off-white to light brown crystalline powderLight yellow to beige solidVisual Inspection
Identity (¹H NMR) Conforms to structureConforms to structure¹H NMR Spectroscopy
Identity (Mass Spec) Conforms to structureConforms to structureMass Spectrometry
Identity (FTIR) Conforms to structureConforms to structureFTIR Spectroscopy
Purity (HPLC-UV) ≥ 99.8%≥ 99.5%HPLC-UV
Purity (qNMR) ≥ 99.7%Not DeterminedqNMR
Water Content ≤ 0.1%≤ 0.2%Karl Fischer Titration
Residual Solvents ≤ 0.1%≤ 0.1%Headspace GC-MS
Heavy Metals ≤ 10 ppm≤ 10 ppmICP-MS

Table 2: Chromatographic Performance (HPLC-UV Method)

Parameter"this compound""2-(3-aminophenyl)-N-methylacetamide" (Alternative)
Linearity Range 0.1 - 100 µg/mL0.1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.9995≥ 0.9992
Limit of Detection (LOD) 0.03 µg/mL0.04 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL0.12 µg/mL
Precision (%RSD, n=6) < 1.0%< 1.2%
Accuracy (% Recovery) 98.5 - 101.2%98.1 - 101.5%

Table 3: Stability Study Summary (ICH Conditions)

ConditionTime Point"this compound" Purity (%)"2-(3-aminophenyl)-N-methylacetamide" Purity (%)
Long-Term (25°C/60% RH) 0 Months99.999.6
12 Months99.899.5
24 Months99.899.4
Accelerated (40°C/75% RH) 0 Months99.999.6
3 Months99.799.3
6 Months99.699.1

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of validation experiments. The following protocols are provided for the key analyses cited in this guide.

Purity Determination by HPLC-UV
  • Instrumentation: A high-performance liquid chromatography system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.

  • Column Temperature: 30 °C.

  • Procedure:

    • Prepare a stock solution of the reference standard in methanol (1 mg/mL).

    • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 0.1 to 100 µg/mL.

    • Prepare the sample solution at a concentration of 0.5 mg/mL in the mobile phase.

    • Inject the standards and sample solution into the HPLC system.

    • The purity is calculated as the percentage of the main peak area relative to the total peak area of all components.

Identity Confirmation by ¹H NMR Spectroscopy
  • Instrumentation: A 400 MHz Nuclear Magnetic Resonance spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Procedure:

    • Dissolve approximately 10 mg of the sample in 0.7 mL of DMSO-d₆.

    • Acquire the ¹H NMR spectrum.

    • The chemical shifts, splitting patterns, and integration values are compared to the expected structure of "this compound."

Identity Confirmation by Mass Spectrometry
  • Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.

  • Mode: Positive ion mode.

  • Procedure:

    • Prepare a dilute solution of the sample in methanol.

    • Infuse the solution directly into the mass spectrometer.

    • The observed mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺) should correspond to the calculated molecular weight of the compound.

Stability Testing
  • Protocol: Based on the International Council for Harmonisation (ICH) Q1A(R2) guidelines.

  • Storage Conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH.

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

  • Procedure:

    • Store aliquots of the reference standard in sealed, light-protected containers under the specified conditions.

    • At designated time points (e.g., 0, 3, 6, 12, 24 months), withdraw a sample and analyze its purity by the validated HPLC-UV method.[2][3]

    • Assess for any significant degradation or changes in physical appearance.

Mandatory Visualizations

Workflow for Reference Standard Qualification

The following diagram illustrates the typical workflow for the qualification of a new batch of a chemical reference standard.

cluster_0 Phase 1: Material Acquisition & Initial Assessment cluster_1 Phase 2: Comprehensive Characterization cluster_2 Phase 3: Stability & Documentation Source Material Source Material Initial Screening Initial Screening Source Material->Initial Screening Visual, Solubility Preliminary Purity Preliminary Purity Initial Screening->Preliminary Purity e.g., TLC, DSC Structural Elucidation Structural Elucidation Preliminary Purity->Structural Elucidation NMR, MS, IR Purity Determination Purity Determination Structural Elucidation->Purity Determination HPLC, qNMR, GC Physicochemical Properties Physicochemical Properties Purity Determination->Physicochemical Properties Water Content, Residual Solvents Stability Studies Stability Studies Physicochemical Properties->Stability Studies ICH Conditions Certificate of Analysis Certificate of Analysis Stability Studies->Certificate of Analysis Compilation of all data Release Release Certificate of Analysis->Release Qualified Reference Standard

Caption: Workflow for the Qualification of a Chemical Reference Standard.

Role of Reference Standard in Impurity Identification

This diagram illustrates how a qualified reference standard is utilized in the process of identifying and controlling impurities during pharmaceutical development.[3][4][5]

API Synthesis API Synthesis Crude Product Crude Product API Synthesis->Crude Product Chromatographic Analysis Chromatographic Analysis Crude Product->Chromatographic Analysis API Peak API Peak Chromatographic Analysis->API Peak Impurity Peaks Impurity Peaks Chromatographic Analysis->Impurity Peaks Peak Identification Peak Identification Impurity Peaks->Peak Identification Reference Standard 2-(2-aminophenyl) -N-methylacetamide (Reference Standard) Reference Standard->Peak Identification Retention Time & Spectral Comparison Quantification Quantification Reference Standard->Quantification Peak Identification->Quantification Calibration Curve Specification Setting Specification Setting Quantification->Specification Setting ICH Thresholds

Caption: Impurity Identification Workflow Using a Qualified Reference Standard.

References

Lack of Public Data on Inter-laboratory Validation of "2-(2-aminophenyl)-N-methylacetamide" Quantification

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of publicly available scientific literature and regulatory databases reveals no specific inter-laboratory validation studies for the quantification of "2-(2-aminophenyl)-N-methylacetamide." Due to the absence of experimental data, a direct comparison guide based on established analytical performance is not possible.

However, to assist researchers, scientists, and drug development professionals, this guide provides a framework for how such a validation would be conducted. It includes a comparison of suitable analytical technologies, a detailed hypothetical experimental protocol, and illustrations of the validation workflow and method selection process, all based on established regulatory guidelines such as those from the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[1][2][3][4][5][6][7][8][9]

Hypothetical Comparison of Analytical Methods

For the quantification of a small molecule like "this compound," High-Performance Liquid Chromatography (HPLC) coupled with either an Ultraviolet (UV) detector or a Mass Spectrometry (MS) detector would be the most common analytical choices.

FeatureHPLC-UVHPLC-MS/MS
Principle Separates compounds based on their physicochemical interactions with a stationary and mobile phase, with detection based on UV absorbance.[10][11]Combines the separation power of HPLC with the mass-based detection of mass spectrometry, which measures the mass-to-charge ratio of ionized analytes.[12][13]
Specificity Good, but can be susceptible to interference from co-eluting compounds that absorb at the same wavelength.[14]Excellent, as it can differentiate compounds based on both retention time and specific mass-to-charge ratios, significantly reducing the risk of interference.[12][15]
Sensitivity Generally lower, with Limits of Quantification (LOQ) typically in the low µg/mL to high ng/mL range.Very high, with LOQs often in the low ng/mL to pg/mL range, making it ideal for trace analysis.[12]
Cost Lower initial instrument cost and less expensive routine maintenance.Higher initial investment and more complex, costly maintenance.[13]
Complexity Simpler operation and method development.[16]More complex instrumentation and requires specialized expertise for method development and data interpretation.
Typical Use Routine quality control, quantification of active pharmaceutical ingredients (APIs) and major impurities.Bioanalysis (e.g., in plasma), trace-level impurity analysis, and when high specificity is required.[16]

Inter-laboratory Validation Framework

An inter-laboratory validation study, also known as a method transfer, aims to demonstrate that a receiving laboratory can perform an analytical method developed by a transferring laboratory and obtain comparable results.[17] The process is guided by regulatory documents like ICH Q2(R2).[1][8][18]

Key Performance Characteristics for Validation:

  • Accuracy: The closeness of test results to the true value. Assessed by analyzing a sample with a known concentration and calculating the percent recovery.[19]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.[18]

    • Intermediate Precision: Precision within the same laboratory, but with different analysts, on different days, or with different equipment.

    • Reproducibility: Precision between two or more laboratories. This is the core of an inter-laboratory study.[18][19]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be present, such as impurities, degradation products, or matrix components.[19]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[19]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[19]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature).[18]

Experimental Protocols

Below is a hypothetical, detailed experimental protocol for the quantification of "this compound" using HPLC-UV. This protocol would serve as the foundation for a method to be validated in an inter-laboratory study.

Protocol: Quantification of "this compound" by HPLC-UV

1. Objective: To quantify the concentration of "this compound" in a drug substance sample.

2. Materials and Reagents:

  • "this compound" reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (ACS grade or higher)

  • Methanol (HPLC grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • 0.45 µm syringe filters

3. Instrumentation:

  • HPLC system with a UV detector, pump, autosampler, and column oven.

  • Analytical balance

  • pH meter

  • Sonicator

4. Chromatographic Conditions (Hypothetical):

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection Wavelength: 254 nm (or a more specific wavelength determined by a UV scan of the analyte)

5. Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase (at initial conditions, e.g., 90:10 A:B).

  • Sample Solution (Target concentration ~25 µg/mL): Accurately weigh an appropriate amount of the drug substance, dissolve in methanol, and dilute with the mobile phase to achieve the target concentration. Filter the final solution through a 0.45 µm syringe filter before injection.

6. System Suitability:

  • Before sample analysis, inject a mid-range standard solution five times.

  • Acceptance Criteria: The relative standard deviation (%RSD) of the peak area should be ≤ 2.0%.[17]

7. Analysis Sequence:

  • Inject a blank (mobile phase).

  • Inject the calibration standards from lowest to highest concentration.

  • Inject the sample preparations.

  • Inject a check standard (a mid-range standard) every 10-15 sample injections to monitor system performance.

8. Data Analysis:

  • Generate a linear regression calibration curve from the peak areas of the calibration standards versus their known concentrations. The correlation coefficient (r²) should be ≥ 0.999.

  • Quantify the concentration of "this compound" in the sample solutions by interpolating their peak areas from the calibration curve.

Mandatory Visualizations

The following diagrams illustrate the typical workflows and logical relationships in the context of an inter-laboratory method validation.

G cluster_0 Phase 1: Method Development & Pre-Validation (Transferring Lab) cluster_1 Phase 2: Method Transfer & Validation (Receiving Lab) cluster_2 Phase 3: Data Comparison & Reporting dev Develop Analytical Method val Perform Single-Lab Validation (ICH Q2) dev->val protocol Draft Validation Protocol & Acceptance Criteria val->protocol train Train Receiving Lab Personnel protocol->train exec Execute Validation Protocol with Same Batch of Samples train->exec data Collect and Analyze Data exec->data compare Compare Results from Both Labs Against Acceptance Criteria data->compare report Generate Final Validation Report compare->report failure Investigate Discrepancies & Re-validate compare->failure If Criteria Not Met success Method is Validated for Use in Receiving Lab report->success If Successful

Caption: Workflow for a typical inter-laboratory analytical method validation.

G cluster_0 Key Considerations start Define Analytical Need (e.g., quantify main component) spec High Specificity Needed? (e.g., complex matrix) start->spec sens High Sensitivity Needed? (e.g., trace analysis) spec->sens Yes spec->sens No cost Cost & Complexity a Major Constraint? sens->cost Yes sens->cost No hplc_uv Select HPLC-UV cost->hplc_uv Yes hplc_ms Select HPLC-MS/MS cost->hplc_ms No

Caption: Decision tree for selecting a suitable analytical method.

References

Assessing the Purity of Synthesized "2-(2-aminophenyl)-N-methylacetamide": A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous assessment of purity for synthesized compounds is a cornerstone of reliable and reproducible research. This guide provides a comparative overview of analytical methodologies for determining the purity of "2-(2-aminophenyl)-N-methylacetamide," a key intermediate in the synthesis of various biologically active molecules, including potential histone deacetylase (HDAC) inhibitors. This document outlines common analytical techniques, presents representative data for the target compound and a relevant alternative, and provides detailed experimental protocols.

Comparative Purity Analysis

The purity of a synthesized compound is a critical parameter that can significantly influence the outcome of biological assays and the safety profile of a potential drug candidate. High-Performance Liquid Chromatography (HPLC) is the industry standard for quantitative purity assessment of non-volatile organic molecules. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying and quantifying volatile impurities, while Nuclear Magnetic Resonance (NMR) spectroscopy provides invaluable structural confirmation and can be used for quantitative analysis (qNMR).

The following table summarizes representative purity data for synthesized "this compound" and a comparable alternative, "N-(2-aminophenyl)benzamide," which also serves as a scaffold for HDAC inhibitors. It is important to note that actual purity values can vary depending on the synthetic route, purification methods, and storage conditions.

Compound Typical Purity (by HPLC) Common Impurities Analytical Techniques
This compound > 98.5%- Residual 2-nitroaniline- Unreacted 2-aminophenylacetic acid or its derivatives- By-products of amidation (e.g., di-acylated product)- Residual solvents (e.g., DMF, DCM)HPLC, GC-MS, ¹H NMR, ¹³C NMR, Mass Spectrometry, Melting Point
N-(2-aminophenyl)benzamide (Alternative) > 99.0%- Unreacted o-phenylenediamine- Unreacted benzoic acid or benzoyl chloride- Over-acylated by-products- Residual solventsHPLC, ¹H NMR, ¹³C NMR, Mass Spectrometry, Melting Point

Experimental Protocols

Accurate and reproducible purity assessment relies on well-defined experimental protocols. The following sections detail standard procedures for the analysis of "this compound" and its alternatives.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is designed for the quantitative analysis of the main compound and the detection of non-volatile impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    Time (min) % A % B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute with the initial mobile phase composition to a final concentration of 0.1 mg/mL.

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks detected in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis

This method is suitable for the identification and quantification of volatile organic compounds, such as residual solvents from the synthesis.

  • Instrumentation: A GC system coupled to a Mass Spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Injector Temperature: 250 °C

  • Injection Mode: Split (split ratio 20:1)

  • Injection Volume: 1 µL

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: 35-500 amu

  • Sample Preparation: Prepare a stock solution of the synthesized compound in a solvent known to be absent from the synthesis (e.g., methanol) at a concentration of 10 mg/mL.

  • Data Analysis: Identify residual solvents by comparing their mass spectra and retention times with those of known standards. Quantification is typically performed using an internal standard method.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Confirmation

¹H NMR is essential for confirming the chemical structure of the synthesized compound and identifying structurally related impurities.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Data Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis: The chemical shifts, coupling constants, and integration of the proton signals should be consistent with the expected structure of "this compound." The presence of unexpected signals may indicate impurities, which can sometimes be identified by their characteristic chemical shifts.

Visualizations

To further clarify the experimental and logical workflows, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Assessment cluster_reporting Data Evaluation & Reporting Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification HPLC HPLC (Purity & Non-volatile Impurities) Purification->HPLC GCMS GC-MS (Residual Solvents) Purification->GCMS NMR NMR Spectroscopy (Structural Confirmation) Purification->NMR MP Melting Point (Physical Constant) Purification->MP CoA Certificate of Analysis HPLC->CoA GCMS->CoA NMR->CoA MP->CoA

Caption: Experimental workflow for the synthesis and purity assessment of "this compound".

Analytical_Method_Selection cluster_goal Analytical Goal cluster_questions Key Questions cluster_methods Recommended Methods Goal Assess Purity of Synthesized Compound Is_Structure_Correct Is the chemical structure correct? Goal->Is_Structure_Correct What_Is_Purity What is the overall purity (%)? Goal->What_Is_Purity Volatile_Impurities Are volatile impurities (e.g., solvents) present? Goal->Volatile_Impurities NonVolatile_Impurities Are non-volatile impurities present? Goal->NonVolatile_Impurities NMR_Method ¹H and ¹³C NMR Is_Structure_Correct->NMR_Method HPLC_Method HPLC-UV What_Is_Purity->HPLC_Method GCMS_Method GC-MS Volatile_Impurities->GCMS_Method NonVolatile_Impurities->HPLC_Method

Caption: Logical workflow for selecting appropriate analytical methods for purity assessment.

A Comparative Analysis of Coupling Agents for the Synthesis of Aminophenylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of amide bonds is a cornerstone of organic and medicinal chemistry, pivotal in the construction of a vast array of pharmaceuticals and biologically active molecules. The choice of coupling agent is critical, directly influencing reaction efficiency, product purity, and overall yield. This guide provides a comparative study of three widely used coupling agents—1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt), O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), and Propylphosphonic Anhydride (T3P®)—for the synthesis of aminophenylacetamide. This comparison is supported by representative experimental data and detailed protocols to inform the selection of the most suitable reagent for your research and development needs.

Performance Comparison of Coupling Agents

The selection of an optimal coupling agent depends on a balance of factors including yield, purity, reaction time, cost, and ease of work-up. The following table summarizes the typical performance of EDC/HOBt, HATU, and T3P in the synthesis of aminophenylacetamide.

Coupling Agent SystemTypical Yield (%)Product Purity (%)Reaction Time (hours)Key AdvantagesKey Disadvantages
EDC/HOBt 80 - 90>9512 - 24Cost-effective, water-soluble byproductsLonger reaction times, potential for racemization (suppressed by HOBt)
HATU/DIEA 90 - 98>982 - 6High yield, fast reaction, low racemizationHigher cost, potential for guanidinylation side reaction
T3P® 85 - 95>974 - 8"Green" reagent, water-soluble byproducts, low racemizationModerate cost, requires a base

Experimental Protocols

Detailed methodologies for the synthesis of aminophenylacetamide using each of the compared coupling agents are provided below. These protocols assume the coupling of a protected phenylacetic acid with an appropriate aminophenol derivative.

Synthesis of Aminophenylacetamide using EDC/HOBt

This protocol utilizes the cost-effective carbodiimide EDC, with HOBt added to suppress racemization and improve reaction efficiency.

Materials:

  • Protected Phenylacetic Acid (1.0 eq)

  • Aminophenol derivative (1.0 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.1 eq)

  • N,N-Diisopropylethylamine (DIEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the protected phenylacetic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.

  • Add the aminophenol derivative (1.0 eq) to the solution.

  • Add DIEA (2.0 eq) to the reaction mixture and stir for 5 minutes.

  • Add EDC·HCl (1.2 eq) portion-wise to the stirring solution at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired aminophenylacetamide.

Synthesis of Aminophenylacetamide using HATU

HATU is a highly efficient uronium-based coupling agent that facilitates rapid amide bond formation with minimal racemization.

Materials:

  • Protected Phenylacetic Acid (1.0 eq)

  • Aminophenol derivative (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • 1M HCl solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a flask, dissolve the protected phenylacetic acid (1.0 eq), HATU (1.2 eq), and the aminophenol derivative (1.1 eq) in anhydrous DMF.

  • Add DIEA (2.0 eq) to the mixture and stir at room temperature.

  • Monitor the reaction by TLC. The reaction is generally complete within 2-6 hours.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers sequentially with 1M HCl solution, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the resulting crude product by silica gel column chromatography.

Synthesis of Aminophenylacetamide using T3P®

T3P® is a "green" coupling agent known for its high efficiency, low epimerization, and the formation of water-soluble byproducts, simplifying purification.

Materials:

  • Protected Phenylacetic Acid (1.0 eq)

  • Aminophenol derivative (1.0 eq)

  • T3P® (50% solution in ethyl acetate) (1.5 eq)

  • Pyridine (3.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the protected phenylacetic acid (1.0 eq) and the aminophenol derivative (1.0 eq) in anhydrous THF.

  • Add pyridine (3.0 eq) to the solution.

  • Slowly add the T3P® solution (1.5 eq) to the reaction mixture at room temperature.

  • Stir the reaction and monitor its progress by TLC. The reaction is typically complete in 4-8 hours.

  • Upon completion, quench the reaction with water and extract with ethyl acetate.

  • Wash the organic phase with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product using silica gel column chromatography.

Visualizing the Process

To better understand the experimental process and the underlying chemical transformations, the following diagrams illustrate the general workflow and the activation mechanisms of each coupling agent.

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Amide Coupling Reaction cluster_workup Work-up and Purification Protected Phenylacetic Acid Protected Phenylacetic Acid Mixing and Stirring Mixing and Stirring Protected Phenylacetic Acid->Mixing and Stirring Aminophenol Derivative Aminophenol Derivative Aminophenol Derivative->Mixing and Stirring Coupling Agent Coupling Agent Coupling Agent->Mixing and Stirring Base (e.g., DIEA, Pyridine) Base (e.g., DIEA, Pyridine) Base (e.g., DIEA, Pyridine)->Mixing and Stirring Solvent (e.g., DCM, DMF, THF) Solvent (e.g., DCM, DMF, THF) Solvent (e.g., DCM, DMF, THF)->Mixing and Stirring Reaction Monitoring (TLC) Reaction Monitoring (TLC) Mixing and Stirring->Reaction Monitoring (TLC) Quenching and Extraction Quenching and Extraction Reaction Monitoring (TLC)->Quenching and Extraction Washing Washing Quenching and Extraction->Washing Drying and Concentration Drying and Concentration Washing->Drying and Concentration Column Chromatography Column Chromatography Drying and Concentration->Column Chromatography Final Product Final Product Column Chromatography->Final Product coupling_mechanisms cluster_edc EDC/HOBt Mechanism cluster_hatu HATU Mechanism cluster_t3p T3P Mechanism Carboxylic Acid Carboxylic Acid O-Acylisourea Intermediate O-Acylisourea Intermediate Carboxylic Acid->O-Acylisourea Intermediate + EDC EDC EDC HOBt Active Ester HOBt Active Ester O-Acylisourea Intermediate->HOBt Active Ester + HOBt HOBt HOBt Amide Product + Urea Amide Product + Urea HOBt Active Ester->Amide Product + Urea + Amine Amine Amine Carboxylic Acid_h Carboxylic Acid HOAt Active Ester HOAt Active Ester Carboxylic Acid_h->HOAt Active Ester + HATU HATU HATU Amide Product_h Amide Product HOAt Active Ester->Amide Product_h + Amine Amine_h Amine Carboxylic Acid_t Carboxylic Acid Mixed Anhydride Mixed Anhydride Carboxylic Acid_t->Mixed Anhydride + T3P T3P T3P Amide Product_t Amide Product + Phosphonic Acid Mixed Anhydride->Amide Product_t + Amine Amine_t Amine

Safety Operating Guide

Proper Disposal of 2-(2-aminophenyl)-N-methylacetamide: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: In case of a spill or exposure, evacuate the area, remove contaminated clothing, and wash the affected skin with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes. Seek immediate medical attention. All waste materials must be treated as hazardous and disposed of through a licensed professional waste disposal service.

This guide provides detailed procedures for the safe handling and disposal of 2-(2-aminophenyl)-N-methylacetamide (CAS No. 22902-29-0), a chemical compound utilized in laboratory research and drug development. Adherence to these protocols is crucial for ensuring personnel safety and environmental compliance.

Hazard Identification and Personal Protective Equipment (PPE)

While a comprehensive hazard profile for this compound is not widely available, it is prudent to handle it as a potentially hazardous substance. Based on information for structurally similar compounds, this chemical may cause skin, eye, and respiratory irritation, and could be harmful if swallowed.[1] Therefore, appropriate personal protective equipment must be worn at all times.

Required Personal Protective Equipment (PPE):

PPE ItemSpecification
Eye Protection Chemical safety goggles or a face shield.[1]
Hand Protection Compatible chemical-resistant gloves.[1]
Body Protection A laboratory coat or other protective clothing to prevent skin contact.[1]
Respiratory Protection In cases of significant dust generation or when working outside of a ventilated enclosure, a NIOSH-approved respirator is recommended.[1]

Step-by-Step Disposal Procedure

The primary and mandated method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Operational Disposal Plan:

  • Waste Identification and Segregation:

    • Clearly label all waste containing this compound as "Hazardous Chemical Waste."

    • Segregate this waste from other laboratory waste streams, especially from incompatible materials such as strong oxidizing agents.[1][2]

  • Waste Collection and Storage:

    • Collect waste in a designated, properly sealed, and chemically compatible container.

    • Store the waste container in a designated and secure satellite accumulation area that is under the control of laboratory personnel.[1]

  • Contacting Environmental Health and Safety (EHS):

    • Once the waste container is full or ready for pickup, contact your institution's Environmental Health and Safety (EHS) department.

    • Provide the EHS department with a detailed inventory of the waste container's contents.

  • Professional Disposal:

    • The EHS department will arrange for the collection and transportation of the hazardous waste by a licensed professional waste disposal service.

    • The recommended method of disposal for similar compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Secure: Immediately evacuate and restrict access to the spill area.[1]

  • Ventilate: Ensure the area is well-ventilated to disperse any airborne dust.[1]

  • Containment: Wearing appropriate PPE, carefully sweep or vacuum up the solid material, avoiding dust generation.[1][3]

  • Decontamination: Clean the spill area with a suitable solvent or detergent and water. Collect all cleaning materials for disposal as hazardous waste.[1]

  • Reporting: Report the spill to the laboratory supervisor and follow all institutional reporting procedures.[1]

Disposal Workflow

Disposal Workflow for this compound cluster_0 On-Site Handling cluster_1 Institutional Procedures cluster_2 Professional Disposal A Waste Generation (this compound) B Segregate as Hazardous Waste A->B C Store in Labeled, Sealed Container B->C D Place in Satellite Accumulation Area C->D E Contact Environmental Health & Safety (EHS) D->E F Provide Waste Inventory E->F G EHS Arranges Pickup by Licensed Disposal Service F->G H Transport to Approved Hazardous Waste Facility G->H I Final Disposal (e.g., Incineration) H->I

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 2-(2-aminophenyl)-N-methylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols, personal protective equipment (PPE) recommendations, and detailed operational and disposal plans for handling 2-(2-aminophenyl)-N-methylacetamide. The information is intended for laboratory professionals, including researchers, scientists, and those in drug development, to ensure safe handling and minimize exposure risks.

Disclaimer: No specific safety data sheet (SDS) is readily available for this compound. The following guidance is based on the documented hazards of structurally similar compounds, such as N-(2-aminophenyl)acetamide and N-methylacetamide. A substance-specific risk assessment should be conducted by a qualified safety professional before handling this compound.

Hazard Identification and Personal Protective Equipment (PPE)

Structurally similar compounds are classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] Therefore, strict adherence to PPE protocols is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 standards. A face shield should be worn if there is a risk of splashing.[1]To protect eyes from contact with dust or splashes which can cause serious irritation.[1][2]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), inspected before use. A lab coat or chemical-resistant apron must be worn.[1]To prevent skin contact which can lead to irritation.[1][2]
Respiratory Protection A NIOSH-approved N95 dust mask or higher is required when handling the solid form. If working in a poorly ventilated area or if dust/aerosols are generated, a full-face respirator may be necessary.[1]To prevent inhalation of dust which may cause respiratory tract irritation.[1][2]
Footwear Closed-toe shoes.To protect feet from potential spills.[1]

Safe Handling and Operational Plan

Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the powdered form to minimize dust inhalation.[1]

  • Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[1]

Procedural Steps for Handling:

  • Preparation: Before handling, ensure all necessary PPE is correctly worn. Inspect gloves for any signs of degradation.[1]

  • Weighing: Handle the solid compound in a fume hood or a ventilated balance enclosure to avoid dust generation.

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to prevent splashing.[1]

  • Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling, even if gloves were worn.[1][2] Do not eat, drink, or smoke in the laboratory.[1][2]

Emergency Procedures

Spill Response:

  • Small Spills: For small spills of the solid, carefully sweep up the material to avoid creating dust and place it in a suitable, closed container for disposal.[1]

  • Large Spills: For larger spills, evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and then collect the material for disposal.[1]

  • Ventilation: Ensure adequate ventilation during cleanup.[1]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes.[4][5]

  • Inhalation: Remove from exposure and move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[5]

  • Ingestion: Do not induce vomiting. Call a physician or poison control center immediately.[6]

Disposal Plan

All waste materials, including the chemical itself, any contaminated materials (e.g., filter paper, gloves, paper towels), and empty containers, must be disposed of as hazardous waste.[1]

  • Chemical Waste: Collect in a clearly labeled, sealed container.[1]

  • Contaminated Materials: Place in a designated hazardous waste container.[1]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[1] Do not dispose of down the drain or in regular trash.[1]

Experimental Workflow

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve dispose_solid Collect Solid Waste handle_weigh->dispose_solid post_decon Decontaminate Work Area handle_dissolve->post_decon dispose_liquid Collect Liquid Waste handle_dissolve->dispose_liquid post_wash Wash Hands Thoroughly post_decon->post_wash dispose_label Label Hazardous Waste dispose_solid->dispose_label dispose_liquid->dispose_label

References

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